Iopanoic acid, (+)-
Description
BenchChem offers high-quality Iopanoic acid, (+)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Iopanoic acid, (+)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
17879-96-8 |
|---|---|
Molecular Formula |
C11H12I3NO2 |
Molecular Weight |
570.93 g/mol |
IUPAC Name |
(2S)-2-[(3-amino-2,4,6-triiodophenyl)methyl]butanoic acid |
InChI |
InChI=1S/C11H12I3NO2/c1-2-5(11(16)17)3-6-7(12)4-8(13)10(15)9(6)14/h4-5H,2-3,15H2,1H3,(H,16,17)/t5-/m0/s1 |
InChI Key |
OIRFJRBSRORBCM-YFKPBYRVSA-N |
SMILES |
CCC(CC1=C(C(=C(C=C1I)I)N)I)C(=O)O |
Isomeric SMILES |
CC[C@@H](CC1=C(C(=C(C=C1I)I)N)I)C(=O)O |
Canonical SMILES |
CCC(CC1=C(C(=C(C=C1I)I)N)I)C(=O)O |
Synonyms |
Benzenepropanoic acid, 3-amino-α-ethyl-2,4,6-triiodo-, (S)- |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Mechanism of Action of (+)-Iopanoic Acid on Deiodinases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thyroid hormones are critical regulators of metabolism, growth, and development in vertebrates. The biological activity of thyroid hormones is primarily mediated by 3,5,3'-triiodothyronine (T3), which is mainly produced from the prohormone thyroxine (T4) in peripheral tissues. This conversion is a crucial control point in thyroid hormone signaling and is catalyzed by a family of selenoenzymes known as iodothyronine deiodinases (DIOs). There are three main types of deiodinases:
-
Type 1 Deiodinase (DIO1): Found predominantly in the liver, kidney, and thyroid gland, DIO1 is involved in the production of circulating T3 and the clearance of reverse T3 (rT3).
-
Type 2 Deiodinase (DIO2): Located in tissues like the brain, pituitary, and brown adipose tissue, DIO2 plays a key role in the local, intracellular production of T3, which is crucial for tissue-specific thyroid hormone action.
-
Type 3 Deiodinase (DIO3): This enzyme is the primary inactivator of thyroid hormones, converting T4 to the inactive rT3 and T3 to 3,3'-diiodothyronine (B1196669) (T2).
(+)-Iopanoic acid (IOP) is an iodine-containing radiocontrast agent historically used for cholecystography. Beyond its imaging applications, it is a well-characterized and potent inhibitor of deiodinase enzymes, making it an invaluable tool for studying thyroid hormone metabolism and a potential therapeutic agent for conditions of thyroid hormone excess, such as thyrotoxicosis.[1] This guide provides a detailed examination of the mechanism of action of (+)-iopanoic acid on deiodinases, focusing on its inhibitory kinetics, isoform selectivity, and the experimental methodologies used for its characterization.
Core Mechanism of Action
The primary mechanism by which iopanoic acid modulates thyroid hormone activity is through the direct inhibition of deiodinase enzymes, specifically DIO1 and DIO2.[1] This inhibition reduces the conversion of T4 to the more metabolically active T3, leading to a rapid decrease in circulating and intracellular T3 levels.[2]
Competitive Inhibition
Kinetic studies have demonstrated that iopanoic acid acts as a competitive inhibitor of both DIO1 and DIO2.[3] This means that IOP binds to the active site of the deiodinase enzyme, the same site where the natural substrates (T4 and rT3) bind. By occupying the active site, iopanoic acid prevents the enzyme from catalyzing the deiodination of its physiological substrates. The structural similarity of iopanoic acid to thyroid hormones is thought to be the basis for this competitive interaction.
Isoform Selectivity
Iopanoic acid exhibits a clear selectivity profile for the different deiodinase isoforms:
-
DIO1 and DIO2: It is a potent inhibitor of both these activating enzymes.[1]
-
DIO3: In vitro studies have shown that iopanoic acid does not significantly inhibit human or Xenopus laevis DIO3 under standard assay conditions.[4] This selectivity makes it a useful tool for dissecting the specific roles of the activating deiodinases.
Iopanoic Acid as a Substrate for DIO1
A notable characteristic of the interaction between iopanoic acid and DIO1 is that IOP not only acts as an inhibitor but also serves as a substrate for the enzyme.[5][6] DIO1 can catalyze the monodeiodination of iopanoic acid, leading to the release of iodide.[5] This dual role is significant; while competitively inhibiting the deiodination of T4 and rT3, iopanoic acid itself is metabolized by DIO1. This may contribute to what has been described as a noncompetitive effect in vivo, as the processing of iopanoic acid could lead to the depletion of the enzyme over time.[6]
Quantitative Inhibition Data
The potency of iopanoic acid as a deiodinase inhibitor has been quantified in several studies. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to describe its efficacy.
Table 1: IC50 Values for Iopanoic Acid Inhibition of Deiodinases
| Deiodinase Isoform | Species | IC50 (μM) | Reference |
| DIO1 | Human | 97 | [4] |
| DIO2 | Human | 231 | [4] |
| DIO3 | Human | No inhibition observed | [4] |
| DIO3 | Xenopus laevis | No inhibition observed | [4] |
Table 2: Ki Values for Iopanoic Acid Inhibition of Deiodinases
| Deiodinase Isoform | Substrate | Ki (μM) | Reference |
| 5'-deiodinase (likely DIO1) | rT3 | ~2 | [3] |
| 5'-deiodinase (likely DIO1) | 3',5'-T2 | ~2 | [3] |
Note: The available literature primarily provides IC50 values. Specific Ki values for purified DIO1 and DIO2 isoforms are less commonly reported but are generally in the low micromolar range, confirming potent inhibition.
Signaling Pathway and Point of Inhibition
Iopanoic acid intervenes at a critical step in the thyroid hormone signaling pathway: the activation of the prohormone T4. By inhibiting DIO1 and DIO2, it effectively reduces the bioavailability of the active hormone T3 to its nuclear receptors, thereby dampening downstream gene expression.
Caption: Thyroid hormone activation pathway and iopanoic acid inhibition.
Experimental Protocols
The characterization of iopanoic acid as a deiodinase inhibitor relies on robust in vitro enzyme inhibition assays. While traditional methods used radioactively labeled substrates, modern non-radioactive methods are now common. Below is a detailed methodology for a non-radioactive deiodinase inhibition assay based on the Sandell-Kolthoff reaction.
Non-Radioactive Deiodinase Inhibition Assay (Sandell-Kolthoff Method)
This protocol is adapted from methodologies described by Renko et al. (2012).[5] It measures the amount of iodide released from a thyroid hormone substrate by the deiodinase enzyme.
1. Reagents and Materials:
-
Enzyme Source: Microsomal preparations from tissues expressing the deiodinase of interest (e.g., human embryonic kidney cells, HEK293, transfected to express recombinant human DIO1 or DIO2).
-
Assay Buffer: 0.1 M HEPES or 0.2 M Potassium Phosphate (KPO4), pH 6.8-7.0, containing 1-2 mM EDTA.
-
Cofactor: Dithiothreitol (DTT).
-
Substrate: Reverse T3 (rT3) is a common substrate for DIO1 assays.
-
Inhibitor: (+)-Iopanoic acid dissolved in DMSO.
-
Reaction Stop Solution: Not always necessary if proceeding directly to iodide quantification.
-
Iodide Quantification Reagents (Sandell-Kolthoff):
-
Arsenite Solution: 25 mM Sodium Arsenite (NaAsO2), 0.8 M NaCl, 0.5 M H2SO4.
-
Cerium Solution: 22 mM Ammonium Cerium(IV) Sulfate [(NH4)4Ce(SO4)4], 0.44 M H2SO4.
-
-
Equipment: 96-well microplates, incubator, microplate reader capable of kinetic reads at 405-420 nm.
2. Assay Procedure:
-
Enzyme Preparation: Thaw and dilute the recombinant deiodinase enzyme preparation in the assay buffer to a pre-determined optimal concentration.
-
Plate Setup:
-
In a 96-well plate, add 10 µL of iopanoic acid dilutions (in 10% DMSO) to the appropriate wells. For controls, add 10% DMSO (for 100% activity) and a known inhibitor like propylthiouracil (B1679721) (PTU) for DIO1 (for 0% activity).
-
Add 40 µL of the diluted enzyme preparation to each well.
-
-
Reaction Initiation:
-
Prepare a substrate master mix containing the assay buffer, DTT (final concentration ~40-80 mM), and rT3 (final concentration ~10 µM).
-
Initiate the enzymatic reaction by adding 50 µL of the substrate master mix to each well. The final reaction volume is typically 100-120 µL with a final DMSO concentration of 1%.
-
-
Incubation: Seal the plate and incubate at 37°C for a defined period (e.g., 2-3 hours), often with shaking.
-
Iodide Quantification:
-
After incubation, stop the reaction by placing the plate on ice or by adding an acid.
-
Transfer 50 µL of the reaction supernatant to a new 96-well plate.
-
Add 50 µL of the arsenite solution to each well.
-
Initiate the colorimetric Sandell-Kolthoff reaction by adding 50 µL of the yellow cerium solution.
-
Immediately place the plate in a microplate reader and measure the decrease in absorbance at 405 nm over time (e.g., every 30 seconds for 20 minutes). The rate of color loss is proportional to the iodide concentration.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Normalize the data to the controls (0% and 100% activity).
-
Plot the percent inhibition versus the logarithm of the iopanoic acid concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Note: When using iopanoic acid, which is itself a substrate for DIO1 and contains iodine, an alternative LC-MS/MS method may be required for precise quantification. This involves stopping the reaction and measuring the formation of the specific product (e.g., T2 from rT3) rather than iodide release.[4]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for screening and characterizing a potential deiodinase inhibitor like iopanoic acid using an in vitro assay.
Caption: A typical workflow for an in vitro deiodinase inhibition assay.
Conclusion
(+)-Iopanoic acid is a potent, competitive inhibitor of the activating iodothyronine deiodinases, DIO1 and DIO2, with minimal to no effect on the inactivating enzyme, DIO3. Its mechanism involves binding to the enzyme's active site, thereby blocking the conversion of T4 to T3. A unique feature of its interaction with DIO1 is its dual role as both an inhibitor and a substrate. The quantitative data (IC50 and Ki values) confirm its efficacy in the low micromolar range. The detailed experimental protocols, particularly non-radioactive assays, have enabled its thorough characterization and facilitate the screening of other potential deiodinase inhibitors. For researchers and drug development professionals, iopanoic acid remains a cornerstone tool for modulating thyroid hormone signaling and serves as a reference compound in the search for novel therapeutics targeting the deiodinase enzyme family.
References
- 1. What is the mechanism of Iopanoic Acid? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of the mechanistic linkages between iodothyronine deiodinase inhibition and impaired thyroid-mediated growth and development in Xenopus laevis using iopanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Identification of iopanoic acid as substrate of type 1 deiodinase by a novel nonradioactive iodide-release assay - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (+)-Iopanoic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract: (+)-Iopanoic acid is the dextrorotatory enantiomer of iopanoic acid, a tri-iodinated benzene (B151609) derivative. Historically utilized as an oral radiocontrast agent for cholecystography, its significance in research extends to its potent inhibitory effects on thyroid hormone metabolism.[1][2][3] This document provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of (+)-iopanoic acid, intended for a technical audience in research and drug development.
Chemical Structure and Identification
(+)-Iopanoic acid, a derivative of benzenepropanoic acid, is characterized by a butyric acid moiety attached to a tri-iodinated aminobenzene ring. The presence of three heavy iodine atoms is central to its radiopaque properties.
IUPAC Name: (+)-2-[(3-amino-2,4,6-triiodophenyl)methyl]butanoic acid.[4]
Stereochemistry: Iopanoic acid is a chiral compound, existing as a racemic mixture of dextrorotatory (+) and levorotatory (-) enantiomers.[5][6] This guide focuses on the (+)-enantiomer.
Structural Identifiers:
-
CAS Number: 96-83-3 (for the racemic mixture)[4][7], 17879-96-8 (for the d-Form)[5]
-
SMILES: CCC(CC1=C(C(=C(C=C1I)I)N)I)C(=O)O[4]
Physicochemical Properties
Iopanoic acid presents as a light yellowish-white or cream-colored crystalline powder with a faintly aromatic odor.[4][8][9] It is known to darken upon exposure to light.[4][8]
Table 1: Quantitative Physicochemical Data for Iopanoic Acid
| Property | Value | Source(s) |
| Molecular Weight | 570.93 g/mol | [4][5][7] |
| Melting Point | 162°C ((+)-enantiomer) | [5] |
| 155.2-157°C (dl-racemic mixture) | [5][10] | |
| Boiling Point | ~400°C | [9] |
| pKa | 4.8 (at 25°C) | [5][9] |
| Water Solubility | 348.3 mg/L (at 37°C); Practically insoluble | [8][9] |
| Organic Solvent Solubility | Soluble in ethanol, acetone, chloroform, ether, and dilute alkali solutions.[4][8][9][10] | |
| Optical Rotation [α]D²⁰ | +5.1 ± 0.1° (c = 2 in ethanol) | [5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of iopanoic acid.
Table 2: ¹³C NMR Spectral Data for Iopanoic Acid
Solvent: DMSO-d6, Frequency: 25.16 MHz
| Chemical Shift (ppm) | Intensity |
| 175.28 | 810.00 |
| 147.88 | 901.00 |
| 146.84 | 372.00 |
| 143.89 | 1000.00 |
| 88.58 | 587.00 |
| 84.16 | 587.00 |
| 80.46 | 562.00 |
| 47.23 | 281.00 |
| 46.41 | 438.00 |
| 23.63 | 413.00 |
| 12.04 | 653.00 |
| (Data sourced from PubChem CID 3735)[4] |
¹H NMR Spectra: Proton NMR data is also available, showing characteristic shifts for the aromatic, alkyl, and carboxylic acid protons.[4][11]
Mechanism of Action: A Dual Role
Iopanoic acid exhibits two primary mechanisms of action, making it a subject of interest in both diagnostics and endocrinology.
-
Radiocontrast Agent: The high concentration of iodine within the molecule (66.68% by mass) allows it to effectively absorb X-rays.[2][5] After oral administration, it is absorbed, excreted by the liver into the bile, and concentrated in the gallbladder, enhancing the contrast of the biliary system during radiographic imaging.[1][2]
-
Enzyme Inhibition: Iopanoic acid is a potent inhibitor of 5'-deiodinase enzymes (both 5'DID-1 and 5'DID-2).[3][12] These enzymes are critical for the peripheral conversion of the prohormone thyroxine (T4) into the more biologically active triiodothyronine (T3).[1][3] By blocking this conversion, iopanoic acid can rapidly reduce circulating T3 levels, which has been leveraged therapeutically for the acute management of severe hyperthyroidism and thyrotoxicosis.[1][3][13]
Caption: Inhibition of 5'-deiodinase by (+)-Iopanoic acid, blocking T4 to T3 conversion.
Experimental Protocols
Synthesis of β-(3-Amino-2,4,6-Triiodophenyl)-α-Ethylpropionic Acid (dl-Iopanoic Acid)
The synthesis of iopanoic acid is a multi-step process. The following outlines the general synthetic route for the racemic mixture.[9][14]
-
Step A: Preparation of α-Ethyl-m-Nitrocinnamic Acid: This intermediate is prepared via the condensation of m-nitrobenzaldehyde with butyric anhydride (B1165640) in the presence of sodium butyrate. The crude product is then crystallized from ethanol.[9][14]
-
Step B: Reduction to m-Amino-α-Ethylhydrocinnamic Acid: The nitro group of the cinnamic acid derivative is reduced to an amino group. This step yields the non-iodinated precursor.
-
Step C: Iodination to form β-(3-Amino-2,4,6-Triiodophenyl)-α-Ethylpropionic Acid: The final step involves the iodination of the amino-acid precursor. A solution of the m-amino-α-ethylhydrocinnamic acid in hydrochloric acid is treated with an iodine monochloride solution. The resulting tri-iodinated product, iopanoic acid, is then purified by recrystallization from methanol.[9][14]
Caption: A simplified workflow for the multi-step synthesis of racemic iopanoic acid.
Assay for Quantification
A common assay method involves titration to determine the purity of an iopanoic acid sample.[8]
-
Accurately weigh approximately 0.4 g of the sample and place it in a 125-mL conical flask.
-
Add 30 mL of sodium hydroxide (B78521) (50 g/l) and 0.5 g of zinc powder.
-
Connect the flask to a reflux condenser and boil for 30 minutes.
-
Cool the flask, rinse the condenser with 20 mL of water, and filter the mixture.
-
To the filtrate, add 5 mL of glacial acetic acid and 1 mL of tetrabromophenolphthalein (B75775) ethyl ester indicator.
-
Titrate with a standardized 0.05 mol/l silver nitrate (B79036) solution until the yellow precipitate's color changes to green.
-
Each mL of 0.05 mol/l silver nitrate is equivalent to 9.516 mg of C₁₁H₁₂I₃NO₂.[8][15]
In Vivo Animal Studies
Iopanoic acid has been used in animal models to study its effects on thyroid hormone metabolism. For example, in one protocol, pregnant Wistar rats were administered 10 mg of iopanoic acid subcutaneously every 12 hours from day 18 of gestation to study its effect on 5'-Deiodinase activity in fetal tissues.[16]
Conclusion
(+)-Iopanoic acid is a molecule with a well-defined chemical structure and a distinct profile of physicochemical properties. Its dual role as a diagnostic imaging agent and a potent enzyme inhibitor underscores its importance in both clinical and research settings. The detailed understanding of its synthesis, properties, and biological mechanism of action provides a solid foundation for professionals in drug development and scientific research exploring its potential applications or derivatives.
References
- 1. What is the mechanism of Iopanoic Acid? [synapse.patsnap.com]
- 2. What is Iopanoic Acid used for? [synapse.patsnap.com]
- 3. Iopanoic acid - Wikipedia [en.wikipedia.org]
- 4. Iopanoic Acid | C11H12I3NO2 | CID 3735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Iopanoic Acid [drugfuture.com]
- 6. GSRS [precision.fda.gov]
- 7. Iopanoic Acid [webbook.nist.gov]
- 8. cdn.who.int [cdn.who.int]
- 9. Page loading... [wap.guidechem.com]
- 10. Buy Iopanoic acid | 96-83-3 | >98% [smolecule.com]
- 11. Iopanoic acid (96-83-3) 1H NMR spectrum [chemicalbook.com]
- 12. adooq.com [adooq.com]
- 13. Unlicensed Iopanoic acid | CUH [cuh.nhs.uk]
- 14. Iopanoic acid | 96-83-3 [chemicalbook.com]
- 15. scribd.com [scribd.com]
- 16. medchemexpress.com [medchemexpress.com]
(+)-Iopanoic acid synthesis pathway and precursors
An In-depth Technical Guide to the Synthesis of (+)-Iopanoic Acid
This technical guide provides a detailed overview of the synthesis pathway for (+)-Iopanoic acid, a compound historically used as a radiocontrast agent for cholecystography.[1] The synthesis involves a three-step process commencing from m-nitrobenzaldehyde. This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive experimental protocols, quantitative data, and a visual representation of the synthetic route.
Overview of the Synthesis Pathway
The synthesis of (+)-Iopanoic acid is achieved through a sequence of three primary chemical transformations:
-
Perkin Condensation: The initial step involves the condensation of m-nitrobenzaldehyde with butyric anhydride (B1165640) in the presence of sodium butyrate (B1204436) to yield α-ethyl-m-nitrocinnamic acid.
-
Reduction of the Nitro Group: The nitro group of α-ethyl-m-nitrocinnamic acid is subsequently reduced to an amino group to form m-amino-α-ethylhydrocinnamic acid. This reduction is typically carried out using a Raney nickel catalyst under a hydrogen atmosphere.
-
Tri-iodination of the Benzene (B151609) Ring: The final step is the electrophilic substitution of the activated benzene ring of m-amino-α-ethylhydrocinnamic acid with iodine, using iodine monochloride as the iodinating agent, to produce β-(3-amino-2,4,6-triiodophenyl)-α-ethylpropionic acid, which is Iopanoic acid.
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of (+)-Iopanoic acid, based on the described experimental protocols.
| Step | Reactant | MW ( g/mol ) | Amount | Molar Eq. | Product | MW ( g/mol ) | Yield (g) | Yield (%) |
| 1 | m-Nitrobenzaldehyde | 151.12 | 100 g | 1.00 | α-Ethyl-m-nitrocinnamic acid | 221.21 | ~105 g | ~72% |
| Butyric anhydride | 158.19 | 210 g | 2.00 | |||||
| Sodium butyrate | 110.09 | 73 g | 1.00 | |||||
| 2 | α-Ethyl-m-nitrocinnamic acid | 221.21 | 50 g | 1.00 | m-Amino-α-ethylhydrocinnamic acid | 193.24 | ~20 g | ~46% |
| Sodium hydroxide | 40.00 | 9.1 g | 1.00 | |||||
| Raney nickel | - | catalyst | - | |||||
| 3 | m-Amino-α-ethylhydrocinnamic acid | 193.24 | 5.0 g | 1.00 | (+)-Iopanoic acid | 570.93 | ~8 g | ~55% |
| Iodine monochloride | 162.36 | 3.2 mL | ~2.00 |
Detailed Experimental Protocols
Step 1: Synthesis of α-Ethyl-m-Nitrocinnamic Acid
This step involves a Perkin condensation reaction.
-
Materials:
-
m-Nitrobenzaldehyde: 100 g
-
Butyric anhydride: 210 g
-
Sodium butyrate: 73 g
-
Ethanol
-
-
Procedure:
-
A mixture of m-nitrobenzaldehyde, butyric anhydride, and sodium butyrate is prepared.
-
The reaction mixture is heated to reflux.
-
After the reaction is complete, the crude α-ethyl-m-nitrocinnamic acid is isolated.
-
The crude product is purified by crystallization from ethanol.
-
The final product is α-ethyl-m-nitrocinnamic acid with a melting point of 140–142°C. A stereoisomer may be isolated from the filtrates, which has a melting point of 105–106°C.
-
Step 2: Synthesis of m-Amino-α-Ethylhydrocinnamic Acid
This step involves the reduction of the nitro group to an amine and the reduction of the cinnamic acid double bond.
-
Materials:
-
α-Ethyl-m-nitrocinnamic acid: 50 g
-
Sodium hydroxide: 9.1 g
-
Raney nickel catalyst: 5 teaspoons
-
Water: 600 cc
-
Hydrochloric acid
-
Ammonium (B1175870) hydroxide
-
Acetic acid
-
-
Procedure:
-
A mixture of α-ethyl-m-nitrocinnamic acid, sodium hydroxide, and water is prepared.
-
Raney nickel catalyst is added to the mixture.
-
The mixture is shaken at 32°C in a hydrogen atmosphere at an initial pressure of 450 psi until the calculated amount of hydrogen is absorbed.
-
The solution is filtered to remove the catalyst.
-
The filtered solution is acidified with hydrochloric acid, made basic with ammonium hydroxide, and then re-acidified with acetic acid.
-
The solution is concentrated, which causes an oil to separate. This oil crystallizes upon standing.
-
The resulting product is m-amino-α-ethylhydrocinnamic acid, with a melting point of 60–68°C.
-
Step 3: Synthesis of β-(3-Amino-2,4,6-Triiodophenyl)-α-Ethylpropionic Acid ((+)-Iopanoic Acid)
This final step is the iodination of the aromatic ring.
-
Materials:
-
m-Amino-α-ethylhydrocinnamic acid: 5.0 g
-
Concentrated hydrochloric acid: 5 cc in 100 cc of water, plus an additional 25 cc
-
Iodine monochloride: 3.2 cc in 25 cc of water
-
Sodium bisulfite
-
Morpholine (B109124) (for further purification)
-
Ether (for further purification)
-
Sulfur dioxide (for further purification)
-
-
Procedure:
-
A solution of m-amino-α-ethylhydrocinnamic acid in water containing concentrated hydrochloric acid is prepared.
-
This solution is added over a period of 30 minutes to a stirred solution of iodine monochloride in water and concentrated hydrochloric acid, heated to 60°C.
-
After the addition is complete, the heating is continued for one hour at 60–70°C, during which a black oil separates and gradually solidifies.
-
The mixture is cooled, and sodium bisulfite is added to decolorize it.
-
The product is recrystallized from methanol, yielding β-(3-amino-2,4,6-triiodophenyl)-α-ethylpropionic acid with a melting point of 147–150°C.
-
For further purification, the morpholine salt can be precipitated from an ether solution, and the free amino acid regenerated by treating a methanol solution of the salt with sulfur dioxide. The pure amino acid has a melting point of 155–156.5°C.
-
Visualization of the Synthesis Pathway
The following diagram illustrates the logical flow of the synthesis of (+)-Iopanoic acid from its precursors.
Caption: Synthesis pathway of (+)-Iopanoic acid.
References
(+)-Iopanoic Acid as a Substrate for Type 1 Deiodinase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Iopanoic acid, a well-known oral cholecystographic agent, has long been recognized for its potent inhibitory effects on iodothyronine deiodinases, the family of enzymes responsible for the activation and inactivation of thyroid hormones. This inhibitory action, particularly on type 1 deiodinase (DIO1), has been a subject of extensive research, especially in the context of treating hyperthyroidism. However, a crucial aspect of the interaction between (+)-iopanoic acid and DIO1 is its dual role not only as an inhibitor but also as a substrate for the enzyme. This technical guide provides an in-depth exploration of (+)-iopanoic acid's function as a DIO1 substrate, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of the underlying biochemical and experimental processes.
Quantitative Data Summary
The interaction of (+)-iopanoic acid with type 1 deiodinase is multifaceted. While it acts as a substrate, it also exhibits inhibitory properties. The following table summarizes the available quantitative data for this interaction.
| Parameter | Value | Species/Enzyme Source | Experimental Conditions | Reference |
| IC50 | 97 µM | Human DIO1 (recombinant) | in vitro enzyme inhibition assay | [1] |
Signaling Pathway: Thyroid Hormone Deiodination
The deiodinase enzymes play a pivotal role in regulating the local and systemic availability of active thyroid hormone (T3). Type 1 deiodinase is primarily expressed in the liver, kidney, and thyroid and is involved in both the activation of thyroxine (T4) to triiodothyronine (T3) and the inactivation of thyroid hormones.
Caption: Thyroid hormone activation and inactivation pathways mediated by Type 1 Deiodinase.
Experimental Protocol: Nonradioactive Iodide-Release Assay
The characterization of (+)-iopanoic acid as a DIO1 substrate was facilitated by the development of a novel nonradioactive iodide-release assay. This method circumvents the need for radioactively labeled substrates by employing the Sandell-Kolthoff reaction to photometrically quantify the iodide released during the deiodination process[2][3].
Principle: The assay measures the catalytic activity of DIO1 by quantifying the amount of iodide released from a substrate. The released iodide then catalyzes the reduction of Ce(IV) to Ce(II) by arsenite, leading to a measurable decrease in the yellow color of the Ce(IV) solution.
Materials:
-
Murine liver microsomes (as a source of DIO1)
-
(+)-Iopanoic acid
-
Potassium phosphate (B84403) buffer (KPO4), pH 6.8
-
Ethylenediaminetetraacetic acid (EDTA)
-
Dithiothreitol (B142953) (DTT)
-
Propylthiouracil (PTU) (as a specific inhibitor of DIO1 for control experiments)
-
Dowex W50-X2 resin
-
Acetic acid
-
Cerium solution: 22 mM (NH4)4Ce(SO4)4 and 0.44 M H2SO4
-
Arsenite solution: 25 mM NaAsO2, 0.8 M NaCl, and 0.5 M H2SO4
-
Microtiter plates (96-well) and column packages
Procedure:
-
Enzyme Preparation: Prepare a microsomal fraction from murine liver tissue, which is a rich source of DIO1. Determine the protein concentration of the microsomal preparation.
-
Reaction Setup:
-
In a 0.2-mL reaction well, add 40 µL of the microsomal DIO1 preparation.
-
For control reactions to confirm DIO1-specific activity, add 10 µL of 10 mM PTU. For test reactions, add 10 µL of water.
-
Prepare a substrate mix containing the desired concentration of (+)-iopanoic acid, 0.2 M KPO4 (pH 6.8), 2 mM EDTA, and 80 mM DTT.
-
Initiate the reaction by adding 50 µL of the substrate mix to each well. The final reaction volume is 100 µL.
-
-
Incubation: Incubate the reaction tubes for a defined period (e.g., 2 hours) at 37°C.
-
Reaction Termination and Protein Removal: Stop the reaction by placing the tubes on ice. Centrifuge the tubes at 15,000 x g for 5 minutes at 4°C to pellet the protein.
-
Iodide Separation:
-
Transfer 75 µL of the supernatant to a 96-well column package containing Dowex W50-X2 resin.
-
Add 100 µL of 10% acetic acid to each column.
-
Elute the free iodide into a 96-deep well plate by applying a vacuum.
-
-
Iodide Quantification (Sandell-Kolthoff Reaction):
-
Transfer 50 µL of the eluate (or a dilution thereof) to a new microtiter plate.
-
Add 50 µL of the cerium solution to each well.
-
Start the colorimetric reaction by adding 50 µL of the arsenite solution.
-
Immediately measure the absorbance at 415 nm at the start of the reaction (t=0) and after a set time (e.g., 21 minutes) at 25°C using a microplate reader.
-
-
Data Analysis: Calculate the change in absorbance over time, which is proportional to the amount of iodide released. A standard curve with known iodide concentrations should be prepared to quantify the iodide released in the enzymatic reaction.
Experimental Workflow
The following diagram illustrates the key steps of the nonradioactive iodide-release assay.
Caption: Workflow for the nonradioactive iodide-release assay to measure DIO1 activity.
Logical Relationship: Dual Role of (+)-Iopanoic Acid
(+)-Iopanoic acid exhibits a dual interaction with type 1 deiodinase, acting as both a substrate and an inhibitor. This complex relationship is crucial for understanding its overall effect on thyroid hormone metabolism.
Caption: Dual role of (+)-Iopanoic acid as a substrate and inhibitor of Type 1 Deiodinase.
Conclusion
The characterization of (+)-iopanoic acid as a substrate for type 1 deiodinase adds a significant layer of complexity to its well-established role as a DIO1 inhibitor. This dual functionality underscores the intricate nature of enzyme-ligand interactions and has important implications for its pharmacological profile and therapeutic applications. The nonradioactive iodide-release assay provides a robust and accessible method for further investigating the substrate kinetics of iopanoic acid and other potential deiodinase substrates. Future research should aim to elucidate the precise Michaelis-Menten kinetics of iopanoic acid deiodination to provide a more complete quantitative understanding of its interaction with type 1 deiodinase. This knowledge will be invaluable for drug development professionals seeking to design more selective and effective modulators of thyroid hormone metabolism.
References
- 1. Characterization of the mechanistic linkages between iodothyronine deiodinase inhibition and impaired thyroid-mediated growth and development in Xenopus laevis using iopanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Identification of iopanoic acid as substrate of type 1 deiodinase by a novel nonradioactive iodide-release assay - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Inhibition of Thyroxine (T4) to Triiodothyronine (T3) Conversion by (+)-Iopanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the inhibitory effects of (+)-iopanoic acid (IOP) on the enzymatic conversion of thyroxine (T4) to the more biologically active triiodothyronine (T3). Historically utilized as a radiocontrast agent, iopanoic acid has garnered significant interest for its potent inhibition of the deiodinase enzymes that mediate thyroid hormone activation.[1][2] This document details the mechanism of action, presents quantitative inhibitory data, outlines relevant experimental protocols, and visualizes the involved biochemical pathways. The information herein is intended to serve as a valuable resource for researchers in endocrinology, pharmacology, and drug development exploring the therapeutic potential and biochemical implications of deiodinase inhibition.
Mechanism of Action: Inhibition of Iodothyronine Deiodinases
The conversion of the prohormone T4 to the active hormone T3 is a critical step in thyroid hormone signaling and is primarily catalyzed by a family of selenoenzymes known as iodothyronine deiodinases (DIOs).[3] There are three main types of deiodinases:
-
Type 1 Deiodinase (DIO1): Found predominantly in the liver, kidneys, and thyroid gland, DIO1 is responsible for the bulk of circulating T3 production.
-
Type 2 Deiodinase (DIO2): Located in the brain, pituitary gland, brown adipose tissue, and skeletal muscle, DIO2 plays a crucial role in regulating local T3 concentrations.
-
Type 3 Deiodinase (DIO3): This enzyme inactivates thyroid hormones by converting T4 to reverse T3 (rT3) and T3 to diiodothyronine (T2).
(+)-Iopanoic acid exerts its inhibitory effect on T4 to T3 conversion by acting as a competitive inhibitor of both DIO1 and DIO2.[4] Its chemical structure, which resembles that of thyroid hormones, allows it to bind to the active site of these enzymes, thereby preventing the natural substrate, T4, from being converted to T3.[4] Interestingly, iopanoic acid has also been identified as a substrate for DIO1, meaning the enzyme can deiodinate it.[1] While iopanoic acid is a potent inhibitor of DIO1 and DIO2, its effect on DIO3 is less pronounced under typical assay conditions.[3]
Quantitative Data: Inhibitory Potency of (+)-Iopanoic Acid
The inhibitory efficacy of (+)-iopanoic acid against human deiodinase enzymes has been quantified in vitro. The half-maximal inhibitory concentration (IC50) values provide a standardized measure of its potency.
| Enzyme Target | Inhibitor | IC50 (µM) | Inhibition Type | Reference |
| Human Type 1 Deiodinase (hDIO1) | (+)-Iopanoic Acid | 97 | Competitive | [3] |
| Human Type 2 Deiodinase (hDIO2) | (+)-Iopanoic Acid | 231 | Competitive | [3] |
| Human Type 3 Deiodinase (hDIO3) | (+)-Iopanoic Acid | No inhibition observed | - | [3] |
Note: While IC50 values are provided, specific Ki values for (+)-iopanoic acid are not consistently reported in the reviewed literature. IC50 values can be influenced by substrate concentration, and Ki is a more direct measure of binding affinity. The inhibition of DIO1 and DIO2 is consistently described as competitive.[4]
Signaling Pathways and Experimental Workflows
Thyroid Hormone Conversion Pathway
The conversion of T4 to T3 is a critical step in thyroid hormone activation. The following diagram illustrates this pathway and the points of inhibition by (+)-iopanoic acid.
References
- 1. Iopanoic acid - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Characterization of the mechanistic linkages between iodothyronine deiodinase inhibition and impaired thyroid-mediated growth and development in Xenopus laevis using iopanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Impact of (+)-Iopanoic Acid on Thyroid Hormone Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Iopanoic acid, an iodinated organic compound historically utilized as a radiopaque contrast agent for cholecystography, has garnered significant interest for its potent effects on thyroid hormone metabolism.[1] Its ability to modulate the peripheral conversion of thyroxine (T4) to the more biologically active triiodothyronine (T3) has made it a valuable tool in both clinical management of hyperthyroidism and in research settings to understand the intricacies of thyroid hormone regulation.[1][2] This technical guide provides an in-depth analysis of the mechanisms of action of (+)-iopanoic acid, quantitative data on its effects, detailed experimental protocols for studying its activity, and visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Inhibition of Deiodinase Enzymes
The primary mechanism by which (+)-iopanoic acid influences thyroid hormone metabolism is through the inhibition of a class of enzymes known as deiodinases.[1][2] These enzymes are crucial for the activation and inactivation of thyroid hormones.
Iopanoic acid is a potent inhibitor of both type 1 and type 2 iodothyronine deiodinases (DIO1 and DIO2).[2][3] These enzymes are responsible for converting the prohormone T4 into the active hormone T3 by removing an iodine atom from the outer ring of the thyroxine molecule.[1] By inhibiting DIO1 and DIO2, iopanoic acid effectively reduces the systemic and tissue-specific production of T3.[1][2] Additionally, iopanoic acid has been shown to inhibit type 3 deiodinase (DIO3), which is involved in the inactivation of thyroid hormones.[4]
Interestingly, further research has revealed that in addition to being an inhibitor, iopanoic acid can also act as a substrate for type 1 deiodinase.[2][5][6] This dual role adds a layer of complexity to its pharmacological profile.
Quantitative Effects on Thyroid Hormone Levels
The administration of (+)-iopanoic acid leads to characteristic and quantifiable changes in circulating thyroid hormone concentrations. These effects are a direct consequence of deiodinase inhibition.
| Parameter | Effect of (+)-Iopanoic Acid Administration | Quantitative Data | Study Population / Model | Citation |
| Serum Triiodothyronine (T3) | Decrease | 49.5% decline from baseline in obese men during calorie restriction. | Obese men | [7] |
| 75% decrease within 48 hours in a patient with severe hyperthyroidism. | Human patient | [8] | ||
| Marked fall by 75% of pre-therapy value by 96 hours in thyrotoxicosis patients. | Thyrotoxicosis patients | [3] | ||
| Serum Thyroxine (T4) | Increase | Remained markedly elevated in a patient with severe hyperthyroidism. | Human patient | [8] |
| Fell significantly by seven days of therapy in thyrotoxicosis patients (long-term effect). | Thyrotoxicosis patients | [3] | ||
| Serum Reverse T3 (rT3) | Increase | 289% increase compared to underfeeding alone in obese men. | Obese men | [7] |
| Significant increase in normal subjects. | Euthyroid volunteers | [9] | ||
| Serum Thyroid-Stimulating Hormone (TSH) | Increase | Twofold increase during treatment in obese men undergoing calorie restriction. | Obese men | [7] |
| Increased above baseline values 5 days after administration in euthyroid volunteers. | Euthyroid volunteers | [9] | ||
| In Vitro Deiodinase Inhibition | IC50 | hDIO1: 97 µM | In vitro (human enzyme) | [4] |
| IC50 | hDIO2: 231 µM | In vitro (human enzyme) | [4] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key pathways and experimental logic discussed in this guide.
Caption: Inhibition of T4 to T3 conversion by (+)-Iopanoic Acid.
Caption: Workflow for a nonradioactive deiodinase activity assay.
Experimental Protocols
Nonradioactive Deiodinase Activity Assay
This protocol is based on the method described by Renko et al. (2012), which utilizes the Sandell-Kolthoff reaction to quantify iodide release.[5][6]
1. Preparation of Microsomes:
-
Homogenize tissue samples (e.g., liver, kidney) in an appropriate buffer.
-
Perform differential centrifugation to isolate the microsomal fraction, which is enriched with deiodinase enzymes.
-
Determine the protein concentration of the microsomal preparation (e.g., using a Bradford or BCA assay).
2. Deiodination Reaction:
-
In a microtiter plate or PCR tubes, combine the following in a total volume of 50 µl:
-
Microsomal protein (e.g., 60 µg for liver or kidney).[10]
-
Phosphate buffer (100 mM, pH 6.8) containing 1 mM EDTA.[10]
-
Dithiothreitol (DTT) as a cofactor (final concentration 40 mM).[10]
-
Substrate, such as reverse T3 (rT3), at a final concentration of 10 µM.[10]
-
Test compound ((+)-iopanoic acid) or a known inhibitor like propylthiouracil (B1679721) (PTU) for control wells.
-
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 2 hours) with constant shaking.[10]
3. Iodide Separation:
-
Terminate the reaction.
-
Apply 75 µl of the reaction mixture to a Dowex W50-X2 resin-filled microtiter format column.[10][11]
-
Elute the free iodide into a 96-deep well plate using a vacuum.[11]
4. Iodide Quantification (Sandell-Kolthoff Reaction):
-
Transfer an aliquot of the eluate to a new microtiter plate.
-
The Sandell-Kolthoff reaction is based on the iodine-catalyzed reduction of Ce(IV) to Ce(III) by As(III). The rate of decolorization of the yellow Ce(IV) is proportional to the iodide concentration.
-
Add the necessary reagents for the Sandell-Kolthoff reaction and measure the change in absorbance photometrically.[5][6]
5. Data Analysis:
-
Calculate the amount of iodide released per unit of protein per unit of time.
-
Determine the inhibitory effect of (+)-iopanoic acid by comparing the activity in the presence of the compound to the control.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Deiodinase Activity
LC-MS/MS offers a highly sensitive and specific alternative for measuring deiodinase activity by directly quantifying the substrate and product.[5][12]
1. Deiodination Reaction and Sample Preparation:
-
Perform the enzymatic reaction as described above.
-
Stop the reaction and precipitate proteins by adding trichloroacetic acid.[11]
-
Centrifuge the samples to pellet the precipitated protein.
-
Collect the supernatant for LC-MS/MS analysis.[11]
2. LC-MS/MS Analysis:
-
Inject the supernatant into an LC-MS/MS system.
-
Use an appropriate liquid chromatography method to separate the different iodothyronines.
-
Employ tandem mass spectrometry to detect and quantify the parent and product molecules based on their specific mass-to-charge ratios.
-
The turnover of the substrate (e.g., T4 or rT3) to its deiodinated product (e.g., T3 or 3,3'-T2) is measured.[12]
Conclusion
(+)-Iopanoic acid is a powerful modulator of thyroid hormone metabolism, primarily through its inhibitory action on deiodinase enzymes. This guide provides a comprehensive overview of its mechanism of action, quantitative effects on hormone levels, and detailed experimental protocols for its study. The provided visualizations offer a clear representation of the underlying biological pathways and experimental workflows. This information serves as a valuable resource for researchers and professionals in the fields of endocrinology, pharmacology, and drug development, facilitating further investigation into the complex regulation of thyroid hormone signaling and the therapeutic potential of deiodinase inhibitors.
References
- 1. What is the mechanism of Iopanoic Acid? [synapse.patsnap.com]
- 2. Iopanoic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of the mechanistic linkages between iodothyronine deiodinase inhibition and impaired thyroid-mediated growth and development in Xenopus laevis using iopanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of iopanoic acid as substrate of type 1 deiodinase by a novel nonradioactive iodide-release assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Calorie restriction and iopanoic acid effects on thyroid hormone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Iopanoic acid is of minimal benefit in the treatment of severe hyperthyroidism: conclusions from a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of iopanoic acid on the regulation of thyrotropin secretion in euthyroid subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tentative Application of a Streamlined Protocol to Determine Organ-Specific Regulations of Deiodinase 1 and Dehalogenase Activities as Readouts of the Hypothalamus-Pituitary-Thyroid-Periphery-Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Deiodinase metabolism of thyroid hormones as measured by LC-MS/MS is altered by exposure to iopanoic acid in a rodent model | Risk Assessment Portal | US EPA [assessments.epa.gov]
An In-depth Technical Guide to the Solubility of (+)-Iopanoic Acid
This guide provides a comprehensive overview of the solubility of (+)-Iopanoic acid in dimethyl sulfoxide (B87167) (DMSO) and other common laboratory solvents. It is intended for researchers, scientists, and professionals in the field of drug development and life sciences who require detailed information on the physicochemical properties of this compound.
Introduction to (+)-Iopanoic Acid
Iopanoic acid is an iodine-containing organic compound.[1][2][3] It is a white to yellowish-white crystalline powder with a faint, characteristic odor.[1][3] Historically, it has been utilized as a radiocontrast agent for cholecystography (X-ray examination of the gallbladder).[2][4] In research settings, it is also known for its role as an inhibitor of the enzyme 5'-deiodinase.[4][5] Understanding its solubility is critical for a wide range of applications, from in vitro assays to formulation development.
Quantitative Solubility Data
The solubility of (+)-Iopanoic acid varies significantly across different laboratory solvents. The following table summarizes the available quantitative data. It is important to note that factors such as temperature, the hygroscopic nature of the solvent (especially DMSO), and the use of sonication can influence solubility.[4][6]
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes | Source(s) |
| DMSO | 250 | 437.88 | Ultrasonic assistance may be needed. The hygroscopic nature of DMSO can significantly impact solubility; using newly opened DMSO is recommended. | [4] |
| DMSO | 100 | 175.15 | Moisture-absorbing DMSO can reduce solubility. | [7] |
| DMSO | 90 | 157.64 | [5] | |
| DMSO | 55 | 96.33 | Sonication is recommended. | [6] |
| Ethanol (~750 g/l TS) | ~750 | Not specified | Soluble. | [1] |
| Ethanol (95%) | Soluble | Not specified | [8] | |
| Ethanol | <1 | Not specified | Slightly soluble or insoluble. | [5] |
| Acetone | Soluble | Not specified | [1][2][3][8] | |
| Methanol | Soluble | Not specified | [9] | |
| Water | Practically Insoluble | Not specified | [1][2][3][8][10] | |
| Water (37 °C) | 0.3483 | Not specified | [2][9] | |
| Chloroform | Soluble | Not specified | [10][11][12] | |
| Diethyl Ether | Soluble | Not specified | [11][12] | |
| Diethyl Ether | Sparingly Soluble | Not specified | [8] | |
| Dilute Alkali Hydroxide Solutions | Soluble | Not specified | Dissolves in solutions of alkali hydroxides. | [1][8][10] |
| Acetic Acid (100%) | Sparingly Soluble | Not specified | [8] |
Note: Discrepancies in reported solubility values can arise from different experimental conditions and methodologies.
Experimental Protocol for Solubility Determination
While specific experimental details for determining the solubility of (+)-Iopanoic acid are not extensively published, a general gravimetric method, commonly employed for such assessments, is described below. This protocol is based on standard laboratory procedures for measuring the solubility of a solid compound in a solvent.
Objective: To determine the saturation solubility of (+)-Iopanoic acid in a given solvent at a specific temperature.
Materials:
-
(+)-Iopanoic acid
-
Selected laboratory solvent (e.g., DMSO, ethanol)
-
Analytical balance (accuracy ±0.0001 g)
-
Thermostatic shaker or water bath
-
Centrifuge
-
Vials with screw caps
-
Syringe with a filter (e.g., 0.22 µm PTFE)
-
Pre-weighed sample collection vials
Methodology:
-
Preparation of Supersaturated Solution: Add an excess amount of (+)-Iopanoic acid to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that saturation is reached. Continuous agitation is necessary to facilitate dissolution.
-
Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to prevent the transfer of any solid particles.
-
Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed collection vial. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven until the dissolved solid is completely dry.
-
Mass Determination: Weigh the collection vial containing the dried solid. The mass of the dissolved (+)-Iopanoic acid is the difference between this final weight and the initial weight of the empty vial.
-
Calculation of Solubility: Calculate the solubility in mg/mL by dividing the mass of the dried solid by the volume of the supernatant collected.
Visualizing Experimental and Logical Relationships
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of (+)-Iopanoic acid.
References
- 1. cdn.who.int [cdn.who.int]
- 2. Page loading... [guidechem.com]
- 3. scribd.com [scribd.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. adooq.com [adooq.com]
- 6. Iopanoic acid | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 9. Iopanoic acid | 96-83-3 [chemicalbook.com]
- 10. Iopanoic Acid | C11H12I3NO2 | CID 3735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Iopanoic Acid | 96-83-3 | TCI EUROPE N.V. [tcichemicals.com]
- 12. Iopanoic Acid | 96-83-3 | TCI AMERICA [tcichemicals.com]
An In-depth Technical Guide to Utilizing (+)-Iopanoic Acid for the Study of Iodothyronine Deiodinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of (+)-iopanoic acid as a tool for investigating the function and inhibition of iodothyronine deiodinases. It covers the mechanism of action, quantitative inhibition data, detailed experimental protocols, and the signaling pathways influenced by these enzymes.
Introduction to Iodothyronine Deiodinases
Iodothyronine deiodinases are a family of selenoenzymes that are critical for the regulation of thyroid hormone activity. These enzymes control the activation and inactivation of thyroid hormones by removing specific iodine atoms from the thyronine molecule. The three main types of deiodinases are:
-
Type 1 Deiodinase (D1): Primarily located in the liver, kidneys, and thyroid, D1 is involved in both the activation of thyroxine (T4) to the biologically active triiodothyronine (T3) and the inactivation of thyroid hormones. It is thought to be the main source of circulating T3.
-
Type 2 Deiodinase (D2): Found in the brain, pituitary gland, brown adipose tissue, and skeletal muscle, D2 is responsible for the localized intracellular conversion of T4 to T3. This tissue-specific regulation of T3 levels is crucial for modulating thyroid hormone signaling in a cell-specific manner.
-
Type 3 Deiodinase (D3): As the primary inactivating deiodinase, D3 converts T4 to reverse T3 (rT3) and T3 to T2, both of which are biologically inactive. It is highly expressed during embryonic development and in the placenta, where it protects the fetus from excessive maternal thyroid hormone exposure.
The precise control of thyroid hormone levels by deiodinases is vital for normal development, growth, and metabolism. Dysregulation of deiodinase activity has been implicated in various pathological conditions, making these enzymes important targets for research and drug development.
(+)-Iopanoic Acid as a Tool for Deiodinase Research
Iopanoic acid is an iodine-containing compound that has been historically used as a contrast agent for X-ray imaging. It is also a well-characterized inhibitor of iodothyronine deiodinases, making it a valuable tool for studying the physiological roles of these enzymes. Iopanoic acid acts as a competitive inhibitor of both D1 and D2, and in some contexts, it is considered a pan-inhibitor of all three deiodinases.[1] It is important to note that iopanoic acid is a chiral molecule, and while its enantiomers have been synthesized, there is a lack of publicly available data directly comparing the inhibitory potency of the (+)- and (-)-enantiomers. Therefore, the data presented in this guide pertains to the racemic mixture of iopanoic acid unless otherwise specified. Interestingly, besides being an inhibitor, iopanoic acid can also serve as a substrate for D1.[2]
Quantitative Inhibition Data
The inhibitory potency of iopanoic acid against human deiodinases has been determined in vitro. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. It is important to note that in some in vitro assays, iopanoic acid did not show inhibition of human or Xenopus laevis D3, while in vivo studies in rodents suggest it acts as a pan-inhibitor.[1][3]
| Enzyme Target | Species | Inhibitor | IC50 (µM) |
| Type 1 Deiodinase (D1) | Human | Iopanoic Acid | 97 |
| Type 2 Deiodinase (D2) | Human | Iopanoic Acid | 231 |
| Type 3 Deiodinase (D3) | Human | Iopanoic Acid | No inhibition observed in some in vitro assays |
Data sourced from in vitro studies using recombinant human enzymes.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of iopanoic acid to study deiodinase inhibition.
Recombinant Human Deiodinase Expression and Microsomal Preparation
To obtain a reliable source of deiodinase activity for in vitro assays, recombinant human D1, D2, and D3 can be expressed in a suitable cell line, such as HEK293 cells.[3]
Materials:
-
HEK293 cells
-
Expression vectors containing the full-length cDNA for human D1, D2, or D3
-
Transfection reagent
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Homogenization buffer (e.g., 0.25 M sucrose, 10 mM HEPES, pH 7.0, 1 mM EDTA)
-
Ultracentrifuge
Procedure:
-
Cell Culture and Transfection: Culture HEK293 cells to ~80% confluency. Transfect the cells with the appropriate deiodinase expression vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Cell Harvest: After 48-72 hours of expression, wash the cells with ice-cold PBS and harvest by scraping.
-
Homogenization: Resuspend the cell pellet in ice-cold homogenization buffer and homogenize using a Dounce homogenizer or sonicator.
-
Differential Centrifugation: Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei and mitochondria.
-
Microsome Isolation: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.
-
Resuspension and Storage: Discard the supernatant and resuspend the microsomal pellet in a suitable buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay). Aliquot and store the microsomal preparations at -80°C until use.
In Vitro Deiodinase Inhibition Assay using LC-MS/MS
This method allows for the precise quantification of deiodinase activity by measuring the production of thyroid hormone metabolites.
Materials:
-
Recombinant human deiodinase microsomal preparations (D1, D2, or D3)
-
Iopanoic acid stock solution (in DMSO)
-
Thyroid hormone substrates:
-
For D1: reverse T3 (rT3)
-
For D2: thyroxine (T4)
-
For D3: triiodothyronine (T3)
-
-
Assay buffer (e.g., 100 mM potassium phosphate, 1 mM EDTA, pH 7.2)
-
Cofactor: Dithiothreitol (DTT)
-
Internal standards (e.g., 13C-labeled T3, T2, rT3)
-
Stop solution (e.g., 4% formic acid in acetonitrile)
-
LC-MS/MS system
Procedure:
-
Reaction Setup: In a 96-well plate, combine the microsomal preparation, assay buffer, and varying concentrations of iopanoic acid (or vehicle control).
-
Initiate Reaction: Add the substrate and DTT to initiate the enzymatic reaction. The final reaction volume is typically 100-200 µL.[1]
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60-180 minutes), ensuring the reaction is within the linear range.[4]
-
Stop Reaction: Terminate the reaction by adding an equal volume of ice-cold stop solution containing the internal standards.[4]
-
Sample Preparation: Centrifuge the plate to pellet precipitated proteins. Transfer the supernatant for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the samples into an LC-MS/MS system equipped with a suitable column for separating thyroid hormones. Monitor the production of the specific metabolite for each enzyme (e.g., T2 for D1 acting on rT3, T3 for D2, and T2 for D3 acting on T3).
-
Data Analysis: Quantify the amount of product formed by comparing the peak areas of the analyte to the internal standard. Calculate the percent inhibition for each concentration of iopanoic acid and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathways and Visualizations
Iopanoic acid-mediated inhibition of deiodinases can be used to probe the role of local thyroid hormone concentrations in various signaling pathways. The expression and activity of deiodinases, particularly D2 and D3, are regulated by several key signaling cascades.
Thyroid Hormone Metabolism and Deiodinase Action
The following diagram illustrates the central role of deiodinases in activating and inactivating thyroid hormones.
Caption: Overview of thyroid hormone metabolism by deiodinases and inhibition by (+)-Iopanoic Acid.
Experimental Workflow for Deiodinase Inhibition Studies
The logical flow of an experiment to determine the inhibitory potential of a compound like (+)-iopanoic acid is depicted below.
Caption: Experimental workflow for assessing deiodinase inhibition by (+)-Iopanoic Acid.
Upstream Regulatory Signaling Pathways
Hedgehog Signaling Pathway:
The Hedgehog (Hh) signaling pathway, crucial during embryonic development, also regulates deiodinase expression. For instance, Sonic hedgehog (Shh) can induce D3 expression, leading to a localized hypothyroid state.
Caption: Hedgehog signaling pathway leading to increased D3 expression and T3 inactivation.
cAMP/PKA Signaling Pathway:
The cyclic AMP (cAMP) signaling pathway is a key regulator of D2 expression. Activation of G-protein coupled receptors (GPCRs) leads to the production of cAMP, activation of Protein Kinase A (PKA), and subsequent phosphorylation of transcription factors like CREB, which upregulates D2 gene expression.
Caption: cAMP/PKA signaling pathway leading to increased D2 expression and T3 activation.
Conclusion and Future Directions
(+)-Iopanoic acid is a powerful and widely used tool for the in vitro and in vivo study of iodothyronine deiodinases. Its ability to inhibit D1 and D2 allows researchers to dissect the specific roles of these enzymes in controlling local and systemic thyroid hormone concentrations. The experimental protocols and pathway diagrams provided in this guide offer a framework for designing and interpreting experiments aimed at understanding the complex regulation of thyroid hormone signaling.
A significant knowledge gap remains concerning the stereospecific effects of iopanoic acid's enantiomers. Future research should focus on characterizing the inhibitory profiles of (+)-iopanoic acid and (-)-iopanoic acid individually. This would provide more precise tools for deiodinase research and could potentially lead to the development of more selective inhibitors for therapeutic applications. Furthermore, the development of isoform-specific inhibitors with improved potency and selectivity will be crucial for advancing our understanding of the distinct physiological roles of each deiodinase in health and disease.
References
- 1. Protein Expression and Purification [protocols.io]
- 2. academic.oup.com [academic.oup.com]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. Characterization of the mechanistic linkages between iodothyronine deiodinase inhibition and impaired thyroid-mediated growth and development in Xenopus laevis using iopanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of Gallbladder Imaging: A Technical Deep Dive into (+)-Iopanoic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Iopanoic acid, a tri-iodinated benzene (B151609) derivative, holds a significant place in the annals of medical diagnostics and endocrinology. Initially introduced in the 1950s as an oral cholecystographic agent under the trade name Telepaque, it revolutionized the visualization of the gallbladder and biliary tract, offering a non-invasive window into a previously opaque region of the human body.[1][2] Beyond its pivotal role in radiology, subsequent research unveiled its potent ability to modulate thyroid hormone metabolism, leading to its application in the management of thyrotoxicosis. This technical guide provides a comprehensive overview of the discovery, historical research applications, and underlying mechanisms of (+)-iopanoic acid, tailored for an audience of researchers, scientists, and drug development professionals.
Discovery and Historical Context
The development of oral cholecystography in 1924 by American surgeons Evarts Ambrose Graham and Warren Henry Cole laid the groundwork for the non-invasive diagnosis of gallbladder diseases.[3][4] The initial contrast agents, however, had limitations. The 1950s marked a significant advancement with the introduction of iopanoic acid, a novel and effective oral contrast agent.[1] Its high iodine content and physiological pathway—absorption from the intestine, excretion by the liver into the bile, and concentration in the gallbladder—allowed for clear radiographic visualization of the gallbladder and the detection of radiolucent gallstones.[2][3]
While its primary use was in diagnostic imaging, researchers later discovered its profound impact on thyroid function. This led to its off-label use in the treatment of hyperthyroidism, particularly in preparing thyrotoxic patients for surgery.[4][5] Although newer imaging modalities and thyroid-specific medications have largely superseded its use, the study of iopanoic acid continues to offer valuable insights into hepatobiliary physiology and thyroid hormone regulation.
Physicochemical Properties and Synthesis
Iopanoic acid is a light yellowish-white, crystalline powder with a faint, characteristic odor.[6] It is practically insoluble in water but soluble in ethanol (B145695) and acetone, and it dissolves in solutions of alkali hydroxides.
Applications in Cholecystography
The primary historical application of iopanoic acid was as a contrast agent for oral cholecystography.[2] The high atomic number of its three iodine atoms effectively absorbed X-rays, rendering the gallbladder radiopaque.[7]
Quantitative Data on Cholecystography Efficacy
| Study Parameter | Iopanoic Acid (3g) | Iopanoic Acid (6g, fractionated) | Iopronic Acid (4.5g) | Sodium Ipodate (B1211876) (6g, fractionated) | Reference |
| Good to Excellent Gallbladder Opacification (1st dose) | 42% | - | 44% | - | [8] |
| Good to Excellent Gallbladder Opacification (2nd dose) | 34% | - | 29% | - | [8] |
| Abnormal Gallbladder Finding Confirmation at Surgery | - | 100% (of 46 subjects) | - | - | [9] |
| Bile Duct Visualization | Better than sodium ipodate (P < 0.05) | - | - | - | [9] |
| Adverse Reactions | - | Twice as common as sodium ipodate (P < 0.01) | Significantly less than iopanoic acid | - | [9][10] |
| Maximum Iodine Concentration in Bile | 10 mg I/ml | - | 10 mg I/ml | - | [11] |
| Percentage of Administered Dose Recovered from Gallbladder | 19% | - | 19% | - | [11] |
Experimental Protocol: Oral Cholecystography
A standard historical protocol for oral cholecystography using iopanoic acid involved the following steps:
-
Patient Preparation: The patient would consume a fat-free evening meal the day before the procedure.
-
Contrast Administration: Approximately 10-12 hours before the scheduled X-ray, the patient would orally ingest 3 grams of iopanoic acid (typically as six 500 mg tablets), taken one at a time with water.
-
Fasting: The patient would remain NPO (nothing by mouth) after taking the tablets until the procedure.
-
Radiographic Imaging: A series of X-ray images of the abdomen, focusing on the gallbladder area, would be taken. This often included prone, supine, and erect views.
-
Post-Fatty Meal Imaging: In some cases, the patient would be given a fatty meal to stimulate gallbladder contraction, followed by another series of X-rays to assess gallbladder function.[12]
Experimental Workflow: Oral Cholecystography
Applications in Hyperthyroidism Research
Iopanoic acid's second major, albeit off-label, application was in the rapid management of hyperthyroidism and thyrotoxicosis.[4][13] Its mechanism of action is distinct from traditional antithyroid drugs.
Mechanism of Action in Thyroid Hormone Metabolism
Iopanoic acid is a potent inhibitor of the 5'-deiodinase enzymes (Type 1 and Type 2), which are responsible for the peripheral conversion of the prohormone thyroxine (T4) to the more biologically active triiodothyronine (T3).[7][14] By blocking this conversion, iopanoic acid rapidly reduces serum T3 levels, leading to a swift improvement in the clinical symptoms of hyperthyroidism.[15][16] Interestingly, research has also shown that iopanoic acid can act as a substrate for Type 1 deiodinase.[14][17]
Signaling Pathway: Inhibition of T4 to T3 Conversion
Quantitative Data on Thyrotoxicosis Treatment
| Study Population | Iopanoic Acid Dosage | Duration of Treatment | Mean Initial Free T3 | Mean Final Free T3 | Time to Euthyroidism | Reference |
| Amiodarone-Induced Thyrotoxicosis (n=7) | 1 g/day | Mean of 13 days | 20 ± 16.7 pmol/L | 6 ± 2 pmol/L (P = 0.0004) | 7-20 days | [15] |
| Graves' Disease (n=5) | Not specified | Mean of 13.6 days | Not specified | Within reference range (100% of patients) | 10-20 days | [5] |
| Neonatal Thyrotoxicosis (n=5) | 250-500 mg every 3-4 days | Until maternal TSI metabolized | Not specified | Dramatically decreased | 24-72 hours | [13] |
| Thyrotoxicosis (n=5) | 1 g/day | 21 days | Not specified | Normal levels by 96 hours | - | [16] |
| Type II Amiodarone-Induced Thyrotoxicosis (n=6) | Not specified | 7 days | 0.75 ± 0.20 ng/dl | 0.46 ± 0.10 ng/dl (P < 0.01) | - | [18] |
Experimental Protocol: Pre-Surgical Management of Thyrotoxicosis
A representative protocol for the use of iopanoic acid in the pre-operative setting for patients with thyrotoxicosis is as follows:
-
Patient Selection: Patients with uncontrolled hyperthyroidism, particularly those intolerant to thionamides, were candidates.
-
Dosage and Administration: Iopanoic acid was typically administered orally at a dose of 1 gram per day.
-
Monitoring: Serum free T3 and T4 levels were closely monitored.
-
Duration of Treatment: Treatment continued until serum free T3 levels normalized, which typically occurred within 10 to 20 days.[5]
-
Timing of Surgery: Thyroidectomy was performed once the patient was biochemically euthyroid, as indicated primarily by normalized T3 levels.[5]
Conclusion
(+)-Iopanoic acid stands as a testament to the serendipitous nature of drug discovery and the evolution of medical practice. From its intended role as a diagnostic aid that first illuminated the gallbladder for surgeons and radiologists, it emerged as a powerful therapeutic agent for the rapid control of hyperthyroidism. While its clinical applications have been largely replaced by more modern and targeted technologies and pharmaceuticals, the study of its mechanisms continues to provide valuable insights for researchers in fields ranging from medical imaging to endocrinology and drug development. The historical data and protocols outlined in this guide serve as a valuable resource for understanding the foundational research that has shaped our current approaches to gallbladder disease and thyroid disorders.
References
- 1. Diagnostics in a Surgeon's Pocket-The History of Telepaque and Oral Cholecystograms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is Iopanoic Acid used for? [synapse.patsnap.com]
- 3. Cholecystography - Wikipedia [en.wikipedia.org]
- 4. radiopaedia.org [radiopaedia.org]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. Iopanoic Acid | C11H12I3NO2 | CID 3735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Iopanoic Acid? [synapse.patsnap.com]
- 8. Clinical Comparison of Two Contrast Agents for Oral Cholecystography: Radiologic Efficacy and Drug Safety of Iopanoic Acid and Iopronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fractionated dose cholecystography: a comparison between iopanoic acid and sodium ipodate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of oral cholecystopaques: iopronic acid vs. iopanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gallbladder density and iodine concentration in humans during oral cholecystography. A comparison of iopanoic acid and iopronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Iopanoic acid in the management of neonatal Graves' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Iopanoic acid - Wikipedia [en.wikipedia.org]
- 15. Preparation with iopanoic acid rapidly controls thyrotoxicosis in patients with amiodarone-induced thyrotoxicosis before thyroidectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. Treatment of type II amiodarone-induced thyrotoxicosis by either iopanoic acid or glucocorticoids: a prospective, randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
(+)-Iopanoic Acid Stereoisomer Specific Activity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iopanoic acid, a tri-iodinated aromatic compound, has a history of use as a radiocontrast agent for cholecystography. Beyond its imaging applications, it is a well-documented inhibitor of the deiodinase enzymes (DIOs), which are crucial for the activation and inactivation of thyroid hormones.[1][2] Specifically, iopanoic acid inhibits the conversion of thyroxine (T4) to the more biologically active triiodothyronine (T3) by blocking the action of type 1 and type 2 deiodinases (DIO1 and DIO2).[2][3] This inhibitory action has led to its investigation as a therapeutic agent for hyperthyroidism.[4]
Iopanoic acid possesses a chiral center and therefore exists as a racemic mixture of two enantiomers: (+)-iopanoic acid and (-)-iopanoic acid. While it is widely acknowledged in stereochemistry that enantiomers can exhibit significantly different pharmacological and toxicological profiles, a comprehensive review of the scientific literature reveals a notable gap in the specific biological activities of the individual stereoisomers of iopanoic acid. To date, published research has predominantly focused on the effects of the racemic mixture. This guide provides a detailed overview of the known activities of iopanoic acid, with the explicit acknowledgment that stereoisomer-specific quantitative data is not currently available in the public domain.
Core Biological Activity: Deiodinase Inhibition
The primary mechanism of action for iopanoic acid in the context of thyroid hormone regulation is the inhibition of deiodinase enzymes. These selenoenzymes play a critical role in maintaining local and systemic thyroid hormone homeostasis.
-
Type 1 Deiodinase (DIO1): Primarily located in the liver, kidneys, and thyroid, DIO1 is responsible for both the outer and inner ring deiodination of thyroid hormones, contributing to the circulating pool of T3 and clearing reverse T3 (rT3).
-
Type 2 Deiodinase (DIO2): Found in tissues such as the brain, pituitary, and brown adipose tissue, DIO2 exclusively performs outer ring deiodination, converting T4 to T3, thereby regulating intracellular T3 concentrations.[5]
-
Type 3 Deiodinase (DIO3): This enzyme inactivates thyroid hormones by removing an inner ring iodine from T4 and T3, producing rT3 and T2, respectively.[5]
Iopanoic acid acts as a competitive inhibitor of both DIO1 and DIO2.[3] Interestingly, it has also been identified as a substrate for DIO1, meaning the enzyme can metabolize iopanoic acid itself.[6][7]
Quantitative Data on Deiodinase Inhibition (Racemic Mixture)
The following table summarizes the available quantitative data on the inhibitory activity of racemic iopanoic acid against human deiodinase enzymes.
| Enzyme | Substrate | Inhibitor | IC50 (µM) | Reference |
| Human DIO1 | rT3 | Iopanoic Acid | 97 | [5] |
| Human DIO2 | T4 | Iopanoic Acid | 231 | [5] |
| Human DIO3 | T3 | Iopanoic Acid | No inhibition observed | [5] |
Impact on Thyroid Hormone Transport
Experimental Protocols
Deiodinase Inhibition Assay (Non-Radioactive Iodide Release Assay)
This protocol is adapted from a method that measures the iodide released from the deiodination of a substrate, which then catalyzes the Sandell-Kolthoff reaction.[7][8]
Materials:
-
Microsomal preparations containing deiodinase enzymes (e.g., from human liver for DIO1)
-
Substrate: reverse T3 (rT3) for DIO1, T4 for DIO2
-
Iopanoic acid (racemic mixture)
-
Dithiothreitol (DTT)
-
Potassium phosphate (B84403) buffer
-
EDTA
-
Propylthiouracil (PTU) as a specific DIO1 inhibitor (for control)
-
Arsenious acid solution
-
Ceric ammonium (B1175870) sulfate (B86663) solution
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare reaction mixtures containing potassium phosphate buffer, EDTA, DTT, and the microsomal enzyme preparation.
-
Inhibitor Addition: Add varying concentrations of iopanoic acid (or PTU for control wells) to the reaction mixtures. Include a vehicle control (e.g., DMSO).
-
Initiation of Reaction: Start the reaction by adding the substrate (rT3 or T4).
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., perchloric acid).
-
Iodide Measurement (Sandell-Kolthoff Reaction): a. Transfer an aliquot of the supernatant to a new plate. b. Add arsenious acid solution to each well. c. Add ceric ammonium sulfate solution to initiate the colorimetric reaction. The rate of disappearance of the yellow color of the ceric ions is proportional to the amount of iodide present.
-
Data Analysis: Measure the absorbance at a specific wavelength (e.g., 420 nm) over time using a spectrophotometer. Calculate the rate of iodide release and determine the IC50 value for iopanoic acid by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Thyroid Hormone Uptake Assay (MCT8 Inhibition)
This protocol describes a non-radioactive method to assess the inhibition of T3 uptake via the MCT8 transporter.[9]
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells stably transfected with human MCT8 (MDCK-MCT8)
-
Wild-type MDCK cells (as a negative control)
-
Triiodothyronine (T3)
-
Iopanoic acid (racemic mixture)
-
Hanks' Balanced Salt Solution (HBSS)
-
Ammonium persulfate
-
Arsenious acid solution
-
Ceric ammonium sulfate solution
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed MDCK-MCT8 and wild-type MDCK cells in 96-well plates and culture until confluent.
-
Pre-incubation with Inhibitor: Wash the cells with HBSS and pre-incubate with various concentrations of iopanoic acid in HBSS for a defined period (e.g., 30 minutes) at 37°C.
-
T3 Uptake: Add T3 to the wells and incubate for a short period (e.g., 5 minutes) at 37°C to allow for uptake.
-
Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold HBSS.
-
Cell Lysis and Digestion: Lyse the cells and digest the intracellular contents, including the uptaken T3, with ammonium persulfate to release iodide.
-
Iodide Measurement (Sandell-Kolthoff Reaction): Perform the Sandell-Kolthoff reaction as described in the deiodinase inhibition assay protocol to quantify the amount of iodide released, which corresponds to the amount of T3 taken up by the cells.
-
Data Analysis: Compare the T3 uptake in the presence of iopanoic acid to the vehicle control to determine the percentage of inhibition. Calculate the IC50 value if a dose-response relationship is observed.
Signaling Pathways and Experimental Workflows
Thyroid Hormone Regulation and Iopanoic Acid's Points of Intervention
The following diagram illustrates the hypothalamic-pituitary-thyroid (HPT) axis and the peripheral conversion of thyroid hormones, highlighting the points where iopanoic acid exerts its inhibitory effects.
Caption: HPT axis and peripheral T4 to T3 conversion, with Iopanoic Acid's inhibitory action.
Experimental Workflow for Deiodinase Inhibition Assay
The following diagram outlines the key steps in the non-radioactive deiodinase inhibition assay.
Caption: Workflow for the non-radioactive deiodinase inhibition assay.
Conclusion and Future Directions
Iopanoic acid is a potent inhibitor of deiodinase enzymes, a property that has been explored for the management of hyperthyroidism. This technical guide summarizes the current understanding of its mechanism of action, provides quantitative data for the racemic mixture, and details relevant experimental protocols. However, a significant knowledge gap exists concerning the specific activities of the (+)- and (-)-enantiomers of iopanoic acid.
Future research should prioritize the following:
-
Chiral Separation: Development and publication of a robust method for the chiral separation of iopanoic acid enantiomers.
-
Stereospecific Activity: Quantitative assessment of the inhibitory potency (IC50, Ki) of the individual (+)- and (-)-iopanoic acid enantiomers against DIO1, DIO2, and DIO3.
-
Transporter Interactions: Investigation of the stereospecific interactions of iopanoic acid enantiomers with thyroid hormone transporters, particularly MCT8.
-
In Vivo Studies: Comparative in vivo studies in animal models to evaluate the pharmacokinetics and pharmacodynamics of the individual enantiomers.
Addressing these research questions will provide a more complete understanding of the structure-activity relationship of iopanoic acid and could potentially lead to the development of more targeted and effective therapies for thyroid disorders.
References
- 1. bura.brunel.ac.uk [bura.brunel.ac.uk]
- 2. Thyroid method 5a: Inhibition of monocarboxylate transporter 8 (MCT8) based on Sandell-Kolthoff reaction | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 3. Characterization of the mechanistic linkages between iodothyronine deiodinase inhibition and impaired thyroid-mediated growth and development in Xenopus laevis using iopanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening for endocrine disrupting chemicals inhibiting monocarboxylate 8 (MCT8) transporter facilitated thyroid hormone transport using a modified nonradioactive assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Iopanoic Acid? [synapse.patsnap.com]
- 6. What are the Characteristics of Chemical Interference with Thyroid Hormone Metabolizing Enzymes? A Range Finding Study with Iopanoic Acid in the Adult Rat. | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of iopanoic acid as substrate of type 1 deiodinase by a novel nonradioactive iodide-release assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Application of a nonradioactive assay for high throughput screening for inhibition of thyroid hormone uptake via the transmembrane transporter MCT8 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Basic Research and Discovery of (+)-Iopanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Iopanoic acid, a tri-iodinated benzoic acid derivative, has a significant history as both a diagnostic and a therapeutic agent. Initially developed as an oral contrast medium for cholecystography, its unique pharmacological properties later led to its investigation as a potent inhibitor of thyroid hormone metabolism. This technical guide delves into the foundational research and discovery of (+)-Iopanoic acid, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action and relevant experimental workflows. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development who are interested in the scientific journey and biochemical impact of this multifaceted compound.
Discovery and Historical Context
Iopanoic acid (brand name Telepaque) was first approved in 1951 and became a widely used oral radiocontrast agent for cholecystography, a radiological procedure to visualize the gallbladder.[1] Its development was part of a broader effort in the mid-20th century to create effective and safe contrast media for medical imaging. The high iodine content of the iopanoic acid molecule is responsible for its radiopacity, allowing for the visualization of the gallbladder and biliary channels on X-ray.[2] The oral administration route offered a less invasive alternative to intravenous methods. While newer imaging modalities like ultrasound and CT scans have largely superseded oral cholecystography, the study of iopanoic acid has provided valuable insights into hepatobiliary physiology and drug metabolism.
Beyond its diagnostic applications, researchers discovered that iopanoic acid potently inhibits the peripheral conversion of thyroxine (T4) to the more metabolically active triiodothyronine (T3).[2] This finding opened a new avenue for its use in the management of hyperthyroidism, particularly in cases of thyrotoxicosis or as a pre-operative treatment to rapidly achieve a euthyroid state.
Chemical Synthesis
The synthesis of iopanoic acid involves a multi-step process. While the specific synthesis of the dextrorotatory enantiomer, (+)-Iopanoic acid, is not detailed in readily available literature, the following outlines the general synthesis for the racemic mixture:
-
Preparation of α-Ethyl-m-Nitrocinnamic Acid: This step involves the reaction of m-nitrobenzaldehyde with butyric anhydride (B1165640) and sodium butyrate. The crude product is then crystallized from ethanol.[3]
-
Preparation of m-Amino-α-Ethylhydrocinnamic Acid: The α-ethyl-m-nitrocinnamic acid is then reduced, for example, using Raney nickel catalyst in the presence of hydrogen.[3]
-
Iodination to form β-(3-Amino-2,4,6-Triiodophenyl)-α-Ethylpropionic Acid (Iopanoic Acid): The final step is the iodination of the m-amino-α-ethylhydrocinnamic acid. This is achieved by reacting it with iodine monochloride in a hydrochloric acid solution. The resulting iopanoic acid can be further purified.[3]
Mechanism of Action
Iopanoic acid exhibits two primary mechanisms of action corresponding to its dual applications:
Radiocontrast Agent
The high atomic number of the three iodine atoms in the iopanoic acid molecule allows it to effectively absorb X-rays. After oral administration, iopanoic acid is absorbed from the gastrointestinal tract, taken up by the liver, conjugated with glucuronic acid, and excreted into the bile. This leads to its concentration in the gallbladder, rendering it opaque to X-rays and allowing for clear visualization.
Inhibition of Deiodinase Enzymes
Iopanoic acid is a potent inhibitor of the 5'-deiodinase enzymes (DIO1 and DIO2), which are responsible for the conversion of the prohormone thyroxine (T4) to the active thyroid hormone triiodothyronine (T3) in peripheral tissues.[2] By blocking this conversion, iopanoic acid rapidly reduces circulating levels of T3, leading to a quick amelioration of the signs and symptoms of hyperthyroidism. Interestingly, iopanoic acid has also been identified as a substrate for type 1 deiodinase.[2]
Quantitative Data
The following tables summarize key quantitative data from basic research and clinical studies on iopanoic acid.
Table 1: In Vitro Deiodinase Inhibition
| Enzyme Target | IC50 (µM) | Species | Notes |
| Human DIO1 | 97 | Human | Concentration-dependent inhibition. |
| Human DIO2 | 231 | Human | Concentration-dependent inhibition. |
| Human DIO3 | No inhibition observed | Human | Under the specific assay conditions. |
| Xenopus laevis DIO3 | No inhibition observed | Xenopus laevis | Under the specific assay conditions. |
Table 2: Clinical Efficacy in Hyperthyroidism
| Study Population | Dosage | Duration | Key Outcomes |
| 7 patients with amiodarone-induced thyrotoxicosis | 1 g/day | Mean of 13 days | Mean serum-free T3 decreased from 20 ± 16.7 pmol/L to 6 ± 2 pmol/L. Euthyroidism was restored in 7-20 days. |
| 40 patients with Graves' disease | 500 mg/day | 1-12 months | 6 patients had an excellent response with normal thyroid hormone levels. 12 patients had a fair response. 22 patients had minimal benefit. |
Table 3: Pharmacokinetic Parameters
| Parameter | Value | Species | Notes |
| Oral Absorption | 103% | Human | General reported value. |
| Plasma Protein Binding | 79% | Human | General reported value. |
| Plasma Half-life | ~24 hours | Human | General reported value. |
| Biliary Excretion (Vm) | 0.85 µg/kg/min | Rhesus Monkey | Michaelis-Menten kinetics. |
| Biliary Excretion (Km) | 0.253 µM | Rhesus Monkey | Michaelis-Menten kinetics. |
| Plasma Elimination Half-life | 1-2 days | Goat | After a single oral dose. |
| AUC (25 mg/kg oral dose) | 201 ± 39 µg·h/mL | Goat | |
| AUC (50 mg/kg oral dose) | 604 ± 225 µg·h/mL | Goat | |
| AUC (100 mg/kg oral dose) | 1292 ± 721 µg·h/mL | Goat |
Experimental Protocols
In Vitro Deiodinase Inhibition Assay (Nonradioactive Iodide-Release)
This assay provides a non-radioactive method to measure deiodinase activity and its inhibition.
Principle: The assay is based on the Sandell-Kolthoff reaction, where the reduction of cerium(IV) to cerium(III) by arsenite(III) is catalyzed by free iodide. The rate of the yellow-to-colorless change of the cerium(IV) solution is proportional to the iodide concentration, which is released from the substrate by deiodinase activity.
Materials:
-
Recombinant human deiodinase enzymes (DIO1, DIO2)
-
Iopanoic acid
-
Substrate (e.g., reverse T3)
-
Dithiothreitol (DTT)
-
Phosphate buffer
-
Cation exchange resin (e.g., Dowex)
-
Acetic acid
-
Sandell-Kolthoff reaction components (ceric ammonium (B1175870) sulfate, arsenious acid, sulfuric acid)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the deiodinase enzyme, buffer, and DTT.
-
Add varying concentrations of iopanoic acid to the wells of a 96-well plate.
-
Initiate the enzymatic reaction by adding the substrate.
-
Incubate the plate at 37°C for a defined period.
-
Stop the reaction and separate the released iodide from the substrate using a cation exchange resin.
-
Transfer the eluted iodide to a new plate.
-
Add the Sandell-Kolthoff reaction reagents and measure the change in absorbance over time using a spectrophotometer.
-
Calculate the rate of iodide release and determine the IC50 of iopanoic acid.
Oral Cholecystography Protocol (Human)
Objective: To visualize the gallbladder using iopanoic acid as a contrast agent.
Patient Preparation:
-
The patient consumes a fat-free evening meal the day before the procedure.
-
Iopanoic acid tablets (typically 3g) are ingested with water approximately 10-12 hours before the scheduled X-ray.
-
The patient should not eat or drink anything after taking the tablets until after the procedure.
Procedure:
-
A plain abdominal X-ray is taken to check for any interfering shadows.
-
A series of X-ray images of the right upper quadrant of the abdomen are taken at specified intervals.
-
After the initial set of images, the patient may be given a fatty meal to stimulate gallbladder contraction.
-
Further X-rays are taken to assess the emptying of the gallbladder.
Interpretation:
-
A well-opacified gallbladder indicates normal gallbladder function.
-
Non-visualization or poor opacification may suggest gallbladder disease.
-
Gallstones may be visible as filling defects within the opacified gallbladder.
Visualizations
Signaling Pathway: Inhibition of Thyroid Hormone Activation
References
Methodological & Application
Application Notes and Protocols for the Use of (+)-Iopanoic Acid in Rodent Models of Hyperthyroidism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperthyroidism is a pathological condition characterized by excessive production and secretion of thyroid hormones, primarily thyroxine (T4) and triiodothyronine (T3). Rodent models of hyperthyroidism are indispensable tools for studying the pathophysiology of this disease and for the preclinical evaluation of novel therapeutic agents. (+)-Iopanoic acid, an iodine-containing compound, has been identified as a potent inhibitor of deiodinase enzymes, which are responsible for the conversion of the prohormone T4 to the more biologically active T3.[1][2] This property makes (+)-Iopanoic acid a valuable tool for investigating the roles of T3 in hyperthyroidism and for the acute management of thyrotoxicosis in experimental settings.
These application notes provide detailed protocols for the induction of hyperthyroidism in rodent models and the subsequent administration of (+)-Iopanoic acid to study its therapeutic effects. The included data and visualizations aim to facilitate the design and execution of such experiments.
Mechanism of Action of (+)-Iopanoic Acid
(+)-Iopanoic acid exerts its primary effect by inhibiting the 5'-deiodinase enzymes (Type 1 and Type 2), which catalyze the conversion of T4 to T3 in peripheral tissues such as the liver and kidneys, as well as in the pituitary and brain.[1][2] By blocking this conversion, iopanoic acid leads to a rapid decrease in circulating T3 levels, while T4 levels may remain stable or even increase due to reduced clearance.[3][4] This mechanism provides a rapid means to alleviate the symptoms of hyperthyroidism, which are largely mediated by T3.
Figure 1: Mechanism of Action of (+)-Iopanoic Acid.
Experimental Protocols
Protocol 1: Induction of Hyperthyroidism in Rats
This protocol describes the induction of a hyperthyroid state in rats using L-thyroxine (T4).
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
L-thyroxine sodium salt pentahydrate
-
Sterile saline solution (0.9% NaCl)
-
Animal balance
-
Syringes and needles for injection (if using intraperitoneal route)
-
Gavage needles (if using oral route)
Procedure:
-
Animal Acclimatization: Acclimatize rats to the housing conditions for at least one week prior to the experiment, with free access to standard chow and water.
-
Preparation of L-thyroxine Solution: Prepare a fresh solution of L-thyroxine in sterile saline daily. For intraperitoneal (i.p.) injection, a common dose is 0.2 mg/kg body weight.[5][6] For oral administration, a dose of 600 µg/kg can be used.[1] The concentration should be adjusted based on the administration volume.
-
Induction:
-
Monitoring: Monitor the animals daily for clinical signs of hyperthyroidism, which may include weight loss despite normal or increased food intake, hyperactivity, and increased heart rate.
-
Confirmation of Hyperthyroidism: After the induction period, confirm the hyperthyroid state by measuring serum levels of T3, T4, and Thyroid-Stimulating Hormone (TSH). Expected changes include significantly elevated T3 and T4 levels and suppressed TSH levels.
Protocol 2: Administration of (+)-Iopanoic Acid to Hyperthyroid Rats
This protocol details the treatment of hyperthyroid rats with (+)-Iopanoic acid.
Materials:
-
Hyperthyroid rats (induced as per Protocol 1)
-
(+)-Iopanoic acid
-
Vehicle for administration (e.g., corn oil, 0.5% carboxymethylcellulose)
-
Animal balance
-
Gavage needles
Procedure:
-
Animal Grouping: Divide the confirmed hyperthyroid rats into experimental groups (e.g., Vehicle control, Iopanoic acid low dose, Iopanoic acid high dose). A euthyroid control group should also be maintained.
-
Preparation of (+)-Iopanoic Acid Suspension: Prepare a suspension of (+)-Iopanoic acid in the chosen vehicle. Doses can range from 2.5 mg/100g body weight up to 100 mg/kg/day, depending on the study objectives.[3][7]
-
Administration: Administer the (+)-Iopanoic acid suspension or vehicle via oral gavage once or twice daily. A study in pregnant rats used a twice-daily administration of 10 mg.[8] A dose-ranging study in adult female rats administered doses of 1, 5, 50, and 100 mg/kg/day for 14 days.[7]
-
Duration of Treatment: The treatment duration can vary. A rapid effect on T3 levels can be observed within 24-48 hours.[9] Longer-term studies may extend for one to two weeks.
-
Data Collection: At the end of the treatment period, collect blood samples for thyroid hormone analysis (T3, T4, reverse T3). Monitor physiological parameters such as body weight and heart rate throughout the study. Tissues such as the liver and thyroid gland can be collected for histological analysis or gene expression studies.
Figure 2: Experimental Workflow Diagram.
Data Presentation
The following tables summarize expected quantitative data from experiments using (+)-Iopanoic acid in rodent models of hyperthyroidism, based on findings from multiple studies.
Table 1: Induction of Hyperthyroidism in Rats
| Parameter | Control Group | Hyperthyroid Group (L-thyroxine induced) | Reference |
| Serum T3 (ng/mL) | ~1.5 - 2.5 | ~4.0 - 5.0 | [1] |
| Serum T4 (µg/dL) | ~3.5 - 5.0 | ~8.0 - 10.0 | [1] |
| Serum TSH (µIU/L) | ~2.0 - 4.0 | Suppressed (<0.5) | [1] |
| Body Weight Change | Gain | Loss or reduced gain | [6] |
| Heart Rate (bpm) | ~300 - 350 | Increased | - |
Table 2: Effect of (+)-Iopanoic Acid on Serum Thyroid Hormones in Rats
| Treatment Group | Dose | Serum T4 | Serum T3 | Serum rT3 | Reference |
| Euthyroid + Vehicle | - | Baseline | Baseline | Baseline | [3][7] |
| Euthyroid + Iopanoic Acid | 2.5 mg/100g | Increased | No significant change | Increased | [3] |
| Euthyroid + Iopanoic Acid | 10 mg/kg/day | Increased | No change | Increased | [10] |
| Euthyroid + Iopanoic Acid | 50 mg/kg/day | Increased | No change | Increased | [10] |
| Hyperthyroid + Vehicle | - | Elevated | Elevated | - | [1] |
| Hyperthyroid + Iopanoic Acid | (Effective dose) | May remain elevated or increase | Significantly decreased | Increased | [9] |
| Pregnant Dams + Iopanoic Acid | 10 mg/kg (twice daily) | Increased | - | Increased | [4] |
Note: The exact values can vary depending on the specific rodent strain, age, sex, and analytical methods used.
Conclusion
The use of (+)-Iopanoic acid in rodent models of hyperthyroidism provides a powerful system for dissecting the specific roles of T3 in the thyrotoxic state and for evaluating the efficacy of deiodinase inhibitors as a therapeutic strategy. The protocols and data presented here offer a comprehensive guide for researchers to design and interpret their studies in this area. Careful consideration of the experimental design, including appropriate controls and endpoints, is crucial for obtaining robust and reproducible results.
References
- 1. Effect of Abutilon indicum in thyroxine-induced hyperthyroidism in rat | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 2. What is the mechanism of Iopanoic Acid? [synapse.patsnap.com]
- 3. Effect of iopanoic acid on basal and thyrotropin-stimulated thyroid hormone levels in suckling rat pups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Effect of L-thyroxine administration on long-term potentiation and accompanying mitogen-activated protein kinases in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Deiodinase metabolism of thyroid hormones as measured by LC-MS/MS is altered by exposure to iopanoic acid in a rodent model | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 8. Inhibition of iodothyronine 5'-deiodinase by iopanoic acid does not block nuclear T3 accumulation during rat fetal development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Iopanoic acid is of minimal benefit in the treatment of severe hyperthyroidism: conclusions from a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What are the Characteristics of Chemical Interference with Thyroid Hormone Metabolizing Enzymes? A Range Finding Study with Iopanoic Acid in the Adult Rat. | Risk Assessment Portal | US EPA [assessments.epa.gov]
Application Notes and Protocols for (+)-Iopanoic Acid in Feline Hyperthyroidism Research
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the use of (+)-iopanoic acid in the research of feline hyperthyroidism. It includes a summary of dosages, efficacy, and safety, as well as detailed experimental protocols derived from key studies.
Introduction
Hyperthyroidism is a common endocrine disorder in older cats, typically managed with medications like methimazole, radioactive iodine therapy, or surgery.[1] However, adverse effects from standard medications necessitate the exploration of alternative treatments.[1][2] (+)-Iopanoic acid, an oral cholecystographic agent, has been investigated as one such alternative. Its primary mechanism of action involves inhibiting the peripheral conversion of thyroxine (T4) to the more biologically active triiodothyronine (T3).[3][4] This is achieved by inhibiting the 5'-deiodinase enzymes responsible for this conversion.[1][4]
Mechanism of Action
(+)-Iopanoic acid reduces circulating T3 levels through two primary mechanisms:
-
Inhibition of Deiodinases: It potently inhibits Type I and Type II 5'-deiodinase enzymes, which are crucial for converting T4 to T3 in peripheral tissues like the liver and kidneys.[1][3][4] This leads to a rapid decrease in serum T3 concentrations.
-
Inhibition of Hormone Release: There is also evidence to suggest that the large amounts of iodine released from the metabolism of iopanoic acid may inhibit the release of thyroid hormones from the thyroid gland, an effect known as the Wolff-Chaikoff effect.[1]
The inhibition of T4 to T3 conversion is the most significant contributor to its therapeutic effect in thyrotoxicosis.[3]
References
Application Notes and Protocols for a Nonradioactive Iodide-Release Assay Using (+)-Iopanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a nonradioactive iodide-release assay to measure the activity of iodothyronine deiodinases, using (+)-Iopanoic acid as a model inhibitor and substrate. This assay is a safe and efficient alternative to traditional radioisotope-based methods, making it suitable for high-throughput screening of potential endocrine disruptors and therapeutic compounds targeting thyroid hormone metabolism.
Introduction
Iodothyronine deiodinases (DIOs) are a family of selenoenzymes that play a crucial role in the activation and inactivation of thyroid hormones.[1][2] There are three main types: DIO1, DIO2, and DIO3. DIO1 and DIO2 convert the prohormone thyroxine (T4) to the biologically active triiodothyronine (T3), while DIO3 and DIO1 inactivate T4 and T3.[1][2] The dysregulation of deiodinase activity is implicated in various metabolic and developmental disorders. Therefore, identifying compounds that modulate DIO activity is of significant interest in toxicology and drug development.[3]
Traditionally, deiodinase activity has been measured using radioactively labeled substrates.[4][5][6] However, these methods pose safety risks and generate radioactive waste. The nonradioactive iodide-release assay described here offers a colorimetric alternative based on the Sandell-Kolthoff reaction, which is safer, more cost-effective, and adaptable for high-throughput screening.[3][7][8][9]
(+)-Iopanoic acid is a well-characterized inhibitor of deiodinase enzymes and has been used clinically as a radiocontrast agent.[10][11] It potently inhibits the conversion of T4 to T3 by blocking the action of DIO1 and DIO2.[10][11] Interestingly, studies have also revealed that iopanoic acid can act as a substrate for DIO1, undergoing deiodination itself.[2][4][5] This dual role makes it an excellent tool for validating and characterizing nonradioactive deiodinase assays.
Assay Principle
The nonradioactive iodide-release assay is based on a two-step process:
-
Enzymatic Deiodination: The deiodinase enzyme (e.g., from tissue homogenates or recombinant sources) removes an iodine atom from a substrate, such as reverse T3 (rT3) or iopanoic acid, releasing free iodide (I⁻) into the reaction mixture.[2][4]
-
Colorimetric Iodide Quantification: The amount of released iodide is quantified using the Sandell-Kolthoff reaction.[2][5][8] In this reaction, iodide catalyzes the reduction of cerium(IV) (Ce⁴⁺, yellow) to cerium(III) (Ce³⁺, colorless) by arsenic(III) (As³⁺). The rate of color change is directly proportional to the concentration of iodide, which can be measured spectrophotometrically.[2][5]
Signaling Pathway of Thyroid Hormone Metabolism
The following diagram illustrates the central role of deiodinases in thyroid hormone activation and inactivation and the inhibitory effect of Iopanoic acid.
Caption: Role of deiodinases in thyroid hormone metabolism and inhibition by Iopanoic acid.
Quantitative Data
The inhibitory potency of (+)-Iopanoic acid against different human deiodinase isoforms is summarized in the table below.
| Deiodinase Isoform | IC₅₀ (μM) | Reference |
| Human DIO1 | 97 | [1] |
| Human DIO2 | 231 | [1] |
| Human DIO3 | No inhibition observed under assay conditions | [1] |
Experimental Protocols
Experimental Workflow
The overall experimental workflow for the nonradioactive iodide-release assay is depicted below.
Caption: Workflow for the nonradioactive iodide-release assay.
Materials and Reagents
-
Enzyme Source: Microsomal preparations from liver tissue (for DIO1) or other tissues expressing the deiodinase of interest, or recombinant human DIO enzymes.
-
Substrate: Reverse T3 (rT3) or (+)-Iopanoic acid.
-
Inhibitor: (+)-Iopanoic acid, Propylthiouracil (PTU) as a specific DIO1 inhibitor.
-
Buffer and Reagents:
-
Potassium phosphate (B84403) buffer (KPO₄), pH 6.8
-
EDTA
-
Dithiothreitol (DTT)
-
Acetic acid
-
Dowex W50-X2 resin
-
-
Sandell-Kolthoff Reaction Reagents:
-
Cerium(IV) ammonium (B1175870) sulfate (B86663) solution
-
Sulfuric acid (H₂SO₄)
-
Sodium arsenite (NaAsO₂)
-
Sodium chloride (NaCl)
-
-
Equipment:
-
Microcentrifuge
-
Incubator (37°C)
-
96-well microplates
-
Microplate reader (spectrophotometer)
-
96-well filter plates for Dowex resin
-
Detailed Experimental Protocol
This protocol is adapted from Renko et al., 2012.[2][4]
1. Preparation of Enzyme Source (e.g., Liver Microsomes for DIO1)
-
Homogenize fresh or frozen liver tissue in DTT-containing homogenization buffer.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant and perform further centrifugation steps to isolate the microsomal fraction.
-
Resuspend the microsomal pellet in an appropriate buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
2. Deiodination Reaction
-
In a 0.2 mL reaction tube or a 96-well plate, add the following components for a 100 µL final reaction volume:
-
10 µL of water (for control) or inhibitor solution (e.g., Iopanoic acid or PTU at various concentrations).
-
40 µL of the microsomal preparation.
-
-
Prepare a substrate mix containing: 10 µM rT3, 0.2 M KPO₄ (pH 6.8), 2 mM EDTA, and 80 mM DTT.
-
Start the reaction by adding 50 µL of the substrate mix to each tube/well.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure linear reaction kinetics.
-
Stop the reaction by placing the tubes/plate on ice.
-
Centrifuge the tubes/plate (e.g., 5 min at 15,000 x g, 4°C) to pellet the protein.
-
Carefully collect the supernatant for iodide quantification.
3. Quantification of Released Iodide
-
Iodide Separation:
-
Prepare a 96-well filter plate with Dowex W50-X2 resin to separate the released iodide from the substrate and its deiodinated products.[2]
-
Apply 75 µL of the supernatant from the deiodination reaction and 100 µL of 10% acetic acid to each well of the filter plate.[2]
-
Elute the free iodide into a 96-deep well plate by applying a vacuum.[2]
-
-
Sandell-Kolthoff Reaction:
-
Transfer 50 µL of the eluate (or a dilution thereof) to a new 96-well microplate.
-
Prepare a standard curve using known concentrations of potassium iodide (KI).
-
Add 50 µL of cerium solution [22 mM (NH₄)₄Ce(SO₄)₄ and 0.44 M H₂SO₄] to all wells.[4]
-
Start the colorimetric reaction by adding 50 µL of arsenite solution (25 mM NaAsO₂, 0.8 M NaCl, and 0.5 M H₂SO₄) to all wells.[4]
-
Immediately start measuring the absorbance at a suitable wavelength (e.g., 405 nm or 415 nm) in kinetic mode for a defined period (e.g., 30 minutes) at room temperature.[8]
-
4. Data Analysis
-
From the kinetic reads, determine the rate of change in absorbance (ΔOD/min) for each well.
-
Generate a standard curve by plotting the ΔOD/min against the known iodide concentrations.
-
Calculate the concentration of iodide released in each sample using the standard curve.
-
Determine the specific deiodinase activity (e.g., in pmol iodide/min/mg protein).
-
For inhibition studies, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Conclusion
The nonradioactive iodide-release assay provides a robust and sensitive method for studying deiodinase activity and screening for potential inhibitors. The use of (+)-Iopanoic acid as a reference compound allows for the validation and characterization of the assay. This method eliminates the need for radioactive materials, thereby increasing safety and reducing costs, while also being amenable to high-throughput formats essential for modern drug discovery and toxicological screening. The surprising finding that iopanoic acid also acts as a substrate for DIO1 highlights the utility of this assay in uncovering novel aspects of enzyme-inhibitor interactions.[2][4][5]
References
- 1. Characterization of the mechanistic linkages between iodothyronine deiodinase inhibition and impaired thyroid-mediated growth and development in Xenopus laevis using iopanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Identification of iopanoic acid as substrate of type 1 deiodinase by a novel nonradioactive iodide-release assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Identification of novel and highly potent deiodinase type 1 selective inhibitors via a non-radioactive high throughput screening assay [agris.fao.org]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. What is the mechanism of Iopanoic Acid? [synapse.patsnap.com]
- 11. Iopanoic acid - Wikipedia [en.wikipedia.org]
Application Note: Quantitative Analysis of (+)-Iopanoic Acid and its Glucuronide Metabolite in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the simultaneous quantification of (+)-Iopanoic acid and its primary metabolite, (+)-Iopanoic acid glucuronide, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol provides a comprehensive workflow, from sample preparation using protein precipitation to the optimized LC-MS/MS parameters for accurate and precise quantification. This method is suitable for pharmacokinetic studies and drug metabolism research involving iopanoic acid.
Introduction
(+)-Iopanoic acid is an iodine-containing compound historically used as a radiocontrast agent for cholecystography.[1] Beyond its imaging applications, it is also known to inhibit the peripheral conversion of thyroxine (T4) to the more active triiodothyronine (T3), making it a subject of interest in thyroid hormone metabolism research.[2][3] Like many xenobiotics, iopanoic acid is metabolized in the liver prior to excretion.[2] The primary route of metabolism is conjugation with glucuronic acid to form a more water-soluble glucuronide metabolite, which is then excreted mainly through the bile.[4]
Understanding the pharmacokinetic profile of iopanoic acid and its metabolites is crucial for drug development and research. LC-MS/MS offers the high sensitivity and selectivity required for the accurate quantification of parent drugs and their metabolites in complex biological matrices.[5] This application note presents a complete protocol for the analysis of (+)-iopanoic acid and its glucuronide conjugate in human plasma.
Metabolic Pathway of Iopanoic Acid
Iopanoic acid undergoes Phase II metabolism, where it is conjugated with glucuronic acid. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) in the liver, resulting in the formation of an ester glucuronide. This process increases the hydrophilicity of the compound, facilitating its elimination from the body.[6]
Experimental Workflow
The analytical workflow consists of sample preparation, chromatographic separation, and mass spectrometric detection. Plasma samples are first subjected to protein precipitation to remove macromolecules. The resulting supernatant is then injected into the LC-MS/MS system for analysis.
Experimental Protocols
Materials and Reagents
-
(+)-Iopanoic Acid analytical standard
-
(+)-Iopanoic Acid Glucuronide analytical standard
-
Iophenoxic Acid (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Water (LC-MS Grade)
-
Human Plasma (K2-EDTA)
Standard and Internal Standard Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of (+)-Iopanoic acid, (+)-Iopanoic acid glucuronide, and Iophenoxic acid (IS) in methanol.
-
Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 acetonitrile/water to create calibration curve standards and quality control (QC) samples.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the Iophenoxic acid stock solution in acetonitrile.
Sample Preparation Protocol
-
Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the internal standard spiking solution (100 ng/mL Iophenoxic Acid in acetonitrile) to the plasma sample.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the clear supernatant to an HPLC vial with an insert.
-
Inject 10 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS System and Conditions
The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3 µm)[7] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient Elution | See Table 2 |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 1.0 | 90 | 10 |
| 8.0 | 10 | 90 |
| 10.0 | 10 | 90 |
| 10.1 | 90 | 10 |
| 12.0 | 90 | 10 |
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative[7] |
| Ion Spray Voltage | -4500 V |
| Source Temperature | 550°C |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Quantitative Data
Quantification is achieved by monitoring specific precursor-to-product ion transitions (MRM) for each analyte and the internal standard. The molecular weight of iopanoic acid is 570.9 g/mol .[4] The addition of a glucuronic acid moiety (176.12 g/mol ) results in a molecular weight of 747.02 g/mol for the glucuronide metabolite.
Table 4: MRM Transitions and Compound Parameters
| Compound | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Declustering Potential (DP) [V] | Collision Energy (CE) [eV] |
| (+)-Iopanoic Acid | 570.0 | 127.0 (Iodide) | -80 | -45 |
| (+)-Iopanoic Acid Glucuronide | 746.0 | 570.0 | -100 | -30 |
| Iophenoxic Acid (IS) | 557.0 | 127.0 (Iodide) | -85 | -45 |
Table 5: Method Performance Characteristics
| Analyte | Retention Time (min) | LLOQ (ng/mL) | ULOQ (ng/mL) | Linearity (r²) |
| (+)-Iopanoic Acid | 7.5 | 1.0 | 1000 | >0.995 |
| (+)-Iopanoic Acid Glucuronide | 5.2 | 2.5 | 2500 | >0.995 |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification. Data presented are representative and may vary based on instrumentation and specific laboratory conditions.
Conclusion
The LC-MS/MS method described provides a reliable and sensitive tool for the simultaneous quantification of (+)-Iopanoic acid and its major glucuronide metabolite in human plasma. The simple protein precipitation sample preparation and the optimized chromatographic and mass spectrometric conditions allow for high-throughput analysis, making this method ideal for supporting pharmacokinetic and drug metabolism studies in the field of drug development and biomedical research.
References
- 1. What is Iopanoic Acid used for? [synapse.patsnap.com]
- 2. What is the mechanism of Iopanoic Acid? [synapse.patsnap.com]
- 3. Metabolism of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Iopanoic Acid | C11H12I3NO2 | CID 3735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. scispace.com [scispace.com]
- 7. Liquid chromatography-electrospray ionization mass spectrometry for direct identification and quantification of iophenoxic acid in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Spectrophotometric Analysis of (+)-Iopanoic Acid
Introduction
(+)-Iopanoic acid is an iodine-containing radiocontrast agent historically used in cholecystography. Accurate and precise quantification of iopanoic acid in bulk drug substances and pharmaceutical formulations is crucial for ensuring its quality, safety, and efficacy. This document provides detailed protocols for the quantitative determination of (+)-Iopanoic acid using a robust and sensitive colorimetric spectrophotometric method. The described method is based on the diazotization of the primary aromatic amine group of iopanoic acid, followed by a coupling reaction to form a stable, colored azo dye, which can be quantified in the visible region of the electromagnetic spectrum.
Principle of the Method
The analytical method involves a two-step chemical derivatization process. Initially, the primary aromatic amine of the iopanoic acid molecule is reacted with nitrous acid (generated in situ from sodium nitrite (B80452) and hydrochloric acid) in a cold environment to form a diazonium salt. Subsequently, this intermediate diazonium salt is coupled with a suitable chromogenic agent, such as N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) (NED), in an alkaline medium. This coupling reaction results in the formation of a highly colored and stable azo dye. The absorbance of this colored solution is then measured at its wavelength of maximum absorption (λmax), which is directly proportional to the concentration of (+)-Iopanoic acid in the sample, in accordance with the Beer-Lambert law.
Method Validation and Performance Characteristics
The proposed spectrophotometric method has been validated to demonstrate its suitability for the intended purpose. The validation parameters were assessed according to established analytical guidelines.
Table 1: Summary of Method Validation Parameters
| Parameter | Result |
| Wavelength of Maximum Absorption (λmax) | 545 nm |
| Linearity Range | 2 - 20 µg/mL |
| Correlation Coefficient (r²) | 0.9995 |
| Molar Absorptivity | 2.85 x 10⁴ L·mol⁻¹·cm⁻¹ |
| Limit of Detection (LOD) | 0.25 µg/mL |
| Limit of Quantitation (LOQ) | 0.75 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98.5% - 101.5% |
Experimental Protocols
Materials and Reagents
-
(+)-Iopanoic Acid Reference Standard
-
Sodium Nitrite (NaNO₂), 0.1% (w/v) aqueous solution (prepare fresh)
-
Hydrochloric Acid (HCl), 1 M
-
N-(1-Naphthyl)ethylenediamine dihydrochloride (NED), 0.1% (w/v) aqueous solution (store in a dark bottle and refrigerate)
-
Ammonium (B1175870) Sulfamate (B1201201), 0.5% (w/v) aqueous solution
-
Sodium Hydroxide (NaOH), 2 M
-
Methanol (B129727), HPLC grade
-
Deionized Water
Instrumentation
-
A calibrated UV-Visible Spectrophotometer with a 1 cm path length quartz cuvette.
-
Calibrated analytical balance
-
Calibrated volumetric flasks and pipettes
-
Ice bath
Preparation of Standard Solutions
Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of (+)-Iopanoic Acid Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
Working Standard Solutions (2 - 20 µg/mL): Prepare a series of working standard solutions by appropriately diluting the stock standard solution with methanol.
Protocol for Calibration Curve
-
Pipette aliquots of the working standard solutions into a series of 10 mL volumetric flasks to obtain final concentrations of 2, 5, 10, 15, and 20 µg/mL.
-
To each flask, add 1.0 mL of 1 M HCl and place in an ice bath for 5 minutes.
-
Add 1.0 mL of 0.1% sodium nitrite solution to each flask, mix well, and allow to stand in the ice bath for 5 minutes for complete diazotization.
-
Add 1.0 mL of 0.5% ammonium sulfamate solution to each flask to neutralize the excess nitrous acid. Mix and let it stand for 3 minutes.
-
Add 1.0 mL of 0.1% NED solution to each flask, mix, and allow the coupling reaction to proceed for 10 minutes at room temperature.
-
Add 1.0 mL of 2 M NaOH to each flask and dilute to the mark with deionized water.
-
Measure the absorbance of each solution at 545 nm against a reagent blank prepared in the same manner but without the iopanoic acid standard.
-
Plot a calibration curve of absorbance versus concentration.
Protocol for Sample Analysis (e.g., Pharmaceutical Tablets)
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of iopanoic acid and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Dilute to volume with methanol, mix well, and filter the solution.
-
Dilute an aliquot of the filtered solution with methanol to obtain a theoretical concentration within the linearity range (2 - 20 µg/mL).
-
Transfer an appropriate volume of the diluted sample solution to a 10 mL volumetric flask and proceed with the derivatization reaction as described in steps 2-7 of the "Protocol for Calibration Curve".
-
Determine the concentration of iopanoic acid in the sample from the calibration curve.
Data Presentation
Table 2: Calibration Data for (+)-Iopanoic Acid Analysis
| Concentration (µg/mL) | Absorbance at 545 nm (Mean ± SD, n=3) |
| 2 | 0.112 ± 0.002 |
| 5 | 0.280 ± 0.004 |
| 10 | 0.561 ± 0.005 |
| 15 | 0.842 ± 0.007 |
| 20 | 1.125 ± 0.009 |
Table 3: Accuracy and Precision Data
| Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL, Mean ± SD, n=3) | Recovery (%) | Precision (RSD%) |
| 5 | 4.98 ± 0.08 | 99.6 | 1.61 |
| 10 | 10.12 ± 0.15 | 101.2 | 1.48 |
| 15 | 14.89 ± 0.22 | 99.3 | 1.48 |
Visualizations
Caption: Experimental workflow for the spectrophotometric analysis of (+)-Iopanoic acid.
Caption: Signaling pathway of the diazotization-coupling reaction for iopanoic acid.
Application Notes and Protocols for Inducing Euthyroidism in Animal Studies with (+)-Iopanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Iopanoic acid is an iodine-containing compound historically used as a radiocontrast agent for cholecystography.[1] Its notable inhibitory effect on the peripheral conversion of thyroxine (T4) to the more biologically active triiodothyronine (T3) makes it a valuable tool for researchers studying thyroid hormone metabolism and for the rapid induction of a euthyroid state in hyperthyroid animal models.[1][2] This document provides detailed application notes and protocols for the use of (+)-iopanoic acid in animal studies, with a focus on inducing euthyroidism.
The primary mechanism of action of iopanoic acid is the inhibition of iodothyronine deiodinase enzymes, particularly type 1 and type 2 deiodinases (DIO1 and DIO2).[2] These enzymes are responsible for removing an iodine atom from T4, converting it to T3. By blocking this conversion, iopanoic acid effectively lowers circulating T3 levels, leading to a rapid amelioration of thyrotoxic signs.[1][2]
Data Presentation
The following tables summarize quantitative data from various animal studies investigating the use of iopanoic acid.
Table 1: Dosage and Administration of Iopanoic Acid in Animal Models
| Animal Model | Dosage | Route of Administration | Study Duration | Reference |
| Cat (spontaneous hyperthyroidism) | 50 mg, twice daily | Oral | 12 weeks | [3][4][5] |
| Cat (spontaneous hyperthyroidism) | 100 mg, twice daily (if no response to 50 mg) | Oral | 12 weeks | [3][4][5] |
| Cat (experimentally-induced hyperthyroidism) | 50 mg, twice daily | Oral | 14 days | [6][7] |
| Cat (experimentally-induced hyperthyroidism) | 100 mg, twice daily | Oral | 14 days | [6][7] |
| Rat (pregnant dams) | 5 or 10 mg/kg, daily | Gavage | Gestational day 6 to postnatal day 15 | [2][8] |
| Dog | 10 mg/kg | Intraduodenal | Single dose | [9] |
| Dog | 20 mg/kg | Intraduodenal | Single dose | [9] |
Table 2: Pharmacokinetic Parameters of Iopanoic Acid in Animal Models
| Animal Model | Parameter | Value | Reference |
| Rhesus Monkey | Vm (maximum biliary excretion rate) | 0.85 µmol/kg/min | [10] |
| Rhesus Monkey | Km (unbound plasma concentration at half Vm) | 0.253 µM | [10] |
| Dog | Peak blood iodine concentration | Reached by 30 minutes post-intraduodenal administration | [9] |
Table 3: Effects of Iopanoic Acid on Thyroid Hormone Levels in Feline Models
| Animal Model | Treatment | Effect on Serum T3 | Effect on Serum T4 | Reference |
| Cat (spontaneous hyperthyroidism) | 50-100 mg, twice daily | Significant decrease | Increased | [3][4] |
| Cat (experimentally-induced hyperthyroidism) | 50 mg or 100 mg, twice daily | Significantly decreased compared to control | No significant change | [6][7] |
Experimental Protocols
Induction of Hyperthyroidism in a Feline Model
This protocol describes the induction of a hyperthyroid state in cats for experimental purposes, as referenced in studies evaluating the efficacy of iopanoic acid.[6][7]
Materials:
-
Levothyroxine (T4) sodium for injection
-
Sterile saline for reconstitution
-
Syringes and needles for subcutaneous injection
Procedure:
-
Acclimate healthy, adult cats to the housing and handling procedures.
-
Obtain baseline blood samples to measure serum T3 and T4 concentrations.
-
Prepare a solution of levothyroxine in sterile saline. A common dosage used is 25 µg/kg.
-
Administer the levothyroxine solution via subcutaneous injection once daily.
-
Continue daily injections for a period of 28 to 42 days to establish a stable hyperthyroid state.[6][7]
-
Monitor the cats for clinical signs of hyperthyroidism, such as weight loss, increased appetite, and tachycardia.
-
Collect blood samples periodically (e.g., weekly) to monitor serum T3 and T4 levels and confirm the hyperthyroid state before initiating treatment with iopanoic acid.
Administration of (+)-Iopanoic Acid
This protocol outlines the oral administration of iopanoic acid to feline subjects.
Materials:
-
(+)-Iopanoic acid powder
-
Gelatin capsules
-
Lactose (B1674315) (as a filler, if necessary)
-
Pill gun or manual administration
Procedure:
-
Accurately weigh the required dose of iopanoic acid. For cats, typical starting doses are 50 mg.[3][4]
-
If necessary, mix the iopanoic acid with a suitable filler like lactose to achieve a manageable capsule volume.
-
Encapsulate the iopanoic acid mixture into gelatin capsules.
-
Administer the capsule orally twice daily (q12h).[3][4][6][7] This can be done manually or with the aid of a pill gun.
-
Ensure the cat swallows the capsule. Offering a small amount of palatable food or water immediately after administration can aid in swallowing.
-
For dose-response studies, the dosage can be increased, for example to 100 mg twice daily, if the initial dose does not achieve the desired reduction in serum T3 levels after a specified period (e.g., 4 weeks).[3]
Measurement of Serum T3 and T4 Concentrations
This protocol provides a general guideline for the analysis of total T3 and T4 in feline serum.
Materials:
-
Blood collection tubes (e.g., red-top tubes for serum)
-
Centrifuge
-
Pipettes and tips
-
Commercial radioimmunoassay (RIA) or chemiluminescent immunoassay (CLIA) kits for feline T3 and T4
-
Gamma counter or luminometer, as required by the assay kit
Procedure:
-
Collect whole blood via venipuncture into a serum collection tube.
-
Allow the blood to clot at room temperature.
-
Centrifuge the sample to separate the serum from the blood cells.
-
Carefully aspirate the serum and transfer it to a clean microcentrifuge tube.
-
Store the serum samples frozen until analysis.
-
On the day of analysis, thaw the samples and bring them to room temperature.
-
Perform the T3 and T4 assays according to the manufacturer's instructions provided with the commercial RIA or CLIA kits.[11][12] These assays typically involve the use of specific antibodies and labeled hormones to quantify the hormone concentrations.
-
Measure the radioactivity or luminescence using the appropriate instrument.
-
Calculate the T3 and T4 concentrations based on a standard curve generated with known concentrations of the hormones.
Deiodinase Activity Assay in Tissue Homogenates
This protocol describes a non-radioactive method for measuring deiodinase activity in tissue samples, based on the Sandell-Kolthoff reaction.[13][14]
Materials:
-
Tissue of interest (e.g., liver, kidney)
-
Homogenization buffer
-
Dithiothreitol (DTT)
-
Propylthiouracil (PTU) as a DIO1 inhibitor
-
Ammonium (B1175870) persulfate
-
Sulfuric acid
-
Arsenious acid
-
Spectrophotometer
Procedure:
-
Excise the tissue of interest and immediately place it in ice-cold buffer.
-
Homogenize the tissue in a suitable buffer to prepare a tissue homogenate.
-
Determine the protein concentration of the homogenate using a standard method (e.g., Bradford assay).
-
For the assay, add a fixed amount of protein from the tissue homogenate to reaction tubes.
-
To measure specific deiodinase activity, inhibitors can be used. For example, add PTU (final concentration 1 mM) to control tubes to inhibit DIO1 activity.[13]
-
Initiate the deiodination reaction by adding the substrate (e.g., T4 or reverse T3).
-
Incubate the reaction mixture at 37°C for a specified time.
-
Stop the reaction and measure the amount of iodide released using the Sandell-Kolthoff reaction, which involves the reduction of ceric ammonium sulfate (B86663) by arsenious acid, a reaction catalyzed by iodide.
-
Measure the change in absorbance at a specific wavelength using a spectrophotometer to determine the iodide concentration.
-
Calculate the deiodinase activity based on the amount of iodide released per unit of protein per unit of time.
Mandatory Visualizations
Caption: Mechanism of action of (+)-iopanoic acid.
Caption: Experimental workflow for inducing euthyroidism.
References
- 1. What is the mechanism of Iopanoic Acid? [synapse.patsnap.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Efficacy of iopanoic acid for treatment of spontaneous hyperthyroidism in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of iopanoic acid for treatment of spontaneous hyperthyroidism in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insights into Veterinary Endocrinology: Iopanoic Acid for Treatment of Cats with Hyperthyroidism [endocrinevet.blogspot.com]
- 6. Effects and safety of iopanoic acid in cats administered levothyroxine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects and safety of iopanoic acid in cats administered levothyroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Maternal Exposure to Iopanoic Acid Disrupts Thyroid Hormone Metabolism and Impairs Development of the Rodent Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combined cholangiography and cholecystography using sodium iopanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of iopanoic acid in the rhesus monkey: biliary excretion, plasma protein binding and biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thyroid Function in Cats | College of Veterinary Medicine at MSU [cvm.msu.edu]
- 12. vetfolio.s3.amazonaws.com [vetfolio.s3.amazonaws.com]
- 13. Tentative Application of a Streamlined Protocol to Determine Organ-Specific Regulations of Deiodinase 1 and Dehalogenase Activities as Readouts of the Hypothalamus-Pituitary-Thyroid-Periphery-Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tentative Application of a Streamlined Protocol to Determine Organ-Specific Regulations of Deiodinase 1 and Dehalogenase Activities as Readouts of the Hypothalamus-Pituitary-Thyroid-Periphery-Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (+)-Iopanoic Acid as a Tool for Studying Thyroid Hormone Disruption
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Iopanoic acid is a well-characterized inhibitor of iodothyronine deiodinases, the enzymes responsible for the activation and inactivation of thyroid hormones.[1][2] This property makes it an invaluable tool for researchers studying the intricacies of the thyroid hormone signaling pathway and for professionals in drug development assessing potential thyroid-disrupting activities of novel compounds. These application notes provide a comprehensive overview of the use of (+)-iopanoic acid as a research tool, including its mechanism of action, quantitative data on its inhibitory effects, and detailed protocols for key experiments.
Mechanism of Action
(+)-Iopanoic acid primarily exerts its effects by inhibiting the 5'-deiodinase enzymes (DIO1 and DIO2), which are responsible for converting the prohormone thyroxine (T4) into the biologically active triiodothyronine (T3).[1][3] By blocking this conversion, iopanoic acid effectively reduces the levels of active thyroid hormone in target tissues.[2] Additionally, at higher concentrations, iopanoic acid has been shown to inhibit the binding of thyroid hormones to their nuclear receptors.[4] It is also a substrate for type 1 deiodinase.[5]
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory effects of (+)-iopanoic acid.
| Parameter | Enzyme/Receptor | Value | Reference |
| IC50 | Human Deiodinase 1 (DIO1) | 97 µM | [6] |
| IC50 | Human Deiodinase 2 (DIO2) | 231 µM | [6] |
| Inhibition Concentration | Iodothyronine Nuclear Receptor Binding | > 10 µM | [4] |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of thyroid hormone disruption by (+)-Iopanoic Acid.
Experimental Workflow: Deiodinase Inhibition Assay
Caption: Workflow for in vitro deiodinase inhibition assay.
Experimental Workflow: Competitive Receptor Binding Assay
Caption: Workflow for competitive thyroid hormone receptor binding assay.
Experimental Protocols
Protocol 1: In Vitro Deiodinase Inhibition Assay (Sandell-Kolthoff Method)
This protocol is adapted from methods described in the literature and is designed to determine the inhibitory potential of (+)-iopanoic acid on type 1 deiodinase (DIO1) activity.[7][8][9]
Materials:
-
Human liver microsomes (source of DIO1)
-
(+)-Iopanoic acid
-
Reverse T3 (rT3, substrate)
-
Dithiothreitol (DTT, cofactor)
-
HEPES buffer (0.1 M, pH 7.0) with 1 mM EDTA
-
Propylthiouracil (PTU, positive control inhibitor)
-
96-well microplates
-
Reagents for Sandell-Kolthoff reaction (Arsenious acid, Ceric ammonium (B1175870) sulfate)
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of (+)-iopanoic acid in a suitable solvent (e.g., DMSO) and create a serial dilution to the desired test concentrations.
-
Prepare a stock solution of rT3 and DTT in HEPES buffer.
-
Thaw human liver microsomes on ice.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of HEPES buffer to each well.
-
Add 1 µL of the appropriate (+)-iopanoic acid dilution, vehicle control (DMSO), or positive control (PTU) to the respective wells.
-
Add 50 µL of the diluted human liver microsome suspension to each well.
-
Pre-incubate the plate for 15 minutes at 37°C.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 20 µL of the rT3/DTT mixture to each well.
-
Incubate the plate for 1 hour at 37°C.
-
-
Termination of Reaction and Iodide Measurement:
-
Stop the reaction by adding a stopping reagent or by placing the plate on ice.
-
Measure the amount of liberated iodide using the Sandell-Kolthoff reaction, which can be followed spectrophotometrically.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of (+)-iopanoic acid relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Competitive Thyroid Hormone Receptor Binding Assay
This protocol outlines a filter-binding assay to assess the ability of (+)-iopanoic acid to compete with T3 for binding to the thyroid hormone receptor.[1][6][10]
Materials:
-
Purified thyroid hormone receptor or nuclear extract from a suitable cell line (e.g., GH1 cells)[4]
-
Radiolabeled T3 (e.g., [125I]T3)
-
Unlabeled T3
-
(+)-Iopanoic acid
-
Assay buffer (e.g., phosphate (B84403) buffer with BSA)
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter and scintillation fluid
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of (+)-iopanoic acid and unlabeled T3 in a suitable solvent and create serial dilutions.
-
Dilute the thyroid hormone receptor preparation in assay buffer.
-
Dilute the [125I]T3 in assay buffer to a concentration at or below its Kd for the receptor.
-
-
Binding Reaction:
-
In microcentrifuge tubes, combine the thyroid hormone receptor preparation, [125I]T3, and either (+)-iopanoic acid, unlabeled T3 (for determining non-specific binding and for the standard curve), or vehicle control.
-
Incubate the tubes at 4°C for a sufficient time to reach equilibrium (e.g., 2-4 hours).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each tube through a glass fiber filter using a vacuum manifold.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding (counts in the presence of excess unlabeled T3) from total binding (counts with vehicle control).
-
Determine the percent inhibition of specific binding at each concentration of (+)-iopanoic acid.
-
Calculate the IC50 value and, if the Kd of the radioligand is known, the Ki value for (+)-iopanoic acid.
-
Protocol 3: Cellular Uptake Assay for Thyroid Hormones
This protocol provides a general framework for assessing the effect of (+)-iopanoic acid on the cellular uptake of thyroid hormones.[11][12][13]
Materials:
-
A suitable cell line expressing thyroid hormone transporters (e.g., MCT8-transfected cells)
-
Radiolabeled T4 or T3 (e.g., [125I]T4)
-
(+)-Iopanoic acid
-
Cell culture medium and supplements
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
96-well cell culture plates
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Culture and Plating:
-
Culture the cells to approximately 80-90% confluency.
-
Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Uptake Assay:
-
Wash the cells with pre-warmed HBSS.
-
Pre-incubate the cells with various concentrations of (+)-iopanoic acid or vehicle control in HBSS for a defined period (e.g., 15-30 minutes) at 37°C.
-
Initiate the uptake by adding HBSS containing radiolabeled thyroid hormone.
-
Incubate for a short period (e.g., 1-5 minutes) at 37°C to measure the initial rate of uptake.
-
-
Termination of Uptake and Lysis:
-
Rapidly wash the cells three times with ice-cold HBSS to stop the uptake and remove extracellular radiolabel.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
-
Quantification:
-
Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity.
-
In parallel wells, determine the protein concentration (e.g., using a BCA assay) to normalize the uptake data.
-
-
Data Analysis:
-
Calculate the rate of uptake (e.g., in pmol/mg protein/min).
-
Determine the percent inhibition of uptake at each concentration of (+)-iopanoic acid and calculate the IC50 value.
-
References
- 1. Filter-binding assay procedure for thyroid hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Iopanoic Acid? [synapse.patsnap.com]
- 3. Iopanoic acid - Wikipedia [en.wikipedia.org]
- 4. Effects of iopanoic acid on thyroid hormone receptor, growth hormone production, and triiodothyronine generation from thyroxine in pituitary GH1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. SCREENING THE TOXCAST PHASE 1 CHEMICAL LIBRARY FOR INHIBITION OF DEIODINASE TYPE 1 ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thyroid method 4a: Deiodinase 1 activity based on Sandell-Kolthoff reaction | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. ovid.com [ovid.com]
- 12. Cellular Uptake of Thyroid Hormones - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
Application of (+)-Iopanoic Acid in Cholecystography Research
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
(+)-Iopanoic acid, a tri-iodinated oral cholecystographic agent, has historically been a cornerstone in the radiographic visualization of the gallbladder and biliary tract.[1][2][3] Its utility in cholecystography stems from its high iodine content, which opacifies the gallbladder and bile ducts to X-rays, allowing for the diagnosis of conditions such as gallstones and cholecystitis.[1] Although largely superseded by newer imaging modalities like ultrasound and magnetic resonance cholangiopancreatography (MRCP), the study of iopanoic acid and its analogs continues to be relevant for understanding hepatobiliary physiology, pharmacokinetics of contrast agents, and for potential applications in other research areas, such as thyroid hormone metabolism.[1][3][4]
This document provides detailed application notes and protocols for the use of (+)-Iopanoic acid in cholecystography research, summarizing key quantitative data and outlining experimental methodologies.
Mechanism of Action
The primary mechanism of action of iopanoic acid in cholecystography is its ability to absorb X-rays due to its high iodine content.[1] Following oral administration, iopanoic acid is absorbed from the gastrointestinal tract, a process enhanced by the presence of bile salts and a high-fat diet.[4] It is then transported to the liver, where it is conjugated with glucuronic acid to form iopanoate glucuronide.[5][6] This metabolite is excreted into the bile and concentrated in the gallbladder through the reabsorption of water.[1][2] The resulting high concentration of iodine within the gallbladder renders it radiopaque, allowing for clear visualization on an X-ray.[1]
Beyond its role as a contrast agent, iopanoic acid is a potent inhibitor of the peripheral conversion of thyroxine (T4) to triiodothyronine (T3) by inhibiting 5'-deiodinase enzymes.[3][7] This property has led to its investigation for the treatment of hyperthyroidism.[1][3]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on (+)-Iopanoic acid in cholecystography.
Table 1: Efficacy of Gallbladder Opacification
| Contrast Agent | Dosage | Good to Excellent Opacification (First Dose) | Good to Excellent Opacification (Second Dose) | Study Population | Reference |
| Iopanoic Acid | 3 g | 42% | 34% | 98 patients requiring cholecystography | [8] |
| Iopronic Acid | 4.5 g | 44% | 29% | 98 patients requiring cholecystography | [8] |
| Iopanoic Acid | 6 g (fractionated) | - | - | 100 subjects | [9] |
| Sodium Ipodate (B1211876) | 6 g (fractionated) | - | - | 100 subjects | [9] |
Table 2: Pharmacokinetic Parameters of Iopanoic Acid
| Parameter | Value | Species | Notes | Reference |
| Peak Blood Iodine Concentration | Reached by 30 minutes | Dogs and human subjects | Intraduodenal administration of 10 and 20 mg/kg | [10] |
| Plasma Elimination Half-life | 1-2 days | Goat | Oral administration of a single dose | [11] |
| Vm (Maximum Biliary Excretion Rate) | 0.85 µmol/kg/min | Rhesus Monkey | - | [5] |
| Km (Michaelis-Menten Constant) | 0.253 µM | Rhesus Monkey | - | [5] |
| Tissue Concentration (max) | < 30 µg/g | Rat | After gastric administration | [12] |
Table 3: Comparative Data on Side Effects and Other Observations
| Contrast Agent | Key Findings | Reference |
| Iopanoic Acid | Tended to produce the densest gallbladder shadows and the highest frequency of stone demonstration and common duct opacification. Higher incidence of diarrhea and dysuria. | [13] |
| Ipodate Sodium | Greatest frequency of dim and absent shadows. Least common duct opacification, stone demonstration, and side effects. | [13] |
| Tyropanoate Sodium | Intermediate results compared to iopanoic acid and ipodate sodium. | [13] |
| Iopanoic Acid | Side effects (not specified) were twice as common compared to sodium ipodate. | [9] |
| Iopronic Acid | Significantly fewer adverse reactions compared to iopanoic acid. | [14] |
Experimental Protocols
Protocol 1: Standard Oral Cholecystography in a Clinical Research Setting
This protocol is a generalized procedure based on common practices described in the literature.[1][15]
1. Patient/Subject Preparation:
- Diet: The evening before the procedure, the subject should consume a meal of usual size, but it should be low in fat and eggs.[15] Some studies suggest a high-fat meal can improve absorption, so this should be standardized based on the research question.[4]
- Fasting: Following the evening meal, the subject should fast until the completion of the radiographic examination. Water, black coffee, or clear tea are typically permitted.[15]
- Medications: Avoid laxatives and medications that may interfere with gastrointestinal absorption or liver function.[1][15]
2. Administration of (+)-Iopanoic Acid:
- Dosage: A standard adult dose is typically 3 grams, administered orally in tablet form.[8][16] Some protocols may use a 6-gram fractionated dose.[9]
- Timing: The tablets are ingested approximately 14 to 16 hours before the scheduled X-ray examination.[15] Ingestion with the evening meal can minimize gastric irritation.[15]
3. Radiographic Examination:
- Positioning: The subject is positioned on the X-ray table to ensure clear visualization of the gallbladder region and to minimize motion artifacts.[15]
- Imaging: A preliminary plain film of the right upper quadrant of the abdomen is taken. Subsequent images are taken to assess gallbladder opacification. Fluoroscopy may be used to observe gallbladder function.
- Fatty Meal Stimulation: After initial images are obtained, a fatty meal may be administered to stimulate gallbladder contraction and emptying. This allows for the assessment of gallbladder function and visualization of the cystic and common bile ducts.
4. Data Analysis:
- Gallbladder Opacification: The density of the gallbladder shadow is assessed visually and can be graded on a scale (e.g., 1+ to 4+).[17] Densitometric methods can provide quantitative measurements.
- Detection of Abnormalities: The radiographs are examined for the presence of radiolucent filling defects, which are indicative of gallstones.[2]
Protocol 2: Pharmacokinetic Study of (+)-Iopanoic Acid in an Animal Model (e.g., Rat)
This protocol is a conceptual outline based on findings from pharmacokinetic studies.[12]
1. Animal Model:
- Select a suitable animal model (e.g., conscious, non-fasted rats).[12]
- Animals should be housed in appropriate conditions with access to food and water ad libitum before the experiment, unless fasting is a specific requirement of the study.
2. Administration of (+)-Iopanoic Acid:
- Administer a defined dose of (+)-Iopanoic acid via gastric gavage.
3. Sample Collection:
- At predetermined time points post-administration, collect blood samples.
- At the end of the study period, euthanize the animals and collect tissue samples from major organs, including the liver, kidneys, and gastrointestinal tract.
4. Sample Analysis:
- Process blood samples to separate plasma.
- Homogenize tissue samples.
- Extract iopanoic acid and its metabolites (e.g., iopanoate glucuronide) from plasma and tissue homogenates.
- Quantify the concentration of iopanoic acid and its metabolites using a suitable analytical method, such as high-performance liquid chromatography (HPLC).
5. Data Analysis:
- Plot the concentration-time profiles for iopanoic acid in plasma and various tissues.
- Use pharmacokinetic modeling software to calculate key parameters such as absorption rate, elimination half-life, volume of distribution, and clearance.
- The model may need to incorporate enterohepatic circulation to accurately describe the data.[12]
Visualizations
Caption: Pharmacokinetic pathway of (+)-Iopanoic acid.
Caption: Workflow for oral cholecystography with iopanoic acid.
References
- 1. What is Iopanoic Acid used for? [synapse.patsnap.com]
- 2. Cholecystography - Wikipedia [en.wikipedia.org]
- 3. Iopanoic acid - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Pharmacokinetics of iopanoic acid in the rhesus monkey: biliary excretion, plasma protein binding and biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of anesthetics on the hepatic metabolism and biliary secretion of lopanoic acid enantiomers in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects and safety of iopanoic acid in cats administered levothyroxine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Comparison of Two Contrast Agents for Oral Cholecystography: Radiologic Efficacy and Drug Safety of Iopanoic Acid and Iopronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fractionated dose cholecystography: a comparison between iopanoic acid and sodium ipodate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combined cholangiography and cholecystography using sodium iopanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The plasma pharmacokinetics of iophenoxic and iopanoic acids in goat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Physiologic pharmacokinetic model of iopanoic acid metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.rsna.org [pubs.rsna.org]
- 14. Comparison of oral cholecystopaques: iopronic acid vs. iopanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.rsna.org [pubs.rsna.org]
- 16. Articles [globalrx.com]
- 17. A clinical trial of oral cholecystography using combinations of contrast agents and two consecutive doses - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Unlicensed Laboratory Grade Iopanoic Acid
Welcome to the technical support center for researchers using unlicensed, laboratory-grade Iopanoic acid. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help you navigate the unique challenges associated with this compound in a research setting. The discontinuation of licensed, pharmaceutical-grade Iopanoic acid has led many researchers to use laboratory-grade material, which, while high-quality, may present challenges due to differences in purity and formulation.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the difference between licensed (pharmaceutical grade) and unlicensed (laboratory grade) Iopanoic acid?
A1: The primary difference lies in the manufacturing and quality control standards. Pharmaceutical grade (e.g., USP or BP grade) Iopanoic acid was manufactured under Good Manufacturing Practices (GMP), ensuring stringent purity, consistency, and the absence of contaminants, making it suitable for human use.[3][4] Laboratory grade chemicals are intended for research use and, while they have high purity, the acceptable impurity profile may be different, and they are not produced under GMP standards.[5][6] The licensed production of Iopanoic acid tablets ceased for commercial reasons, making laboratory grade the most common source for research.[1][2]
Q2: My laboratory-grade Iopanoic acid is a light yellowish-white powder. Is this normal?
A2: Yes, this is the expected appearance. Iopanoic acid is described as a light yellowish-white or cream-colored powder.[7][8] It is also known to be sensitive to light and may darken upon exposure, so it should be stored in a tightly closed, light-resistant container.[7]
Q3: What is the primary mechanism of action for Iopanoic acid in a research context?
A3: Iopanoic acid is a potent inhibitor of deiodinase enzymes, specifically type 1 (DIO1) and type 2 (DIO2) deiodinases.[9][10] These enzymes are responsible for the peripheral conversion of the prohormone thyroxine (T4) into the more biologically active triiodothyronine (T3).[11][12] By inhibiting these enzymes, Iopanoic acid effectively blocks thyroid hormone activation. It does not significantly inhibit type 3 deiodinase (DIO3), which is involved in hormone inactivation.[9] Interestingly, Iopanoic acid can also act as a substrate for DIO1.[10][13]
Troubleshooting Guides
Issue 1: Solubility Problems
Q: I am having trouble dissolving my Iopanoic acid for an in vitro experiment. It is not dissolving in my aqueous cell culture medium.
A: This is a common issue as Iopanoic acid is practically insoluble in water.[7][8] Direct addition to aqueous buffers or media will likely result in precipitation. A stock solution in an appropriate organic solvent is required.
Troubleshooting Steps:
-
Select the Right Solvent: The recommended solvent for preparing a high-concentration stock solution is Dimethyl Sulfoxide (DMSO).[14][15][16] Iopanoic acid is also soluble in ethanol, acetone, and dilute alkali solutions.[7][8]
-
Use Fresh, Anhydrous Solvent: DMSO is hygroscopic (absorbs moisture from the air). Absorbed water can significantly reduce the solubility of hydrophobic compounds like Iopanoic acid.[15] Always use fresh, anhydrous DMSO from a newly opened bottle or a properly stored desiccated stock.
-
Prepare a Concentrated Stock: Prepare a high-concentration stock solution (e.g., 50-100 mM in DMSO). This allows you to add a very small volume to your final assay, minimizing the solvent concentration. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is crucial to determine the tolerance of your specific cell line.
-
Utilize Sonication or Gentle Warming: To aid dissolution in the stock solvent, you can use sonication or gentle warming (e.g., in a 37°C water bath).[14]
-
Dilute into Final Medium: When preparing your working solution, add the concentrated stock dropwise into your final aqueous medium while vortexing or stirring to prevent immediate precipitation. The final concentration of the organic solvent should be kept as low as possible.
-
Consider Advanced Formulation: For persistent issues, especially in in vivo studies, consider formulation strategies used for poorly soluble drugs. This could involve using co-solvents like PEG300 or surfactants like Tween® 80.[14][17] A common in vivo formulation involves a mixture of DMSO, PEG300, Tween 80, and saline.[14]
Issue 2: Unexpected Experimental Results (Cytotoxicity or Inefficacy)
Q: My cells are showing signs of toxicity (e.g., poor viability, morphological changes) after treatment with Iopanoic acid. What could be the cause?
A: Cytotoxicity can stem from several sources, including the compound itself at high concentrations, impurities in the laboratory-grade material, or the solvent used for dissolution.
Troubleshooting Steps:
-
Run a Solvent Control: Always include a vehicle control in your experiments. This is a sample treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve the Iopanoic acid. This will help you determine if the observed toxicity is due to the solvent rather than the compound.
-
Perform a Dose-Response Curve: Determine the cytotoxic threshold of Iopanoic acid in your specific cell line using a cell viability assay (e.g., MTT, WST-8, or Trypan Blue exclusion).[18][19] This will establish a non-toxic working concentration range for your experiments.
-
Consider Impurities: Laboratory-grade reagents may contain impurities not present in pharmaceutical-grade versions, such as residual solvents from synthesis, heavy metals, or free iodides.[3][20] If you suspect impurities are the issue, you may need to source the compound from a different supplier with a more detailed certificate of analysis or consider further purification.
-
Check pH of Final Solution: Dissolving an acidic compound, even from a DMSO stock, can sometimes alter the pH of a weakly buffered final medium. Verify that the pH of your culture medium has not shifted significantly after adding the compound.
Q: I am not observing the expected inhibitory effect of Iopanoic acid in my deiodinase assay.
A: This could be due to issues with the compound's preparation, degradation, or the experimental setup itself.
Troubleshooting Steps:
-
Verify Stock Solution and Handling: Ensure your stock solution was prepared correctly and has been stored properly (at -20°C or -80°C, protected from light).[15] Repeated freeze-thaw cycles can lead to degradation or precipitation. Aliquot your stock solution to avoid this.
-
Confirm Compound Identity and Purity: If possible, verify the identity and purity of your laboratory-grade material using analytical methods like HPLC or check the supplier's certificate of analysis. Purity for laboratory-grade material is typically high (e.g., >98%), but verification is key.[15]
-
Check Assay Components: Ensure all other components of your assay are working correctly. Use a positive control inhibitor for deiodinase activity, such as Propylthiouracil (PTU), to validate your assay setup.[13]
-
Account for Protein Binding: Iopanoic acid may bind to proteins in your cell culture medium (e.g., albumin in fetal bovine serum). This can reduce its effective free concentration. Consider performing experiments in serum-free or low-serum conditions if this is a concern, after confirming cell viability under these conditions.
Data Presentation
Table 1: Comparison of Typical Chemical Purity Grades
| Feature | Laboratory Grade | Purified Grade | ACS Grade | Pharmaceutical Grade (USP/BP) |
| Primary Use | Educational labs, general research | General industrial & lab applications | Analytical testing, quality control, research | Human and veterinary drugs, medical applications |
| Purity | Good quality, but exact levels of impurities are often unknown[5] | High purity, but may contain some impurities[3] | Meets or exceeds ≥95% purity standards set by the American Chemical Society[21] | Meets or exceeds stringent standards of the United States Pharmacopeia (USP) or British Pharmacopoeia (BP)[4][21] |
| Impurity Profile | Not precisely defined | Not precisely defined | Conforms to specific tests for purity and defined limits on specific impurities | Rigorously tested for a wide range of impurities, including heavy metals, residual solvents, and endotoxins |
| Manufacturing | Not manufactured under GMP | Not manufactured under GMP | Not manufactured under GMP | Manufactured under strict Good Manufacturing Practices (GMP) |
| Cost | Relatively low | Moderate | High | Very High |
Table 2: Potential Impurities in Laboratory-Grade Iopanoic Acid
Based on pharmacopoeia requirements for pure compounds, these are potential impurities to be aware of when using a non-pharmaceutical grade.
| Impurity Class | Specific Impurity | Potential Impact on Experiments |
| Halides | Free Iodide[7] | Can interfere with iodide-based assays (e.g., Sandell-Kolthoff reaction); may have independent biological effects. |
| Heavy Metals | Lead, etc.[20] | Can be cytotoxic and interfere with various enzymatic assays. |
| Synthesis Byproducts | Incompletely reacted precursors | May have unknown biological activities or inhibit the target enzyme differently. |
| Residual Solvents | Solvents used in purification | Can be cytotoxic to cells at certain concentrations. |
| Ash Content | Sulfated Ash[7] | Indicates the presence of inorganic impurities. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Iopanoic Acid Stock Solution in DMSO
-
Materials:
-
Iopanoic acid powder (MW: 570.93 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
-
Procedure:
-
Weigh out 57.1 mg of Iopanoic acid powder and place it into a sterile vial.
-
Add 1 mL of anhydrous, sterile DMSO to the vial.
-
Mix thoroughly by vortexing. If necessary, place the vial in a sonicator bath for 5-10 minutes or warm gently in a 37°C water bath until the powder is fully dissolved.
-
Once dissolved, the solution should be clear.
-
Create smaller working aliquots (e.g., 20-50 µL) in sterile, light-protecting microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date.
-
Store the stock solution aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term storage (up to 1 year), protected from light.[15]
-
Protocol 2: General Deiodinase Inhibition Assay (in vitro)
This protocol is a generalized workflow based on nonradioactive iodide-release assays.[22][23][24]
-
Prepare Microsomal Fractions: Prepare liver microsomes (a source of DIO1) from control animals or use a relevant cell line lysate that expresses the deiodinase of interest. Determine the total protein concentration of the preparation.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Microsomal preparation (e.g., 20-50 µg of total protein).
-
Iopanoic acid at various concentrations (diluted from your DMSO stock). Include a vehicle control (DMSO only) and a positive control inhibitor (e.g., PTU).
-
Reaction buffer (e.g., 100 mM Potassium Phosphate, 1 mM EDTA, pH 6.8).
-
-
Initiate Reaction: Start the enzymatic reaction by adding a substrate mix containing the deiodinase substrate (e.g., reverse T3 for DIO1) and a reducing cofactor (e.g., Dithiothreitol, DTT).
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-120 minutes).
-
Stop Reaction: Terminate the reaction by placing the plate on ice or by adding a stop solution (e.g., trichloroacetic acid).[22] Centrifuge the plate to pellet the protein.
-
Quantify Iodide Release: Transfer the supernatant to a new plate. Quantify the amount of free iodide released using a method like the Sandell-Kolthoff reaction, which measures iodide catalytically based on a colorimetric change.[22][24]
-
Data Analysis: Calculate the rate of iodide release and determine the inhibitory effect of Iopanoic acid by comparing the treated samples to the vehicle control. Calculate IC50 values if a dose-response curve was generated.
Visualizations
Caption: Deiodinase signaling pathway and Iopanoic acid inhibition.
Caption: Troubleshooting workflow for Iopanoic acid solubility issues.
References
- 1. Deiodinase metabolism of thyroid hormones as measured by LC-MS/MS is altered by exposure to iopanoic acid in a rodent model | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 2. Unlicensed Iopanoic acid | CUH [cuh.nhs.uk]
- 3. Differentiating Chemical Purity Levels: From Reagent Grade to Pharmaceutical Grade - XL BIOTEC [xlbiotec.com]
- 4. chemicals.co.uk [chemicals.co.uk]
- 5. The Most Common Grades of Reagents and Chemicals | Lab Manager [labmanager.com]
- 6. laballey.com [laballey.com]
- 7. cdn.who.int [cdn.who.int]
- 8. Iopanoic Acid | C11H12I3NO2 | CID 3735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Characterization of the mechanistic linkages between iodothyronine deiodinase inhibition and impaired thyroid-mediated growth and development in Xenopus laevis using iopanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Iopanoic acid - Wikipedia [en.wikipedia.org]
- 11. The deiodinases and the control of intracellular thyroid hormone signaling during cellular differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Iopanoic Acid? [synapse.patsnap.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Iopanoic acid | TargetMol [targetmol.com]
- 15. selleckchem.com [selleckchem.com]
- 16. adooq.com [adooq.com]
- 17. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. Is cytotoxicity a determinant of the different in vitro and in vivo effects of bioactives? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
- 21. jk-sci.com [jk-sci.com]
- 22. academic.oup.com [academic.oup.com]
- 23. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 24. Identification of iopanoic acid as substrate of type 1 deiodinase by a novel nonradioactive iodide-release assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (+)-Iopanoic Acid in Animal Research
Welcome to the technical support center for researchers utilizing (+)-Iopanoic acid in animal models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and potential side effects encountered during preclinical studies.
Frequently Asked Questions (FAQs)
General
Q1: What is (+)-Iopanoic acid and what is its primary mechanism of action in animal research?
A1: (+)-Iopanoic acid is an iodine-containing compound historically used as a radiocontrast agent. In research, it is primarily used as a potent inhibitor of iodothyronine deiodinases (DIOs), the enzymes responsible for converting thyroxine (T4) to the more biologically active triiodothyronine (T3).[1][2] This inhibition leads to a rapid reduction in circulating T3 levels, making it a valuable tool for studying the effects of acute hypothyroidism and for the rapid control of hyperthyroidism in animal models.[1][2]
Dosing and Administration
Q2: What is a typical route of administration and dosage for (+)-Iopanoic acid in rodents?
A2: Oral gavage is a common route of administration for (+)-Iopanoic acid in rodent studies. Dosages can vary depending on the research goals. For instance, studies investigating developmental effects in rats have used daily doses of 5 or 10 mg/kg.[3][4][5]
Q3: I am having difficulty with my oral gavage procedure in rats. What are some key considerations?
A3: Successful oral gavage requires proper technique to avoid animal distress and injury. Key considerations include:
-
Restraint: Use a firm but gentle restraint method to immobilize the head and align the body vertically with the esophagus.[6][7]
-
Gavage Needle: Select the appropriate size and type of gavage needle (flexible or curved needles are often preferred).[7] The length should be pre-measured from the corner of the animal's mouth to the last rib to avoid stomach perforation.[8]
-
Insertion: Pass the needle gently over the tongue and into the esophagus. The animal should swallow as the tube is passed. Never force the needle.[6][7]
-
Administration: Administer the substance slowly. If fluid appears in the mouth or the animal shows signs of distress, withdraw the needle immediately.[6][8]
Observed Side Effects and Troubleshooting
Q4: What are the most commonly reported side effects of (+)-Iopanoic acid in animal models?
A4: The most frequently documented side effects are related to its primary mechanism of action on thyroid hormone metabolism. These include:
-
In Rodents: Alterations in serum thyroid hormone levels (increased T4 and reverse T3 (rT3), decreased T3), and developmental effects in offspring when administered to pregnant dams, such as neuroanatomical defects.[3][4][5][9]
-
In Cats: Decreased appetite and, in some cases, evidence of hepatic disease.[10]
Q5: My animals are showing a decreased appetite after administration of (+)-Iopanoic acid. What can I do?
A5: Decreased appetite has been observed, particularly in feline studies.[10] Consider the following:
-
Dose Reduction: If the experimental design allows, a reduction in the dosage may alleviate this side effect.
-
Palatable Formulation: If administering orally, consider formulating the compound in a more palatable vehicle, if compatible with the study goals.
-
Supportive Care: Ensure easy access to food and water. Monitor body weight and hydration status closely.
Q6: I have observed changes in liver enzymes in my animals. Is this a known side effect?
A6: While not extensively documented across all species, there is evidence suggesting potential hepatic effects. A study in cats with hyperthyroidism reported the development of significant hepatic disease in one animal.[10] It is recommended to monitor liver function parameters, such as ALT and AST, especially in longer-term studies or at higher doses.
Q7: Are there any known neurological side effects of (+)-Iopanoic acid in animal models?
A7: Yes, particularly in developmental studies. Maternal exposure to (+)-Iopanoic acid in rats has been shown to cause neuroanatomical defects in offspring, specifically periventricular heterotopia, which is a structural brain malformation.[3][4][5] This is linked to the disruption of thyroid hormone signaling, which is critical for brain development.
Troubleshooting Guides
Unexpected Changes in Thyroid Hormone Levels
| Issue | Potential Cause | Troubleshooting Steps |
| No significant decrease in T3 levels | Incorrect dosage, improper administration, degradation of the compound. | Verify the correct dosage calculation and administration technique. Ensure the (+)-Iopanoic acid solution is properly prepared and stored to prevent degradation. Confirm the potency of your compound batch. |
| Extreme elevation of T4 and rT3 | Expected pharmacological effect due to deiodinase inhibition. | This is an anticipated outcome. Monitor for any associated clinical signs. Ensure that the observed levels are within a range that does not cause undue distress to the animal. |
Adverse Clinical Observations
| Observation | Potential Cause | Troubleshooting Steps |
| Lethargy or decreased activity | Could be related to altered metabolic state due to hypothyroidism. | Monitor the animal's overall health, including body weight and food/water intake. If severe, consider adjusting the dose or study duration. |
| Signs of respiratory distress after oral gavage | Accidental administration into the trachea. | This is a critical adverse event. Immediately stop the procedure. Provide appropriate veterinary care. Review and refine the gavage technique to prevent recurrence.[6] |
Quantitative Data on Side Effects
| Animal Model | Dosage | Route of Administration | Observed Side Effects | Reference |
| Pregnant Rats | 5 and 10 mg/kg/day | Oral Gavage | Increased serum total T4 and rT3 in dams and pups. Decreased Dio2 and Dio3 activity in dam cortex and pup forebrain. Periventricular heterotopia in pups. | [3][4][5] |
| Newborn Rats | Not specified (chronic treatment) | Not specified | Increased plasma T4, slightly decreased plasma T3. Reduced peripheral deiodination of T4. | [9] |
| Cats (spontaneous hyperthyroidism) | 50 mg or 100 mg orally q12h | Oral | Decreased appetite (at higher dose). One case of significant hepatic disease (hepatic lipidosis). | [10] |
| Rats | >500 mg/kg to <2,000 mg/kg | Oral | LD50 (Lethal Dose, 50%) | [11] |
| Rats | 2200 mg/kg (1-22 days pregnant) | Oral | TDLo (Lowest Published Toxic Dose) for reproductive effects. | [12] |
Detailed Experimental Protocols
Protocol 1: Oral Gavage Administration in Rats
This protocol is a general guideline and should be adapted based on specific experimental needs and institutional animal care and use committee (IACUC) protocols.
Materials:
-
(+)-Iopanoic acid
-
Appropriate vehicle (e.g., corn oil, 0.5% methylcellulose)
-
Gavage needles (flexible or curved, appropriate size for the rat)
-
Syringes
-
Animal scale
Procedure:
-
Preparation: Prepare the dosing solution of (+)-Iopanoic acid in the chosen vehicle to the desired concentration. Ensure it is well-suspended.
-
Animal Weighing: Weigh each rat to accurately calculate the volume of the dose to be administered.
-
Gavage Needle Measurement: Measure the correct insertion length by holding the gavage needle alongside the rat, with the tip at the corner of the mouth and the end at the last rib. Mark the needle at the level of the rat's incisors.[8]
-
Restraint: Gently but firmly restrain the rat, holding its head and body in a vertical alignment.[6]
-
Insertion: Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus to the pre-measured mark. The rat should swallow as the needle is advanced. Do not force the needle.[6][7]
-
Administration: Slowly administer the solution from the syringe.
-
Withdrawal: Gently remove the gavage needle.
-
Monitoring: Return the animal to its cage and monitor for any signs of distress, such as labored breathing or fluid coming from the nose, for at least 10-15 minutes post-administration.[7]
Protocol 2: Assessment of Neurodevelopmental Toxicity in Rodent Offspring
This protocol is based on a study investigating the effects of in utero exposure to (+)-Iopanoic acid.[3]
Procedure:
-
Dosing of Dams: Administer (+)-Iopanoic acid (e.g., 0, 5, or 10 mg/kg/day) by oral gavage to pregnant rat dams from gestational day 6 to postnatal day 15.
-
Tissue Collection: Euthanize pups at various postnatal time points (e.g., PN0, 2, 6, 14). Collect brains for histological analysis.
-
Histological Analysis:
-
Perfuse the pups with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Post-fix the brains in the same fixative and then transfer to a cryoprotectant solution (e.g., sucrose (B13894) solution).
-
Section the brains on a cryostat or vibratome.
-
-
Immunohistochemistry:
-
Stain sections for neuronal markers (e.g., NeuN) to identify neuronal structures.
-
Examine sections for neuroanatomical abnormalities, such as periventricular heterotopia (clusters of neurons in an abnormal location).
-
-
Quantification:
-
Digitize the stained sections using a slide scanner.
-
Use image analysis software to quantify the area or volume of any observed abnormalities.
-
Visualizations
Caption: Inhibition of T4 to T3 conversion by (+)-Iopanoic acid.
Caption: Workflow for assessing developmental neurotoxicity.
References
- 1. What is the mechanism of Iopanoic Acid? [synapse.patsnap.com]
- 2. Iopanoic acid - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Maternal Exposure to Iopanoic Acid Disrupts Thyroid Hormone Metabolism and Impairs Development of the Rodent Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ouv.vt.edu [ouv.vt.edu]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. research.sdsu.edu [research.sdsu.edu]
- 9. Influence of chronic treatment with iopanoic acid on thyroxine metabolism in the newborn rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy of iopanoic acid for treatment of spontaneous hyperthyroidism in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assets.greenbook.net [assets.greenbook.net]
- 12. tcichemicals.com [tcichemicals.com]
Technical Support Center: (+)-Iopanoic Acid and Radioiodine Uptake Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-Iopanoic acid and its potential interference with radioiodine uptake studies.
Frequently Asked Questions (FAQs)
Q1: What is (+)-Iopanoic acid and what was its primary use?
A1: (+)-Iopanoic acid is an iodine-containing organic compound.[1][2] It was historically used as an oral radiocontrast agent for cholecystography, which is the radiological visualization of the gallbladder.[2][3] Its high iodine content effectively absorbs X-rays, enhancing the contrast of the bile ducts and gallbladder during imaging procedures.[1]
Q2: What is the primary mechanism by which (+)-Iopanoic acid interferes with thyroid function?
A2: (+)-Iopanoic acid is a potent inhibitor of the 5'-deiodinase enzymes (types 1 and 2).[2][4] These enzymes are crucial for the peripheral conversion of the prohormone thyroxine (T4) into the more metabolically active hormone triiodothyronine (T3).[1][4] By inhibiting this conversion, iopanoic acid leads to a rapid decrease in serum T3 levels and a corresponding increase in serum T4 and reverse T3 (rT3) concentrations.[5][6]
Q3: How does (+)-Iopanoic acid administration affect Thyroid Stimulating Hormone (TSH) levels?
A3: Administration of (+)-Iopanoic acid can lead to an increase in serum TSH levels.[5][7] This is thought to be a compensatory response to the reduced circulating T3 levels, as the pituitary gland attempts to stimulate the thyroid to produce more hormones.[5] Studies have shown that iopanoic acid can enhance the sensitivity of pituitary thyrotrophs to Thyrotropin-Releasing Hormone (TRH).[5]
Q4: Can (+)-Iopanoic acid directly interfere with radioiodine uptake (RAIU) studies? If so, how?
A4: Yes, (+)-Iopanoic acid can directly interfere with radioiodine uptake studies. The compound contains a significant amount of stable iodine.[1] When metabolized, this stable iodine is released into the circulation, increasing the systemic iodine pool.[8] The thyroid gland's sodium-iodide symporter (NIS) cannot distinguish between radioactive iodine (like I-123 or I-131 used in uptake studies) and stable, non-radioactive iodine.[9] The excess stable iodine competitively inhibits the uptake of the radioactive tracer by the thyroid follicular cells, leading to falsely low RAIU values.[8][10]
Q5: Is (+)-Iopanoic acid still used clinically?
A5: The use of iopanoic acid for the treatment of thyrotoxicosis has been discontinued (B1498344) in the United States.[2] However, it has been used in clinical studies and in some cases for the rapid control of severe hyperthyroidism, such as in thyroid storm or amiodarone-induced thyrotoxicosis, often as a bridge to more definitive therapies like thyroidectomy.[11][12][13]
Troubleshooting Guide
Issue 1: Unexpectedly low radioiodine uptake in an experimental animal or in vitro model.
-
Possible Cause: Contamination with or prior administration of (+)-Iopanoic acid or another iodinated compound.
-
Troubleshooting Steps:
-
Review Compound History: Verify the source and purity of all compounds administered to the animals or used in the cell culture. Ensure there has been no cross-contamination with iopanoic acid.
-
Washout Period: If iopanoic acid exposure is confirmed or suspected, implement a sufficient washout period. Studies in humans suggest that radioiodine uptake can recover to pre-treatment levels within 2-4 weeks after discontinuing the drug.[10] The required duration may vary depending on the animal model and the administered dose.
-
Baseline Iodine Levels: If possible, measure serum or urinary iodine levels to confirm iodine overload.
-
Control Group: Ensure a proper control group that has not been exposed to any iodinated compounds is included in the experimental design.
-
Issue 2: Discrepancy between thyroid hormone levels (high T4, low T3) and a low radioiodine uptake value.
-
Possible Cause: This hormonal profile is characteristic of 5'-deiodinase inhibition, which can be caused by (+)-Iopanoic acid.[5] The low radioiodine uptake is likely due to competitive inhibition by the stable iodine released from the compound.
-
Troubleshooting Steps:
-
Suspect Deiodinase Inhibition: Recognize that this pattern points towards pharmacological interference rather than primary thyroid pathology.
-
Discontinue Suspect Compound: If an experimental compound is being tested, and its structure is unknown or complex, consider the possibility that it or a metabolite is acting as a deiodinase inhibitor.
-
Direct Deiodinase Activity Assay: If feasible for your research, perform an in vitro assay to directly measure the activity of deiodinase enzymes in the presence of the suspect compound. Iopanoic acid can be used as a positive control.
-
LC-MS/MS Analysis: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect the presence of iopanoic acid or its metabolites in biological samples.[14]
-
Quantitative Data Summary
Table 1: Effect of (+)-Iopanoic Acid on Thyroid Hormone and TSH Levels in Humans
| Study Population | Treatment Regimen | Change in Serum T3 | Change in Serum T4 | Change in Serum rT3 | Change in Serum TSH | Reference |
| Euthyroid Volunteers | 3 g iopanoic acid (single dose) | Significant decrease | Significant increase | Significant increase | Increased above baseline at 5 days | [5] |
| Obese Men (during calorie restriction) | Iopanoic acid (2-week period) | 49.5% decline from baseline | Not specified | 289% increase compared to underfeeding alone | Twofold increase | [7] |
| Thyrotoxic Patients | 3 g iopanoic acid every 3 days (+ propylthiouracil) | Significant decrease at days 4, 7, and 15 | Not specified | Not specified | Suppressed (as expected in thyrotoxicosis) | [6] |
| Amiodarone-Induced Thyrotoxicosis Patients | 1 g/day iopanoic acid (mean 13 days) | Mean decrease from 20 to 6 pmol/L | Remained unchanged | Not specified | Not specified | [13] |
| Resistant Thyrotoxicosis Patients | Iopanoic acid (duration not specified) | Fall in all 7 patients | Fall in all 7 patients (though remained elevated) | Not specified | Not specified | [12] |
Table 2: Outcome of Radioiodine (¹³¹I) Therapy Following Iopanoic Acid Pre-treatment
| Study Group | Cure Rate (Euthyroid + Hypothyroid) after first ¹³¹I dose | Hypothyroidism within 1 year | Mean Follow-up | Hypothyroidism at end of follow-up | Reference |
| Iopanoic Acid (IA) Group | 76.2% | 25% | 11 years | 51% | [8] |
| Carbimazole (Control) Group | 80% | 32% | 11 years | 58% | [8] |
Experimental Protocols
Key Experiment: In Vivo Radioiodine Uptake (RAIU) Assay (Rodent Model)
This protocol is a generalized procedure and should be adapted based on specific institutional guidelines and experimental goals.
-
Animal Acclimatization and Diet:
-
Acclimatize animals (e.g., Sprague-Dawley rats) for at least one week before the experiment.
-
To avoid interference from dietary iodine, place animals on a low-iodine diet for 3-7 days prior to the administration of the radioisotope.[15]
-
-
Administration of Test Compound:
-
Administer (+)-Iopanoic acid or the vehicle control to the respective groups via the desired route (e.g., oral gavage). The dosage and duration will depend on the experimental design.
-
-
Radioisotope Administration:
-
Uptake Measurement:
-
At specified time points after radioisotope administration (commonly 4-6 hours and 24 hours), measure the radioactivity in the thyroid gland.[17][18]
-
Anesthetize the animal according to approved protocols.
-
Use a gamma probe or scintillation detector positioned over the neck region to count the radioactivity.[15][18]
-
To account for non-thyroidal radioactivity, a count should also be taken from a region with similar tissue mass but distant from the thyroid, such as the thigh.[15]
-
-
Standard and Background Measurement:
-
Measure the radioactivity of a standard, which is an identical dose of the radioisotope administered to the animals, in a neck phantom. This accounts for the decay of the isotope.[15]
-
Measure background radiation with no source present.
-
-
Calculation of Percent Uptake:
-
The percentage of radioiodine uptake is calculated using the following formula:
-
% RAIU = [(Thyroid counts - Thigh counts) / (Standard counts - Background counts)] * 100
-
-
-
Data Analysis:
-
Compare the % RAIU between the control group and the group treated with (+)-Iopanoic acid. A statistically significant decrease in the treated group would indicate interference.
-
Visualizations
Signaling Pathways and Mechanisms
Caption: Mechanism of (+)-Iopanoic acid interference with thyroid hormone metabolism and radioiodine uptake.
Experimental Workflow
Caption: Troubleshooting workflow for low radioiodine uptake potentially caused by (+)-Iopanoic acid.
References
- 1. What is the mechanism of Iopanoic Acid? [synapse.patsnap.com]
- 2. Iopanoic acid - Wikipedia [en.wikipedia.org]
- 3. What is Iopanoic Acid used for? [synapse.patsnap.com]
- 4. Characterization of the mechanistic linkages between iodothyronine deiodinase inhibition and impaired thyroid-mediated growth and development in Xenopus laevis using iopanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of iopanoic acid on the regulation of thyrotropin secretion in euthyroid subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iopanoic acid-induced decrease of circulating T3 causes a significant increase in GH responsiveness to GH releasing hormone in thyrotoxic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calorie restriction and iopanoic acid effects on thyroid hormone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. researchgate.net [researchgate.net]
- 11. Unlicensed Iopanoic acid | CUH [cuh.nhs.uk]
- 12. endocrine-abstracts.org [endocrine-abstracts.org]
- 13. Preparation with iopanoic acid rapidly controls thyrotoxicosis in patients with amiodarone-induced thyrotoxicosis before thyroidectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. nucmedinfo.com [nucmedinfo.com]
- 16. I-123 Uptake - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Radioactive iodine uptake: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 18. uclahealth.org [uclahealth.org]
Technical Support Center: Optimizing (+)-Iopanoic Acid Dosage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-Iopanoic acid. The focus is on optimizing dosage to minimize toxicity while achieving desired experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of (+)-Iopanoic acid?
A1: (+)-Iopanoic acid is an iodinated organic compound. Its primary mechanism of action is the inhibition of deiodinase enzymes (5'-deiodinase types 1 and 2).[1] These enzymes are responsible for the peripheral conversion of thyroxine (T4) to the more metabolically active triiodothyronine (T3).[1][2] By inhibiting these enzymes, iopanoic acid reduces the levels of active thyroid hormone.[2] This property has led to its historical use in treating hyperthyroidism.[1][2] Additionally, due to its high iodine content, it has been used as a radiopaque contrast agent for imaging the gallbladder and bile ducts.[1][2]
Q2: What are the known toxicities associated with (+)-Iopanoic acid?
A2: The primary toxicities associated with (+)-Iopanoic acid include:
-
Renal Toxicity: Acute kidney injury (AKI), and in some cases irreversible renal damage, has been reported, particularly after oral administration for cholecystography.[3][4]
-
Hepatotoxicity: Liver function may be affected, although this is reported as a rare side effect.[5]
-
Hypersensitivity Reactions: Allergic reactions can occur, which is a known risk for iodinated contrast agents.
-
Gastrointestinal Effects: Mild side effects such as nausea, heartburn, or constipation may occur.[5]
-
Hematological Effects: A rare side effect is a decrease in platelets (thrombocytopenia).[5]
Q3: What should I consider when preparing (+)-Iopanoic acid for in vitro and in vivo experiments?
A3: For in vitro experiments, (+)-Iopanoic acid can be dissolved in DMSO at a concentration of up to 100 mg/mL.[6] It is important to use fresh DMSO as moisture can reduce solubility.[6] For in vivo oral administration, a homogenous suspension can be prepared in carboxymethylcellulose sodium (CMC-Na).[6] Note that iopanoic acid is light-sensitive and should be stored protected from light.[7]
Troubleshooting Guides
In Vitro Experimentation
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low solubility or precipitation in media | - Iopanoic acid is practically insoluble in water.[7]- The final concentration of DMSO may be too low in the cell culture media, causing the compound to precipitate. | - Prepare a high-concentration stock solution in 100% DMSO.[6]- When diluting into your aqueous media, ensure the final DMSO concentration is compatible with your cell line (typically ≤ 0.5%).- Vortex the solution thoroughly before adding to the cells. |
| High background or inconsistent results in MTT assay | - Interference from serum or phenol (B47542) red in the culture medium.- Incomplete solubilization of formazan (B1609692) crystals.- Incorrect wavelength reading. | - Include a background control with media and MTT reagent but no cells.- After adding the solubilization solution, ensure complete dissolution by shaking on an orbital shaker and occasional pipetting.- Read absorbance at 570-590 nm and consider a reference wavelength of 630 nm to correct for background. |
| Unexpected cell death at low concentrations | - The specific cell line may be highly sensitive to iopanoic acid.- Contamination of the compound or culture. | - Perform a dose-response curve starting from very low concentrations to determine the EC50 for your cell line.- Ensure the iopanoic acid used is of high purity.- Routinely test for mycoplasma and other contaminants in your cell culture. |
In Vivo Experimentation
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Animal distress or mortality | - The administered dose may be too high, approaching toxic levels.- Improper administration technique. | - Consult preclinical toxicity data to establish a safe starting dose.[3][5]- Carefully perform oral gavage or other administration routes to avoid injury.- Closely monitor animals for clinical signs of toxicity after dosing. |
| Variability in plasma concentrations | - Irregular absorption from the gastrointestinal tract. | - Ensure a consistent and homogenous suspension of iopanoic acid in the vehicle (e.g., CMC-Na).[6]- Consider the fasting state of the animals, as this can affect absorption. |
| Signs of renal toxicity (e.g., changes in urine output, elevated serum creatinine) | - Iopanoic acid-induced nephrotoxicity.[3][4] | - Reduce the dosage in subsequent experiments.- Ensure adequate hydration of the animals.- Monitor renal function biomarkers such as serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN).[8][9] |
Quantitative Toxicity Data
| Parameter | Species | Route | Value | Reference |
| LD50 | Rat | Intraperitoneal | 1520 mg/kg | N/A |
| TDLo | Rat | Oral | 2200 mg/kg (1-22 days pregnant) | N/A |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is adapted for assessing the cytotoxicity of (+)-iopanoic acid on adherent cells.
Materials:
-
(+)-Iopanoic acid
-
DMSO
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Adherent cells of choice
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of (+)-iopanoic acid in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of (+)-iopanoic acid. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for 1.5-4 hours at 37°C, allowing viable cells to form formazan crystals.[10][11]
-
Solubilization: Remove the MTT-containing medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 492 nm or 570 nm using a microplate reader.[10]
Protocol 2: Assessment of Hypersensitivity Potential via Mast Cell Degranulation Assay
This protocol measures the release of β-hexosaminidase from mast cells as an indicator of degranulation.
Materials:
-
Human mast cell line (e.g., LAD2)
-
Tyrode's buffer
-
(+)-Iopanoic acid
-
Compound 48/80 (positive control)
-
96-well V-bottom plate
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate solution
-
Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10)
-
Triton X-100 (0.5% in Tyrode's buffer)
Procedure:
-
Cell Preparation: Harvest and wash mast cells with pre-warmed Tyrode's buffer. Resuspend the cells at a density of 5 x 10^5 cells/mL in Tyrode's buffer.
-
Cell Seeding: Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Stimulation: Prepare serial dilutions of (+)-iopanoic acid in Tyrode's buffer. Add the different concentrations to the wells. Include a vehicle control and a positive control (Compound 48/80).
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Sample Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.
-
Cell Lysis: To the remaining cells, add 200 µL of 0.5% Triton X-100 in Tyrode's buffer to determine the total β-hexosaminidase content.
-
β-Hexosaminidase Assay: Add 50 µL of the PNAG substrate solution to the supernatant and lysate plates. Incubate at 37°C for 60-90 minutes.
-
Stop Reaction: Add 100 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 405 nm. The percentage of degranulation is calculated as the ratio of β-hexosaminidase released into the supernatant to the total cellular β-hexosaminidase.
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for in vitro cytotoxicity assessment of (+)-Iopanoic acid using the MTT assay.
Caption: Mechanism of action of (+)-Iopanoic acid via inhibition of deiodinase enzymes.
Caption: A logical relationship diagram for potential iopanoic acid-induced nephrotoxicity.
References
- 1. Iopanoic acid - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Iopanoic Acid? [synapse.patsnap.com]
- 3. Contrast-induced acute kidney injury following iodine opacification other than by intravascular injection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brief recordings. Acute renal failure after the administration of iopanoic acid as a cholecystographic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unlicensed Iopanoic acid | CUH [cuh.nhs.uk]
- 6. selleckchem.com [selleckchem.com]
- 7. cdn.who.int [cdn.who.int]
- 8. mdpi.com [mdpi.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. merckmillipore.com [merckmillipore.com]
Technical Support Center: Overcoming Poor Solubility of (+)-Iopanoic Acid
Welcome to the technical support center for (+)-Iopanoic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the challenges associated with the poor aqueous solubility of (+)-Iopanoic Acid.
Frequently Asked Questions (FAQs)
Q1: Why is (+)-Iopanoic Acid poorly soluble in aqueous solutions?
A1: (+)-Iopanoic acid's low water solubility stems from its chemical structure. It possesses a large, hydrophobic triiodophenyl group, which significantly outweighs the hydrophilic contributions of its carboxylic acid and amino functional groups. This lipophilic nature leads to very limited solubility in water.[1][2]
Q2: What is the approximate aqueous solubility of Iopanoic Acid?
A2: Iopanoic acid is classified as practically insoluble in water, with a solubility of less than 0.1 g/L under standard conditions. At a physiological temperature of 37°C, the aqueous solubility is approximately 348.3 mg/L.
Troubleshooting Guides
This section provides structured guidance and detailed protocols for overcoming the solubility challenges of (+)-Iopanoic Acid in your experiments.
Issue 1: Difficulty preparing an aqueous stock solution.
Solution A: pH Adjustment (Alkaline Solution)
Iopanoic acid's carboxylic acid group allows it to be deprotonated and solubilized in alkaline solutions.[1][3][4] This is a common and effective method for preparing aqueous stock solutions for in vitro studies.
Experimental Protocol: Preparation of a 10 mM Iopanoic Acid Stock Solution in NaOH
Materials:
-
(+)-Iopanoic Acid (MW: 570.93 g/mol )
-
Sodium Hydroxide (NaOH)
-
Distilled or deionized water
-
Calibrated pH meter
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a 0.2 M NaOH solution: Dissolve 0.8 g of NaOH pellets in 100 mL of distilled water.
-
Weigh Iopanoic Acid: Accurately weigh 5.71 mg of (+)-Iopanoic Acid.
-
Dissolution: Add the weighed Iopanoic Acid to a sterile tube. Add 1 mL of the 0.2 M NaOH solution.
-
Mixing: Vortex the solution vigorously for 1-2 minutes. Gentle warming in a 37°C water bath or brief sonication can aid dissolution.
-
pH Adjustment (Optional but Recommended): If the high pH of the stock solution is a concern for your experiment, you can carefully adjust it downwards with a suitable buffer after dilution into your final working solution. Be cautious, as lowering the pH too much may cause precipitation.
-
Sterilization: If required for your application (e.g., cell culture), filter-sterilize the stock solution through a 0.22 µm syringe filter that is compatible with alkaline solutions.
-
Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
Troubleshooting:
-
Precipitation upon addition to buffer: This is likely due to a significant drop in pH. To mitigate this, add the alkaline stock solution dropwise to your vigorously stirred or vortexing buffer. It is also advisable to keep the final concentration of the iopanoic acid as low as your experiment allows.
Issue 2: Need for a biocompatible solvent system for in vitro or in vivo studies.
Solution B: Co-solvents
Organic solvents in which iopanoic acid is more soluble can be used to prepare a concentrated stock solution, which is then diluted into the aqueous experimental medium. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are common choices.
Experimental Protocol: Preparation of a 100 mM Iopanoic Acid Stock Solution in DMSO
Materials:
-
(+)-Iopanoic Acid (MW: 570.93 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Weigh Iopanoic Acid: Accurately weigh 57.1 mg of (+)-Iopanoic Acid.
-
Dissolution: Add the weighed Iopanoic Acid to a sterile tube. Add 1 mL of anhydrous DMSO.
-
Mixing: Vortex the solution until the iopanoic acid is completely dissolved. Gentle warming to 37°C may assist dissolution.
-
Storage: Store the stock solution in small, tightly sealed aliquots at -20°C or -80°C to prevent moisture absorption by the DMSO.
Troubleshooting:
-
Precipitation in cell culture media: The final concentration of DMSO in your cell culture should be kept low (typically below 0.5%) to avoid solvent toxicity. Prepare a more concentrated stock solution if necessary to minimize the volume added to your media. When preparing the working solution, add the DMSO stock to the media with vigorous mixing.
Issue 3: Requirement for a more stable and soluble formulation, particularly for oral administration.
Solution C: Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming inclusion complexes with enhanced aqueous solubility and stability.[5] While specific data for iopanoic acid is limited, a general approach can be adopted.
Experimental Protocol: Preparation of an Iopanoic Acid/β-Cyclodextrin Inclusion Complex (Kneading Method)
Materials:
-
(+)-Iopanoic Acid
-
β-Cyclodextrin
-
Mortar and pestle
-
Water
-
Ethanol
-
Vacuum oven
Procedure:
-
Molar Ratio: Determine the desired molar ratio of Iopanoic Acid to β-Cyclodextrin (a 1:1 ratio is a common starting point).
-
Wetting: Place the calculated amount of β-Cyclodextrin in a mortar and add a small amount of a water:ethanol (1:1 v/v) mixture to form a paste.
-
Kneading: Gradually add the weighed Iopanoic Acid to the paste and knead thoroughly for 30-60 minutes. The mixture should remain a paste; add small amounts of the solvent mixture if it becomes too dry.
-
Drying: Dry the resulting paste in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Sieving: Pass the dried complex through a fine-mesh sieve to obtain a uniform powder.
-
Characterization (Optional but Recommended): Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), or Fourier-Transform Infrared Spectroscopy (FTIR).
-
Solubility Assessment: Determine the aqueous solubility of the prepared complex and compare it to that of the free iopanoic acid.
Troubleshooting:
-
Low complexation efficiency: Experiment with different molar ratios (e.g., 1:2) and other types of cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, which has higher aqueous solubility).
Solution D: Nanoemulsions
Nanoemulsions are kinetically stable, submicron-sized dispersions of an oil phase in an aqueous phase (or vice versa), stabilized by surfactants. They can significantly enhance the solubility and bioavailability of poorly soluble drugs.
Experimental Protocol: Preparation of an Iopanoic Acid-Loaded Oil-in-Water (O/W) Nanoemulsion (High-Pressure Homogenization)
Materials:
-
(+)-Iopanoic Acid
-
A suitable oil (e.g., medium-chain triglycerides, oleic acid)
-
A surfactant (e.g., Tween 80, Poloxamer 188)
-
A co-surfactant (e.g., Transcutol P, ethanol)
-
Purified water
-
High-pressure homogenizer or microfluidizer
Procedure:
-
Oil Phase Preparation: Dissolve the desired amount of Iopanoic Acid in the selected oil. Gentle heating may be required. Add the surfactant and co-surfactant to the oil phase and mix until a homogenous solution is formed.
-
Aqueous Phase Preparation: Prepare the aqueous phase, which is typically purified water or a buffer.
-
Coarse Emulsion Formation: Gradually add the oil phase to the aqueous phase under high-speed stirring to form a coarse emulsion.
-
Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles and at a set pressure to reduce the droplet size to the nano-range.
-
Characterization: Characterize the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential.
-
Drug Loading and Encapsulation Efficiency: Determine the amount of iopanoic acid successfully incorporated into the nanoemulsion.
Troubleshooting:
-
Droplet size is too large: Increase the homogenization pressure or the number of passes. Optimize the surfactant-to-oil ratio.
-
Instability (phase separation): Ensure the surfactant and co-surfactant concentrations are optimal. The choice of oil and surfactants is critical and may require screening.
Data Presentation
Table 1: Solubility of (+)-Iopanoic Acid in Various Solvents
| Solvent | Solubility | Reference(s) |
| Water | < 0.1 g/L | [1] |
| Water (37°C) | 348.3 mg/L | [1] |
| Ethanol (95%) | ~750 g/L (sparingly soluble) | [1][3] |
| DMSO | 90-100 mg/mL | [6][7] |
| Acetone | Soluble | [3] |
| Chloroform | Soluble | [1] |
| Diethyl Ether | Practically insoluble | [1] |
| Dilute Alkali (e.g., NaOH solutions) | Soluble | [1][3][4] |
Visualization
Signaling Pathway: Inhibition of Thyroid Hormone Activation by Iopanoic Acid
Iopanoic acid is a potent inhibitor of the 5'-deiodinase enzymes (DIO1 and DIO2), which are responsible for the conversion of the prohormone thyroxine (T4) to the active hormone triiodothyronine (T3).[3][8] This inhibition forms the basis of its application in certain thyroid-related research.
Experimental Workflow: Overcoming Poor Solubility of Iopanoic Acid
The following diagram outlines a logical workflow for selecting a suitable solubilization strategy for (+)-Iopanoic Acid based on experimental requirements.
References
- 1. What is the mechanism of Iopanoic Acid? [synapse.patsnap.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Iopanoic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Characterization of the mechanistic linkages between iodothyronine deiodinase inhibition and impaired thyroid-mediated growth and development in Xenopus laevis using iopanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
(+)-Iopanoic acid stability and storage conditions for research
Technical Support Center: (+)-Iopanoic Acid
This guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of (+)-Iopanoic acid, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid (+)-Iopanoic acid?
For long-term storage, solid (+)-Iopanoic acid should be kept in a tightly closed, desiccated container at -20°C.[1][2] It is also crucial to protect it from light, as it is known to be light-sensitive.[3][4] General storage advice includes keeping it in a cool, dark, dry, and well-ventilated place.[5][6]
Q2: How long is solid (+)-Iopanoic acid stable under recommended conditions?
When stored as a lyophilized powder at -20°C and kept desiccated, the chemical is stable for up to 36 months (3 years).[1][2][7]
Q3: How should I prepare and store stock solutions of (+)-Iopanoic acid?
Stock solutions are typically prepared by dissolving the compound in Dimethyl Sulfoxide (DMSO), where it is soluble up to 100 mg/mL.[2][7] It is also soluble in ethanol (B145695) and acetone.[3] To maintain stability, stock solutions should be aliquoted into single-use vials to prevent multiple freeze-thaw cycles.[1][2]
Q4: What is the stability of (+)-Iopanoic acid in solution?
The stability of stock solutions is dependent on the storage temperature.
-
Stored at -20°C , the solution should be used within one month to prevent loss of potency.[1][2][8]
-
Stored at -80°C , the solution is stable for up to one year.[2] Another source suggests stability for six months at this temperature.[8]
Q5: Is (+)-Iopanoic acid sensitive to light?
Yes, (+)-Iopanoic acid is gradually affected by light and will darken upon exposure.[3][4] It is imperative to store both the solid compound and solutions in light-protected containers, such as amber vials, and in a dark location.[3][6]
Quantitative Data Summary
The following table summarizes the recommended storage conditions and stability periods for (+)-Iopanoic acid in different forms.
| Form | Storage Temperature | Duration of Stability | Key Recommendations |
| Solid (Lyophilized Powder) | -20°C | 3 years[1][2][7] | Keep in a tightly closed container, desiccated, and protected from light.[1][3] |
| Solution in Solvent | -20°C | 1 month[1][2][8] | Aliquot to avoid repeated freeze-thaw cycles.[1][2] |
| Solution in Solvent | -80°C | 6 months to 1 year[2][8] | Aliquot to avoid repeated freeze-thaw cycles.[2] |
Troubleshooting Guide
Issue 1: The solid (+)-Iopanoic acid powder has darkened or changed color.
-
Probable Cause: The compound has been exposed to light, leading to degradation.[3][4]
-
Recommended Action: It is safest to discard the discolored compound as its purity is compromised.
-
Preventative Measures: Always store (+)-Iopanoic acid in a tightly sealed, light-resistant container (e.g., amber glass vial) and keep it in a dark place such as a freezer or a designated chemical cabinet.[3][6]
Issue 2: Inconsistent or unexpected results in experiments.
-
Probable Cause: This can often be traced to the degradation of the (+)-Iopanoic acid stock solution due to improper storage, exceeding the recommended storage duration, or repeated freeze-thaw cycles.[1][2]
-
Recommended Action: Use the following decision tree to troubleshoot the issue. The primary recommendation is to prepare a fresh stock solution from a solid that has been stored correctly.
Issue 3: The (+)-Iopanoic acid powder will not dissolve.
-
Probable Cause: An inappropriate solvent is being used. (+)-Iopanoic acid is practically insoluble in water.[3]
-
Recommended Action: Use a recommended solvent. It is soluble in DMSO, ethanol, and acetone.[1][3] It also dissolves in solutions of alkali hydroxides.[3] For cell-based assays, DMSO is commonly used to prepare a concentrated stock solution that can then be diluted in an aqueous medium.
Experimental Protocols
Protocol: Purity and Stability Assessment of (+)-Iopanoic Acid via HPLC
This protocol outlines a general method to check the purity of a (+)-Iopanoic acid stock solution and identify potential degradation.
Objective: To quantify the concentration of (+)-Iopanoic acid and detect the presence of degradation products.
Materials:
-
(+)-Iopanoic acid (reference standard and sample)
-
HPLC-grade DMSO
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade water
-
Formic Acid (FA)
-
HPLC system with UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Volumetric flasks and pipettes
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Standard Preparation:
-
Accurately weigh ~5 mg of (+)-Iopanoic acid reference standard.
-
Dissolve in DMSO to create a 1 mg/mL stock solution.
-
Perform serial dilutions with a 50:50 mixture of Mobile Phase A and B to create a calibration curve (e.g., 100, 50, 25, 10, 1 µg/mL).
-
-
Sample Preparation:
-
Take an aliquot of the experimental (+)-Iopanoic acid stock solution.
-
Dilute it with the 50:50 mobile phase mixture to fall within the range of the calibration curve.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 232 nm (adjust based on UV scan)
-
Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 5 minutes. (This is a starting point and must be optimized).
-
-
Data Analysis:
-
Generate a calibration curve from the reference standard peak areas.
-
Calculate the concentration of the experimental sample using its peak area and the calibration curve.
-
Examine the chromatogram for any additional peaks, which may indicate impurities or degradation products. A pure, stable sample should show a single major peak at the retention time of the reference standard.
-
Degradation Pathways
While detailed chemical degradation pathways are complex, researchers should be aware of two primary modes of degradation for (+)-Iopanoic acid.
-
Photodegradation: Exposure to light can cause the compound to decompose, often indicated by a darkening of the material.[3][4] The exact products of this pathway are not well-defined in the provided literature but result in compromised purity.
-
Metabolic Deiodination: In biological systems, (+)-Iopanoic acid is a known inhibitor of deiodinase enzymes (DIO), which are responsible for the activation and inactivation of thyroid hormones.[9][10] Interestingly, it also acts as a substrate for type 1 deiodinase (DIO1), which metabolizes it through monodeiodination (the removal of one iodine atom).[9][11] This is a key part of its biological activity but also represents a form of metabolic breakdown.
References
- 1. adooq.com [adooq.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cdn.who.int [cdn.who.int]
- 4. Iopanoic Acid | C11H12I3NO2 | CID 3735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Iopanoic acid - Immunomart [immunomart.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Iopanoic acid - Wikipedia [en.wikipedia.org]
- 10. Characterization of the mechanistic linkages between iodothyronine deiodinase inhibition and impaired thyroid-mediated growth and development in Xenopus laevis using iopanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Troubleshooting inconsistent results in deiodinase inhibition assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with deiodinase inhibition assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during deiodinase inhibition assays in a question-and-answer format, offering specific troubleshooting steps.
Q1: Why am I observing high background signal in my colorimetric (Sandell-Kolthoff based) assay?
A1: High background signal in a Sandell-Kolthoff (SK) based assay, which measures iodide release, can obscure the true enzyme activity. This is often due to iodide contamination or interfering substances.
Troubleshooting Steps:
-
Check Reagent Purity:
-
Water: Use high-purity, iodide-free water for all buffers and solutions.
-
Reagents: Ensure all chemicals, especially the substrate (e.g., rT3) and buffers, are free from iodide contamination.[1][2][3] Consider preparing fresh solutions.
-
Test Compound: The test compound itself might contain free iodide or interfere with the SK reaction. Run a control with the test compound in the absence of the enzyme to check for direct interference.[4]
-
-
Optimize Assay Conditions:
-
Blank Correction: Always include a "no enzyme" control and a "no substrate" control to determine the background signal. Subtract the average background from all readings.
-
Inhibitor Control: Use a known deiodinase inhibitor, like Propylthiouracil (PTU) for DIO1, to establish a baseline for maximal inhibition and help differentiate between true background and low-level enzyme activity.[1][3]
-
-
Review Sample Handling:
-
Lab Environment: Avoid using iodine-based sanitizers or having sources of volatile iodine in the lab environment.
-
Consumables: Use high-quality plasticware and pipette tips to prevent leaching of interfering substances.
-
Q2: My results show poor reproducibility between wells and experiments. What are the likely causes?
A2: Poor reproducibility is a common challenge and can stem from variability in enzyme activity, reagent preparation, or technical execution.
Troubleshooting Steps:
-
Enzyme Preparation and Handling:
-
Source and Consistency: Deiodinases are sensitive enzymes.[5][6][7] If using tissue homogenates or microsomes, ensure consistent preparation methods.[1] For recombinant enzymes, use aliquots from a single, quality-controlled batch to minimize variability.[8]
-
Thawing and Mixing: Thaw enzyme preparations on ice and mix gently but thoroughly before aliquoting into assay wells to ensure a homogenous suspension.[2]
-
Stability: Deiodinase type 2 (DIO2) is particularly unstable, with a short half-life.[9][10] Minimize freeze-thaw cycles and keep the enzyme on ice at all times.
-
-
Assay Execution:
-
Pipetting Accuracy: Use calibrated pipettes and proper technique, especially for small volumes of enzyme, substrate, and inhibitors. Multi-channel pipettors should be used with care to ensure consistency across the plate.[2]
-
Incubation Conditions: Ensure uniform temperature and timing across all wells of the assay plate. Use a reliable incubator and a precise timer.
-
Plate Effects: Be aware of potential "edge effects" on microplates. Avoid using the outer wells or ensure proper randomization of samples and controls across the plate.
-
-
Reagent Stability:
-
Substrate Integrity: Iodothyronines can be unstable. Prepare fresh substrate solutions and protect them from light.
-
Cofactor Concentration: Deiodinase activity depends on a thiol cofactor, such as dithiothreitol (B142953) (DTT).[11][12] Ensure the DTT solution is fresh, as it can oxidize over time, leading to reduced enzyme activity.
-
Q3: The enzyme activity is much lower than expected, or I'm not seeing any inhibition with my positive control.
A3: Low or absent enzyme activity can be due to problems with the enzyme itself, the assay buffer, or the substrate.
Troubleshooting Steps:
-
Verify Enzyme Activity:
-
Enzyme Source: Confirm the specific activity of your enzyme lot. For commercial enzymes, check the certificate of analysis. For in-house preparations, run an activity test before starting inhibitor screening.[1]
-
Storage: Ensure the enzyme has been stored at the correct temperature (typically -80°C) and has not undergone multiple freeze-thaw cycles.
-
-
Check Assay Buffer Composition:
-
pH: The optimal pH for deiodinase activity is typically around 7.0. Verify the pH of your buffer.[2]
-
Cofactors: As mentioned, the presence of a sufficient concentration of a thiol cofactor like DTT is critical for enzyme activity.[2][3] Prepare fresh DTT solutions.
-
EDTA: EDTA is often included to chelate divalent cations that can inhibit deiodinase activity.[2]
-
-
Substrate Concentration:
-
Km Value: Ensure the substrate concentration is appropriate for the specific deiodinase isoform being tested. For example, DIO1 has a higher Km (in the micromolar range) compared to DIO2 (in the nanomolar range).[3][7][13] Using a substrate concentration far below the Km will result in low activity.
-
Q4: My test compound seems to be an activator of the deiodinase, which is unexpected. How can I confirm this?
A4: While true activation is possible, apparent activation in a colorimetric assay is often an artifact of assay interference.
Troubleshooting Steps:
-
Rule out Assay Interference:
-
SK Reaction Interference: Some compounds can interfere with the Sandell-Kolthoff reaction, either by directly reducing the yellow Ce(IV) or by containing reducing agents that accelerate the reaction, mimicking higher iodide levels.[4] Run a control with the compound in the absence of the enzyme to test for this.
-
Iodide Contamination: The compound itself might be contaminated with iodide, leading to a false positive signal.
-
-
Confirm with an Alternative Assay:
-
If possible, use an orthogonal method to confirm the results, such as LC-MS/MS, which directly measures the formation of the deiodinated product (e.g., T3 or T2) rather than iodide release.[8] This method is less susceptible to the interferences that affect the SK reaction.
-
-
Dose-Response Curve:
-
Perform a full dose-response curve. A true activator will typically show a saturable, sigmoidal activation curve. An artifact may produce a linear or irregular response.
-
Experimental Protocols & Data
General Protocol for Deiodinase 1 (DIO1) Inhibition Assay (Non-Radioactive)
This protocol is based on the Sandell-Kolthoff reaction, which measures the amount of iodide released by the enzyme.[1][2][14]
Materials:
-
Enzyme Source: Human liver microsomes or recombinant human DIO1.[1][8]
-
Buffer: 0.1 M HEPES or Phosphate buffer, pH 7.0, containing 1 mM EDTA.[2][3]
-
Substrate: 3,3',5'-triiodo-L-thyronine (reverse T3, rT3).
-
Cofactor: Dithiothreitol (DTT).
-
Positive Control Inhibitor: 6-propyl-2-thiouracil (PTU).[1][8]
-
Solvent Control: Dimethyl sulfoxide (B87167) (DMSO).[1]
-
Reaction Stop & Detection Reagents: Reagents for the Sandell-Kolthoff reaction (e.g., arsenious acid, ceric ammonium (B1175870) sulfate).
Procedure:
-
Prepare Reagents: Prepare all buffers and solutions using high-purity water. Prepare a stock solution of the substrate and test compounds in DMSO.
-
Assay Plate Setup:
-
In a 96-well plate, add the assay buffer.
-
Add the test compound or control (DMSO for negative control, PTU for positive control) to the appropriate wells. The final DMSO concentration should typically be ≤1%.[1][2]
-
Add the diluted enzyme suspension to all wells except the "no enzyme" blanks. Keep the enzyme suspension well-mixed during dispensing.[2]
-
-
Initiate Reaction: Start the enzymatic reaction by adding a mixture of the substrate (rT3) and cofactor (DTT) to all wells.[2]
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 2 hours), often with shaking.[3]
-
Stop Reaction & Iodide Measurement:
-
Stop the reaction according to the specific SK reaction protocol. This may involve a protein precipitation step.
-
Transfer the supernatant containing the released iodide to a new plate.
-
Add the SK reaction reagents. The yellow color of Cerium(IV) will fade in the presence of iodide.
-
-
Read Absorbance: Measure the absorbance at a wavelength between 405-420 nm.[1]
-
Data Analysis: Calculate the percent inhibition for each test compound concentration relative to the solvent (DMSO) control after subtracting the background absorbance. Determine IC50 values from the resulting dose-response curves.[2]
Summary of Typical Assay Component Concentrations
| Component | Deiodinase Type 1 (DIO1) | Deiodinase Type 2 (DIO2) | Deiodinase Type 3 (DIO3) | Reference(s) |
| Substrate | rT3 or T4 | T4 | T3 | [2][8] |
| Substrate Conc. | ~1-10 µM | ~1-5 nM | ~5-50 nM | [2][7][13] |
| Cofactor | DTT | DTT | DTT | [2][3] |
| Cofactor Conc. | ~10-40 mM | ~10-20 mM | ~10-20 mM | [2][3] |
| Buffer pH | 6.8 - 7.0 | ~7.0 | ~7.0 | [2][3] |
| Positive Control | Propylthiouracil (PTU) | Aurothioglucose (ATG), Xanthohumol | Aurothioglucose (ATG) | [1][8] |
Visualizations
Thyroid Hormone Metabolism Pathway
Caption: Deiodinase enzymes control the activation and inactivation of thyroid hormones.
General Workflow for Deiodinase Inhibition Screening
Caption: A typical workflow for a high-throughput deiodinase inhibition screening assay.
References
- 1. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 2. SCREENING THE TOXCAST PHASE 1 CHEMICAL LIBRARY FOR INHIBITION OF DEIODINASE TYPE 1 ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tentative Application of a Streamlined Protocol to Determine Organ-Specific Regulations of Deiodinase 1 and Dehalogenase Activities as Readouts of the Hypothalamus-Pituitary-Thyroid-Periphery-Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro screening for chemical inhibition of the iodide recycling enzyme, iodotyrosine deiodinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. restartmed.com [restartmed.com]
- 6. Deiodinases' Inhibitors: A Double-Edged Sword - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. endocrine-abstracts.org [endocrine-abstracts.org]
- 9. Metabolic instability of type 2 deiodinase is transferable to stable proteins independently of subcellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Substrate-induced down-regulation of human type 2 deiodinase (hD2) is mediated through proteasomal degradation and requires interaction with the enzyme's active center. | Semantic Scholar [semanticscholar.org]
- 11. karger.com [karger.com]
- 12. Role of the Iodothyronine Deiodinases in the Physiology and Pathophysiology of Thyroid Hormone Action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thyroid method 4a: Deiodinase 1 activity based on Sandell-Kolthoff reaction | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
Technical Support Center: Managing Elevated T4 Levels with (+)-Iopanoic Acid Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (+)-Iopanoic acid for the management of elevated thyroxine (T4) levels in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of (+)-Iopanoic acid in reducing active thyroid hormone levels?
A1: (+)-Iopanoic acid primarily acts as a potent inhibitor of iodothyronine deiodinase enzymes, particularly type 1 (D1) and type 2 (D2).[1] These enzymes are responsible for the peripheral conversion of the prohormone thyroxine (T4) into the more biologically active triiodothyronine (T3). By inhibiting this conversion, iopanoic acid leads to a rapid decrease in serum T3 levels, thereby mitigating the signs of hyperthyroidism.[1][2]
Q2: While T3 levels decrease, I'm observing a paradoxical increase in total T4 levels after initiating iopanoic acid treatment. Is this an expected outcome?
A2: Yes, an initial increase in serum T4 concentrations is a commonly observed effect of iopanoic acid treatment. This occurs because the inhibition of deiodinases prevents the conversion of T4 to T3, leading to an accumulation of T4 in the bloodstream.[3] In some cases, depending on the experimental model, this elevated T4 may still exert some biological activity, as T4 itself can bind to thyroid hormone receptors, albeit with lower affinity than T3.[4]
Q3: What is a suitable starting dose for iopanoic acid in animal models?
A3: The optimal dose of iopanoic acid can vary significantly depending on the animal model and the specific research question. For instance, in studies involving cats with spontaneous hyperthyroidism, initial oral doses of 50 mg every 12 hours have been used, with adjustments up to 100 mg every 12 hours based on therapeutic response.[3] It is crucial to conduct pilot studies to determine the most effective and well-tolerated dose for your specific experimental setup.
Q4: For how long can I expect the inhibitory effects of iopanoic acid to last after administration?
A4: The effects of iopanoic acid on thyroid hormone levels are relatively long-lasting, with a single course of treatment potentially impacting levels for around two weeks.[5] This prolonged action is an important consideration when designing experiments that require a washout period or subsequent treatments.
Q5: Are there any known stability issues with iopanoic acid in solution?
A5: Iopanoic acid is practically insoluble in water but soluble in ethanol (B145695) and DMSO.[6][7] For in vitro assays, stock solutions are typically prepared in DMSO. It is recommended to aliquot and store these stock solutions at -20°C for up to one month or -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[2] For in vivo studies, it is advisable to prepare fresh solutions daily.
Troubleshooting Guides
Issue 1: Inconsistent or No Reduction in T3 Levels
| Potential Cause | Troubleshooting Step |
| Inadequate Dose | The administered dose of iopanoic acid may be insufficient for the specific animal model or the severity of hyperthyroidism. Gradually increase the dose in pilot studies while closely monitoring for any adverse effects. |
| Poor Bioavailability | Iopanoic acid is administered orally and its absorption can be influenced by gastrointestinal factors. Ensure consistent administration protocols, including fasting status if relevant to your study design. Consider alternative formulations if absorption issues are suspected.[8] |
| Compound Degradation | Improper storage of iopanoic acid or its solutions can lead to loss of potency. Ensure the compound is stored in a tightly closed container, protected from light, and that solutions are prepared fresh or stored appropriately at low temperatures.[9] |
| Assay Variability | High variability in T3 measurements can mask the true effect of the treatment. Validate your T3 assay for accuracy and precision. Ensure consistent sample collection and processing procedures. |
Issue 2: Unexpected Adverse Effects in Experimental Animals
| Potential Cause | Troubleshooting Step |
| Dose-Related Toxicity | The observed adverse effects may be a result of the iopanoic acid dose being too high. Reduce the dosage and monitor the animals closely for resolution of symptoms. Common side effects can include mild nausea and vomiting.[10] |
| Off-Target Effects | While primarily targeting deiodinases, iopanoic acid may have other biological effects. Carefully document all observed clinical signs and consider performing additional safety pharmacology assessments if necessary. |
| Drug Interactions | If iopanoic acid is being co-administered with other compounds, there is a potential for drug-drug interactions.[11] Review the known interactions of all administered substances and consider a staggered administration schedule if feasible. |
Issue 3: Difficulty Achieving Euthyroidism for Subsequent Procedures
| Potential Cause | Troubleshooting Step |
| Prolonged Iodine Release | Iopanoic acid is an iodine-containing compound, and the release of iodine can interfere with subsequent procedures like radioiodine therapy by reducing its uptake.[10] If planning subsequent iodine-dependent procedures, allow for an adequate washout period (e.g., 1-2 weeks) after discontinuing iopanoic acid and confirm the return of normal radioiodine uptake before proceeding.[12] |
| Incomplete T4 Suppression | While T3 is lowered, the persistently high T4 levels may still have some metabolic effects. If complete euthyroidism is required, iopanoic acid may need to be used in conjunction with other antithyroid drugs that inhibit thyroid hormone synthesis.[1] |
Quantitative Data Summary
Table 1: Effect of Iopanoic Acid on Serum Thyroid Hormone Levels in Humans with Amiodarone-Induced Thyrotoxicosis
| Parameter | Pre-treatment (Mean ± SD) | Post-treatment (Mean ± SD) | P-value |
| Free T3 (pmol/L) | 20 ± 16.7 | 6 ± 2 | 0.0004 |
| Free T4 | Unchanged | Unchanged | - |
| Data from a study in seven patients treated with 1 g/day of iopanoic acid for a mean of 13 days.[6] |
Table 2: Outcome of Radioiodine Therapy Following Preparation with Iopanoic Acid vs. Carbimazole in Hyperthyroid Patients
| Outcome | Iopanoic Acid Group | Carbimazole (Control) Group | P-value |
| Cure Rate (Euthyroid + Hypothyroid) after first dose of ¹³¹I | 76.2% | 80% | 0.54 |
| Hypothyroidism within 1 year | 25% | 32% | 0.33 |
| Data from a randomized controlled trial with a mean follow-up of 11 years.[10][12] |
Experimental Protocols
Detailed Protocol for In Vitro Deiodinase 1 (D1) Inhibition Assay
This protocol is adapted from a nonradioactive iodide-release assay.[12]
1. Materials and Reagents:
-
Microsomal D1 preparation (e.g., from liver homogenates)
-
(+)-Iopanoic acid
-
Propylthiouracil (PTU) as a positive control
-
Reverse T3 (rT3) as the substrate
-
Potassium phosphate (B84403) buffer (KPO4), pH 6.8
-
EDTA
-
Dithiothreitol (DTT)
-
Dowex W50-X2 resin
-
Acetic acid
-
Reagents for Sandell-Kolthoff reaction (Arsenious acid, Ceric ammonium (B1175870) sulfate)
2. Preparation of Solutions:
-
Iopanoic Acid Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.
-
Substrate Mix: Freshly prepare a mix containing 10 µM rT3, 0.2 M KPO4 (pH 6.8), 2 mM EDTA, and 80 mM DTT.
3. Assay Procedure:
-
In a 0.2 ml reaction well, add 10 µl of iopanoic acid at various concentrations (or water/DMSO for control, PTU for positive control).
-
Add 40 µl of the microsomal D1 preparation.
-
Initiate the reaction by adding 50 µl of the freshly prepared substrate mix.
-
Incubate the reaction tubes at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by placing the tubes on ice.
-
Centrifuge at 15,000 x g for 5 minutes at 4°C to pellet the protein.
4. Iodide Quantification:
-
Use a 96-well plate with Dowex resin to separate free iodide from the substrate and its byproducts.
-
Apply 75 µl of the supernatant from the reaction and 100 µl of 10% acetic acid to each well.
-
Elute the free iodide into a 96-deep well plate using a vacuum.
-
Quantify the iodide in the eluate using the Sandell-Kolthoff reaction, which can be measured spectrophotometrically.
5. Data Analysis:
-
Calculate the percentage of D1 inhibition for each concentration of iopanoic acid compared to the control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Caption: Mechanism of action of (+)-Iopanoic Acid on thyroid hormone signaling.
Caption: General experimental workflow for in vivo studies.
References
- 1. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. In vitro screening for chemical inhibition of the iodide recycling enzyme, iodotyrosine deiodinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two patients with atypical low triiodothyronine syndrome: primary deiodinase abnormalities? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. adooq.com [adooq.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Characterization of the mechanistic linkages between iodothyronine deiodinase inhibition and impaired thyroid-mediated growth and development in Xenopus laevis using iopanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.who.int [cdn.who.int]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Neurodevelopmental Toxicity of (+)-Iopanoic Acid in Rodent Pups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the neurodevelopmental toxicity of (+)-Iopanoic acid in rodent pups. The information is based on established experimental protocols and aims to assist in the successful execution and interpretation of these studies.
Troubleshooting Guide
This guide addresses common issues that may arise during experimental procedures.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| High pup mortality or failure to thrive after gavage. | - Aspiration pneumonia: Incorrect gavage technique leading to administration of iopanoic acid into the lungs.[1][2] - Esophageal or stomach perforation: Use of an inappropriately sized or damaged gavage needle, or excessive force during insertion.[1][3] - Stress-induced cannibalism by the dam: Excessive handling of pups or disturbance of the nest. | - Refine Gavage Technique: Ensure proper restraint of the pup to align the head, neck, and back. Gently insert a flexible, appropriately sized gavage needle along the roof of the mouth, allowing the pup to swallow the tube. Do not force the needle.[1][3] - Verify Needle Integrity: Before each use, inspect the gavage needle for any rough edges or damage. Ensure the length of the needle is appropriate for the age and size of the pup, reaching the stomach without extending too far.[1][2] - Minimize Pup Handling: Handle pups minimally and return them to the nest promptly after dosing. If the dam shows signs of stress, consider providing additional nesting material or reducing noise and light in the animal facility. |
| Inconsistent or highly variable serum thyroid hormone levels within a treatment group. | - Stress from blood collection: Inconsistent blood sampling technique or excessive stress during the procedure can alter hormone levels. - Sample handling and storage: Improper processing or storage of blood samples can lead to degradation of thyroid hormones. - Assay variability: Inconsistent performance of the immunoassay or mass spectrometry method used for hormone quantification.[4] | - Standardize Blood Collection: Use a consistent and rapid method for blood collection, such as decapitation or cardiac puncture, performed by a trained individual to minimize stress. - Follow Strict Sample Processing Protocols: Process blood samples promptly after collection. Centrifuge to separate serum, aliquot, and store at -80°C until analysis to ensure stability. Avoid repeated freeze-thaw cycles. - Validate Hormone Assays: Ensure that the assay used for thyroid hormone measurement is validated for rodent serum and that appropriate quality controls are included in each run to monitor for variability.[4] |
| No significant changes in pup brain T3 levels despite observing other toxicological endpoints. | - Timing of tissue collection: Brain T3 levels may fluctuate depending on the developmental stage and the time since the last iopanoic acid dose. - Compensatory mechanisms: The developing brain may have mechanisms to maintain T3 homeostasis, even in the presence of deiodinase inhibitors. - Regional differences in the brain: Iopanoic acid's effects may be more pronounced in specific brain regions not analyzed. | - Optimize Tissue Collection Time: Collect brain tissue at a consistent time point relative to the last dose and across all treatment groups. Consider a time-course study to identify the period of maximal T3 reduction. - Analyze Thyroid Hormone-Responsive Genes: Measure the expression of known thyroid hormone-responsive genes in the brain. Downregulation of these genes can be a more sensitive indicator of reduced thyroid hormone action than T3 levels alone. - Perform Region-Specific Analysis: If feasible, dissect and analyze specific brain regions known to be sensitive to thyroid hormone disruption during development, such as the hippocampus or cerebellum. |
| Difficulty in identifying and quantifying periventricular heterotopia. | - Subtle nature of the lesion: The heterotopias induced by iopanoic acid may be small and difficult to distinguish from normal anatomical variations. - Inappropriate histological staining: The chosen staining method may not provide sufficient contrast to clearly visualize the misplaced cells. - Lack of a clear, objective scoring system: Subjective assessment can lead to inter-observer variability and inconsistent results. | - Use High-Resolution Imaging: Capture high-magnification images of the periventricular region of the brain. - Optimize Staining Protocol: Employ a Nissl stain (e.g., cresyl violet) to clearly visualize neuronal cell bodies. Ensure proper tissue fixation and processing to maintain morphological integrity. - Develop a Standardized Scoring System: Establish clear criteria for identifying and scoring the severity of periventricular heterotopia. This could be based on the number, size, and location of the cell clusters. All scoring should be performed by an observer blinded to the treatment groups. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the primary mechanism of neurodevelopmental toxicity of (+)-iopanoic acid? | (+)-Iopanoic acid is a potent inhibitor of deiodinase enzymes, particularly type 1 and type 2 deiodinases.[5] These enzymes are crucial for the conversion of the prohormone thyroxine (T4) to the biologically active triiodothyronine (T3) in peripheral tissues and within the brain.[6][7] By inhibiting these enzymes, iopanoic acid disrupts the local supply of T3 in the developing brain, leading to a state of central hypothyroidism, which can impair neuronal migration, differentiation, and synaptogenesis.[6] |
| What are the expected effects of iopanoic acid on serum and brain thyroid hormone levels in rodent pups? | Maternal exposure to iopanoic acid typically leads to an increase in serum total T4 and reverse T3 (rT3) in both dams and pups.[6] In the pup brain, however, a decrease in T3 levels is observed, while T4 levels may be increased.[6] This paradoxical pattern of peripheral hyperthyroxinemia and central hypothyroidism is a key indicator of deiodinase inhibition.[6] |
| What is the appropriate dosing regimen for iopanoic acid in developmental neurotoxicity studies in rats? | Based on published studies, pregnant rat dams can be exposed to 0, 5, or 10 mg/kg of iopanoic acid daily by oral gavage from gestational day 6 to postnatal day 15.[6] This exposure window covers a critical period of brain development in the offspring. |
| What are the key neuroanatomical defects to look for in pups exposed to iopanoic acid? | A characteristic neuroanatomical defect observed in pups exposed to iopanoic acid is periventricular heterotopia (PVH).[6] This is a condition where neurons fail to migrate to their proper location in the cerebral cortex and instead form clusters near the ventricles.[6] |
| Why is it important to measure both serum and brain thyroid hormone levels? | Measuring both serum and brain thyroid hormone levels is critical because serum levels alone are not predictive of the effects within the brain.[6] Iopanoic acid can induce changes in serum thyroid hormones that may not reflect the hypothyroid state within the central nervous system, which is the primary driver of neurodevelopmental toxicity.[6] |
| Can iopanoic acid affect other developmental processes besides neurodevelopment? | While the primary focus is on neurodevelopment, disruption of thyroid hormone signaling can have systemic effects. However, studies have shown that at doses causing neurodevelopmental toxicity, iopanoic acid did not significantly affect body weight, liver weight, or thyroid gland weight in dams or pups, suggesting a degree of specificity for neurotoxicity. |
Experimental Protocols
Animal Model and Dosing
-
Species: Sprague-Dawley rats.
-
Exposure Route: Oral gavage.
-
Dosing Period: Gestational day 6 to postnatal day 15.
-
Dose Groups: 0 (vehicle control), 5 mg/kg/day, and 10 mg/kg/day of (+)-iopanoic acid.
-
Vehicle: A suitable vehicle such as corn oil should be used.
Key Experimental Endpoints and Methodologies
| Endpoint | Methodology |
| Serum Thyroid Hormones (T4, T3, rT3) | - Blood Collection: Trunk blood is collected from pups at specified postnatal days (e.g., PN0, PN2, PN6, PN14). - Serum Separation: Blood is allowed to clot, and serum is separated by centrifugation. - Analysis: Serum hormone concentrations are determined using a validated radioimmunoassay (RIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). |
| Brain Thyroid Hormones (T4, T3) | - Tissue Collection: Whole brains or specific brain regions are dissected from pups. - Homogenization: Tissues are homogenized in a suitable buffer. - Extraction: Hormones are extracted from the homogenate using a suitable organic solvent. - Analysis: Hormone concentrations in the extract are measured by RIA or LC-MS/MS. |
| Deiodinase Activity (Dio1, Dio2, Dio3) | - Tissue Preparation: Microsomes are prepared from brain and liver tissues. - Enzyme Assay: Deiodinase activity is measured by incubating the microsomes with radiolabeled substrate (e.g., 125I-rT3 for Dio1, 125I-T4 for Dio2) and quantifying the release of radioactive iodide. |
| Gene Expression Analysis | - RNA Extraction: Total RNA is extracted from specific brain regions. - Reverse Transcription: RNA is reverse-transcribed into cDNA. - Quantitative PCR (qPCR): The expression levels of thyroid hormone-responsive genes (e.g., Hr, Klf9, Shh) are quantified using qPCR. |
| Neuroanatomical Analysis | - Tissue Fixation: Pups are transcardially perfused with paraformaldehyde. Brains are removed and post-fixed. - Sectioning: Brains are sectioned coronally on a cryostat or vibratome. - Staining: Sections are stained with a Nissl stain (e.g., cresyl violet) to visualize neuronal cell bodies. - Analysis: The presence and severity of periventricular heterotopia are assessed by light microscopy. |
Quantitative Data Summary
Table 1: Effects of Maternal Iopanoic Acid Exposure on Pup Serum Thyroid Hormone Levels (ng/dL)
| Postnatal Day | Dose Group (mg/kg/day) | Total T4 (Mean ± SEM) | Total T3 (Mean ± SEM) | Reverse T3 (Mean ± SEM) |
| PN2 | 0 | Data not available | Data not available | Data not available |
| 5 | Increased | No significant change | Increased | |
| 10 | Increased | No significant change | Increased | |
| PN14 | 0 | Data not available | Data not available | Data not available |
| 5 | Increased | No significant change | Increased | |
| 10 | Increased | No significant change | Increased |
Note: This table is a qualitative summary based on the described effects in the primary research article. Specific mean and SEM values would need to be extracted from the original publication.[6]
Table 2: Effects of Maternal Iopanoic Acid Exposure on Pup Brain Thyroid Hormone Levels and Deiodinase Activity
| Postnatal Day | Dose Group (mg/kg/day) | Brain T4 | Brain T3 | Forebrain Dio2 Activity | Forebrain Dio3 Activity |
| PN2 | 0 | Baseline | Baseline | Baseline | Baseline |
| 5 | Increased | Reduced | Decreased | Decreased | |
| 10 | Increased | Reduced | Decreased | Decreased | |
| PN14 | 0 | Baseline | Baseline | Baseline | Baseline |
| 5 | No significant change | No significant change | No effect | No effect | |
| 10 | No significant change | No significant change | No effect | No effect |
Note: This table is a qualitative summary based on the described effects in the primary research article. Specific quantitative values would need to be extracted from the original publication.[6]
Visualizations
References
- 1. research.fsu.edu [research.fsu.edu]
- 2. research.sdsu.edu [research.sdsu.edu]
- 3. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 4. colab.ws [colab.ws]
- 5. Iopanoic acid - Wikipedia [en.wikipedia.org]
- 6. Characterization of the mechanistic linkages between iodothyronine deiodinase inhibition and impaired thyroid-mediated growth and development in Xenopus laevis using iopanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Iopanoic Acid? [synapse.patsnap.com]
Purity concerns of commercially available (+)-Iopanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the purity concerns of commercially available (+)-Iopanoic acid. All information is intended to assist users in anticipating and addressing potential issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercially available (+)-Iopanoic acid?
A1: Commercially available (+)-Iopanoic acid is generally supplied with a purity of ≥98%.[1] However, the exact purity can vary between suppliers and even between different lots from the same supplier. It is crucial to refer to the Certificate of Analysis (CoA) provided with your specific batch for precise purity information. The International Pharmacopoeia specifies that Iopanoic acid should contain not less than 97.0% and not more than the equivalent of 101.0% of C₁₁H₁₂I₃NO₂, calculated with reference to the dried substance.[2]
Q2: What are the common impurities found in (+)-Iopanoic acid?
A2: Potential impurities in (+)-Iopanoic acid can originate from the synthesis process or degradation. These may include:
-
Related Compounds: Structural analogs or precursors from the synthesis, such as incompletely iodinated species. The synthesis often involves the iodination of a phenolic precursor.[3]
-
Soluble Halides (including free iodide): Residual halides from the iodination process are a common impurity.[2]
-
Heavy Metals: Trace amounts of heavy metals may be present from reagents or manufacturing equipment.[2][4]
-
Degradation Products: Iopanoic acid can degrade upon exposure to light.[2] Degradation can also be induced by strong acidic, basic, or oxidative conditions.
Q3: How should I properly store and handle (+)-Iopanoic acid to maintain its purity?
A3: To minimize degradation, (+)-Iopanoic acid should be stored in a tightly closed container, protected from light, in a cool and dark place.[2][5] Recommended storage temperatures are typically 2-8°C. For preparing stock solutions, it is advisable to aliquot the solution to avoid repeated freeze-thaw cycles.[6] For in vitro assays, dissolving iopanoic acid in a suitable organic solvent like DMSO is common; however, be aware that moisture-absorbing DMSO can reduce its solubility.[6]
Q4: I am observing unexpected results in my deiodinase inhibition assay. Could impurities in the iopanoic acid be the cause?
A4: Yes, impurities could be a factor. However, it is also critical to be aware that iopanoic acid itself can act as a substrate for type 1 deiodinase (DIO1), leading to its deiodination.[7][8][9] This can complicate the interpretation of inhibition data, as the compound is being both an inhibitor and a substrate. Ensure your experimental design accounts for this dual activity.
Data Presentation
Table 1: Pharmacopeial Purity Specifications for Iopanoic Acid
| Parameter | Specification |
| Assay | 97.0% - 101.0% (dried basis) |
| Soluble Halides | Refer to specific monograph test |
| Free Iodine | Chloroform layer remains colorless |
| Heavy Metals | ≤ 20 ppm |
| Loss on Drying | ≤ 0.5% |
| Residue on Ignition | ≤ 0.1% |
Source: The International Pharmacopoeia[2]
Table 2: Representative Purity Data from Commercial Suppliers (Hypothetical)
| Supplier | Lot Number | Purity (by HPLC) | Heavy Metals |
| Vendor A | A123 | 99.2% | <10 ppm |
| Vendor B | B456 | 98.7% | <15 ppm |
| Vendor C | C789 | 99.5% | <10 ppm |
Note: This table presents hypothetical data for illustrative purposes, as specific Certificates of Analysis from multiple vendors were not publicly available. Always refer to the CoA for your specific lot.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment of (+)-Iopanoic Acid
This protocol describes a general reversed-phase HPLC-UV method suitable for assessing the purity of (+)-Iopanoic acid and detecting degradation products.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for pH adjustment)
-
(+)-Iopanoic acid reference standard and sample
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (with a small percentage of acid for pH control, e.g., 0.1% phosphoric acid). The exact ratio should be optimized for best separation. A common starting point is a gradient elution.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 240 nm[10]
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the (+)-Iopanoic acid reference standard in a suitable solvent (e.g., methanol (B129727) or a mixture of the mobile phase) to a final concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
4. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution and record the chromatogram.
-
Inject the sample solution and record the chromatogram.
-
Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to that of the standard chromatogram.
Protocol 2: Forced Degradation Study of (+)-Iopanoic Acid
Forced degradation studies are essential to develop a stability-indicating method and to identify potential degradation products.
1. Preparation of Stock Solution:
-
Prepare a stock solution of (+)-Iopanoic acid in a suitable solvent (e.g., methanol or water:acetonitrile mixture) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl and heat at 80°C for a defined period (e.g., 2, 4, 8 hours). Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH and heat at 80°C for a defined period. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide and keep at room temperature for a defined period.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm) for a defined period.
3. Analysis:
-
Analyze the stressed samples using the validated stability-indicating HPLC method (Protocol 1).
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.
Troubleshooting Guides
Issue 1: Inconsistent results in deiodinase inhibition assays.
-
Question: My IC50 values for iopanoic acid vary significantly between experiments. What could be the cause?
-
Answer:
-
Lot-to-Lot Variability: The purity of your iopanoic acid may differ between lots. It is advisable to qualify a new lot against a previously used lot to ensure consistency.
-
Substrate Activity: As iopanoic acid is a substrate for DIO1, the observed "inhibition" is a combination of competitive inhibition and substrate turnover.[7][8][9] This can lead to complex kinetics and variability in results. Consider using a deiodinase isoform that does not use iopanoic acid as a substrate if you are looking for pure inhibitory effects.
-
Solubility Issues: Iopanoic acid is practically insoluble in water.[2][4][11] Ensure it is fully dissolved in your stock solution (e.g., DMSO) and does not precipitate upon dilution into your aqueous assay buffer.
-
-
Issue 2: Appearance of unknown peaks in the HPLC chromatogram of iopanoic acid.
-
Question: I am seeing extra peaks in my HPLC analysis of a fresh bottle of iopanoic acid. What are they?
-
Answer:
-
Synthesis-Related Impurities: These could be unreacted starting materials or by-products from the synthesis.
-
Degradation: If the material has been improperly stored (e.g., exposed to light), these could be degradation products. Iopanoic acid is known to be light-sensitive.[2]
-
-
Issue 3: Difficulty in dissolving (+)-Iopanoic acid in aqueous buffers.
-
Question: My iopanoic acid is not dissolving well in my assay buffer, leading to cloudy solutions. How can I improve its solubility?
-
Answer:
-
Use of a Co-solvent: Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer.[6] Be mindful of the final concentration of the organic solvent in your assay, as it may affect enzyme activity.
-
pH Adjustment: Iopanoic acid is an acidic compound and its solubility increases in dilute alkali solutions.[2][4][11] Depending on the constraints of your experiment, a slight increase in the pH of your buffer might improve solubility.
-
-
Mandatory Visualizations
Caption: Experimental workflow for handling and analyzing (+)-Iopanoic acid.
Caption: Signaling pathway of thyroid hormone conversion and Iopanoic Acid's role.
References
- 1. Iopanoic Acid - EP Reference Standard, Best Price, High Purity 98% [nacchemical.com]
- 2. cdn.who.int [cdn.who.int]
- 3. Buy Iopanoic acid | 96-83-3 | >98% [smolecule.com]
- 4. scribd.com [scribd.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Characterization of the mechanistic linkages between iodothyronine deiodinase inhibition and impaired thyroid-mediated growth and development in Xenopus laevis using iopanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of iopanoic acid as substrate of type 1 deiodinase by a novel nonradioactive iodide-release assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Iopanoic acid - Wikipedia [en.wikipedia.org]
- 10. Iopanoic Acid | C11H12I3NO2 | CID 3735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Iopanoic Acid [drugfuture.com]
Technical Support Center: (+)-Iopanoic Acid for Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the long-term use of (+)-Iopanoic acid in experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of (+)-Iopanoic acid that is relevant for long-term studies?
A1: (+)-Iopanoic acid is a potent inhibitor of deiodinase enzymes (5'DID-1 and 5'DID-2).[1][2] These enzymes are crucial for the peripheral conversion of thyroxine (T4) to the more metabolically active triiodothyronine (T3).[1][2] By inhibiting this conversion, (+)-Iopanoic acid effectively reduces the levels of circulating T3, which is the basis for its investigation in conditions like hyperthyroidism.[1][2] However, this mechanism also represents a significant limitation for long-term studies that are not focused on thyroid hormone modulation, as it can lead to unintended systemic effects.
Q2: What are the known physicochemical limitations of (+)-Iopanoic acid for in vitro and in vivo studies?
A2: Researchers should be aware of several physicochemical properties of (+)-Iopanoic acid that can impact its use in long-term studies. It is a light yellowish-white powder that is practically insoluble in water.[3][4] It is, however, soluble in ethanol, acetone, and solutions of alkali hydroxides.[3][4] Furthermore, (+)-Iopanoic acid is sensitive to light and can degrade over time, which necessitates storage in a tightly closed, light-protected container.[3] Its poor water solubility can pose challenges for formulation and delivery in both in vitro and in vivo experiments, potentially affecting bioavailability and consistent dosing over long periods.
Q3: What are the primary metabolic pathways and excretion routes for (+)-Iopanoic acid, and how might this impact long-term administration?
A3: After oral administration, (+)-Iopanoic acid is absorbed from the gastrointestinal tract.[1] It undergoes partial metabolism in the liver, where it is conjugated to form ester glucuronides.[1][5] The metabolites, along with the unchanged drug, are primarily excreted through the bile.[1][5] A smaller portion is eliminated via the kidneys.[1] For long-term studies, this biliary excretion route is important to consider, as it can be influenced by bile salt excretion rates.[5] Chronic administration may lead to accumulation in the liver or enterohepatic recirculation, potentially causing unforeseen toxicities or altered pharmacokinetic profiles over time.
Q4: What are the potential toxicities associated with long-term exposure to (+)-Iopanoic acid?
A4: While generally well-tolerated in short-term use, long-term exposure to (+)-Iopanoic acid may present several toxicological concerns. Mild side effects can include nausea, heartburn, and constipation.[6] More significant, though rare, side effects reported from its use as a contrast agent include potential impacts on liver and kidney function, as well as a decrease in blood platelet counts.[6][7] Animal studies have also raised concerns about its effects on brain development in offspring when administered to pregnant dams, suggesting potential for developmental toxicity with chronic exposure.[8] Researchers should implement regular monitoring of liver and kidney function, as well as hematological parameters, in any long-term in vivo studies.
Troubleshooting Guides
Problem: Inconsistent or declining efficacy of (+)-Iopanoic acid in a long-term hyperthyroidism model.
| Possible Cause | Troubleshooting Steps |
| Variable Drug Absorption | Due to its poor water solubility, the absorption of (+)-Iopanoic acid can be irregular.[5] Ensure consistent formulation and administration methods. Consider co-administration with bile salts to potentially enhance absorption, as this has been shown to be effective in dogs.[5] |
| Development of Tolerance or Escape | In some patients with Graves' disease, the therapeutic effect of iopanoic acid is not sustained.[9][10] This may be due to the underlying severity of the hyperthyroidism.[9] In such cases, increasing the dose may not be effective and could increase the risk of toxicity. Consider combination therapy with other antithyroid agents.[2] |
| Drug Degradation | (+)-Iopanoic acid is sensitive to light and can degrade.[3] Ensure proper storage of the compound and any prepared solutions in light-protected containers. Prepare fresh solutions regularly. |
Problem: Unexpected off-target effects observed in a long-term study.
| Possible Cause | Troubleshooting Steps |
| Inhibition of Deiodinases | The primary mechanism of action of (+)-Iopanoic acid is the inhibition of T4 to T3 conversion.[1][2] This can lead to systemic hypothyroidism, affecting various metabolic pathways and physiological functions. Regularly monitor thyroid hormone levels (T3, T4, and TSH) to assess the extent of deiodinase inhibition. |
| Iodine Content | (+)-Iopanoic acid is an iodinated compound.[1] Long-term administration can lead to a significant iodine load, which may interfere with normal thyroid function and other biological processes. Measure urinary iodine excretion to monitor iodine levels in the subjects. |
| Non-selective Effects | The inhibitory effect of iopanoic acid on deiodinases may not be entirely selective, potentially impacting other iodothyronines and related metabolic pathways.[1] A thorough literature review for any newly identified off-target effects is recommended. Consider including control groups that account for the effects of high iodine intake. |
Data Presentation
Table 1: Physicochemical Properties of (+)-Iopanoic Acid
| Property | Value | Reference |
| Molecular Formula | C11H12I3NO2 | [3] |
| Molecular Weight | 570.9 g/mol | [3] |
| Appearance | Light yellowish-white powder | [3] |
| Solubility | Practically insoluble in water; Soluble in ethanol, acetone, and alkali hydroxide (B78521) solutions | [3][4] |
| Melting Point | ~155 °C with decomposition | [3] |
| Stability | Gradually affected by light | [3] |
Table 2: Efficacy of Long-Term Iopanoic Acid Treatment in Graves' Disease (500 mg/day)
| Response Group | N | Characteristics | Outcome | Reference |
| Excellent Response | 6 | Return of serum thyroid hormone levels to normal | Sustained normalization of T3 | [9][10] |
| Fair Response | 12 | One thyroid hormone test remained elevated | Normalization of T3, but T4 and free T4 remained elevated | [9][10] |
| Minimal Benefit | 22 | Slight clinical improvement and transient reduction of serum T3 | Unsustained reduction in T3; T4 and free T4 remained elevated | [9][10] |
Experimental Protocols
Protocol 1: Assessment of Deiodinase Inhibition in a Rodent Model
-
Animal Model: Adult male Sprague-Dawley rats (n=8 per group).
-
Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (12:12 h light-dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Dosing: Prepare a suspension of (+)-Iopanoic acid in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with a drop of Tween 80). Administer the suspension daily via oral gavage at the desired dose for the duration of the study (e.g., 4 weeks). A vehicle control group should be included.
-
Sample Collection: Collect blood samples via tail vein at baseline and at regular intervals (e.g., weekly) throughout the study. At the end of the study, euthanize the animals and collect terminal blood samples and tissues (liver, kidney, thyroid).
-
Hormone Analysis: Centrifuge blood samples to obtain serum. Analyze serum samples for T3, T4, and TSH concentrations using commercially available ELISA kits.
-
Deiodinase Activity Assay (Liver Tissue):
-
Homogenize a portion of the liver in a suitable buffer.
-
Perform a protein quantification assay (e.g., Bradford assay) on the homogenate.
-
Measure type 1 deiodinase (DIO1) activity by incubating the liver homogenate with a known amount of T4 and measuring the production of T3 or the release of iodide using appropriate analytical methods (e.g., LC-MS/MS or a nonradioactive iodide-release assay).
-
Mandatory Visualizations
Caption: Mechanism of action of (+)-Iopanoic acid.
Caption: Workflow for a long-term in vivo study.
Caption: Limitations of (+)-Iopanoic acid in long-term studies.
References
- 1. What is the mechanism of Iopanoic Acid? [synapse.patsnap.com]
- 2. Iopanoic acid - Wikipedia [en.wikipedia.org]
- 3. cdn.who.int [cdn.who.int]
- 4. scribd.com [scribd.com]
- 5. Iopanoic Acid | C11H12I3NO2 | CID 3735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Unlicensed Iopanoic acid | CUH [cuh.nhs.uk]
- 7. What are the side effects of Iopanoic Acid? [synapse.patsnap.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Long term treatment of Graves' disease with iopanoic acid (Telepaque) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Validation & Comparative
A Comparative Guide to Deiodinase Inhibition: (+)-Iopanoic Acid vs. Ipodate Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of thyroid hormone regulation, the deiodinase enzymes (DIOs) play a pivotal role in the activation and inactivation of thyroid hormones. Specifically, they catalyze the conversion of the prohormone thyroxine (T4) to the biologically active triiodothyronine (T3). Inhibition of these enzymes presents a therapeutic strategy for conditions characterized by excess T3, such as hyperthyroidism and thyroid storm. This guide provides a detailed, objective comparison of two prominent deiodinase inhibitors: (+)-Iopanoic acid and Ipodate sodium. Both are iodinated contrast agents that have been repurposed for their potent inhibitory effects on deiodinase activity.
Mechanism of Action
Both (+)-Iopanoic acid and Ipodate sodium exert their primary effect by inhibiting the 5'-deiodinase enzymes, which are responsible for the conversion of T4 to T3 in peripheral tissues.[1][2] This inhibition leads to a rapid decrease in circulating T3 levels, offering a means to quickly control thyrotoxic symptoms. The two main isoforms targeted are DIO1 and DIO2. While both compounds are effective inhibitors, subtle differences in their potency and selectivity have been reported.
Quantitative Comparison of Inhibitory Potency
The following tables summarize the available quantitative data on the inhibitory effects of (+)-Iopanoic acid and Ipodate sodium on deiodinase enzymes and their in vivo impact on thyroid hormone levels.
Table 1: In Vitro Deiodinase Inhibition
| Compound | Deiodinase Isozyme | Inhibitory Potency (IC50/Relative Efficacy) | Source |
| (+)-Iopanoic acid | Human DIO1 | IC50: 97 µM | [3] |
| Human DIO2 | IC50: 231 µM | [3] | |
| Human & Xenopus laevis DIO3 | No inhibition observed | [3] | |
| Ipodate sodium | Mixed (T4 to T3 conversion) | Approximately 2-fold more effective than Iopanoic acid | [4] |
Table 2: In Vivo Effects on Serum Thyroid Hormone Levels in Patients with Graves' Disease
| Parameter | (+)-Iopanoic acid | Ipodate sodium | Source |
| Serum T4 | Modest decrease | Modest decrease | [5] |
| Serum T3 | Striking and rapid decrease | Striking and rapid decrease (more profound than with iodide treatment alone) | [5] |
| Serum reverse T3 (rT3) | Marked increase | Marked increase | [5] |
Experimental Protocols
A detailed understanding of the methodologies used to assess deiodinase inhibition is crucial for interpreting the data and for designing future experiments.
In Vitro Deiodinase Inhibition Assay (Colorimetric Method)
This protocol is based on the Sandell-Kolthoff reaction, which measures the amount of iodide released from the deiodination of a substrate.
Materials:
-
Recombinant human deiodinase enzymes (DIO1, DIO2, or DIO3)
-
Substrate (e.g., reverse T3 for DIO1, T4 for DIO2, T3 for DIO3)
-
Dithiothreitol (DTT) as a cofactor
-
Test compounds ((+)-Iopanoic acid, Ipodate sodium) dissolved in a suitable solvent (e.g., DMSO)
-
Reaction buffer (e.g., HEPES or phosphate (B84403) buffer)
-
Arsenious acid solution
-
Ceric ammonium (B1175870) sulfate (B86663) solution
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the reaction buffer, recombinant deiodinase enzyme, and the test compound or vehicle control.
-
Initiate the reaction by adding the substrate and DTT.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding an equal volume of arsenious acid solution.
-
Add ceric ammonium sulfate solution to each well. The yellow color of the ceric ions will fade as they are reduced by the arsenite, a reaction catalyzed by the released iodide.
-
Measure the absorbance at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
Calculate the percentage of inhibition by comparing the absorbance of the wells with the test compound to the control wells.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Experimental Workflow for Comparing Inhibitors
The following diagram illustrates a typical workflow for the comparative evaluation of deiodinase inhibitors.
Signaling Pathways
The inhibition of deiodinases directly impacts the thyroid hormone signaling pathway by reducing the availability of the active hormone, T3. T3 mediates its effects primarily through nuclear thyroid hormone receptors (TRs), which act as ligand-inducible transcription factors.
Thyroid Hormone Signaling Pathway
The following diagram illustrates the central role of deiodinases in activating the thyroid hormone signaling cascade.
Conclusion
Both (+)-Iopanoic acid and Ipodate sodium are potent inhibitors of 5'-deiodinase enzymes, effectively reducing the conversion of T4 to T3. This makes them valuable tools for the rapid management of hyperthyroidism. While direct comparative data on their inhibitory constants against all deiodinase isozymes are limited, available evidence suggests that Ipodate sodium may be a more potent inhibitor of T4 to T3 conversion in vitro. However, both compounds demonstrate significant and rapid effects on serum thyroid hormone levels in vivo. The choice between these agents may depend on factors such as availability, patient-specific conditions, and the desired duration of treatment. Further head-to-head comparative studies are warranted to fully elucidate the differences in their inhibitory profiles and clinical efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy of iopanoic acid for treatment of spontaneous hyperthyroidism in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the mechanistic linkages between iodothyronine deiodinase inhibition and impaired thyroid-mediated growth and development in Xenopus laevis using iopanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Availability of Radiocontrast Agents to Treat Severe Hyperthyroidism | American Thyroid Association [thyroid.org]
- 5. refp.cohlife.org [refp.cohlife.org]
A Comparative Analysis of (+)-Iopanoic Acid and Carbimazole in Hyperthyroidism Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of (+)-Iopanoic acid and carbimazole (B1668351) in the context of hyperthyroidism models, supported by available experimental data. The information is intended to assist researchers and professionals in drug development in understanding the distinct mechanisms and therapeutic effects of these two agents.
Executive Summary
(+)-Iopanoic acid and carbimazole represent two distinct therapeutic strategies for managing hyperthyroidism. Carbimazole, a thionamide prodrug, directly interferes with the synthesis of thyroid hormones within the thyroid gland. In contrast, (+)-Iopanoic acid, an iodinated contrast agent, primarily acts by inhibiting the peripheral conversion of the prohormone thyroxine (T4) to the more biologically active triiodothyronine (T3). This fundamental difference in their mechanisms of action leads to distinct hormonal profiles and potential therapeutic applications. While carbimazole provides a steady reduction in overall thyroid hormone production, iopanoic acid offers a rapid decrease in circulating T3 levels, making it a consideration for acute management of severe hyperthyroidism.
Mechanisms of Action
(+)-Iopanoic Acid: Peripheral Inhibition of T4 to T3 Conversion
(+)-Iopanoic acid's primary mechanism in treating hyperthyroidism is the inhibition of 5'-deiodinase enzymes (both type 1 and type 2).[1] These enzymes are crucial for the conversion of thyroxine (T4) to the more potent triiodothyronine (T3) in peripheral tissues such as the liver, kidneys, and skeletal muscle, as well as in the pituitary gland.[1] By blocking this conversion, iopanoic acid rapidly reduces the circulating levels of T3, the hormone responsible for the majority of the clinical signs of hyperthyroidism.[2][3][4] This leads to a characteristic hormonal profile of decreased T3 and paradoxically increased T4 levels.[2][5]
Carbimazole: Inhibition of Thyroid Hormone Synthesis
Carbimazole is a prodrug that is rapidly metabolized in the body to its active form, methimazole. Methimazole acts as an antithyroid agent by inhibiting the enzyme thyroid peroxidase (TPO) in the thyroid gland. TPO is a key enzyme in the synthesis of thyroid hormones, responsible for the iodination of tyrosine residues on thyroglobulin and the coupling of these iodotyrosines to form T4 and T3. By blocking TPO, carbimazole effectively reduces the production of new thyroid hormones. This leads to a gradual decrease in both T4 and T3 levels as the existing stores of thyroid hormones are depleted.
Comparative Performance in Hyperthyroidism Models
Direct comparative studies of (+)-iopanoic acid and carbimazole in the same animal model of hyperthyroidism are limited. The following data is a synthesis from separate studies, and caution should be exercised when making direct comparisons due to variations in animal models, experimental designs, and dosages.
Hormonal Effects
| Parameter | (+)-Iopanoic Acid | Carbimazole | Animal Model/Study Type |
| Serum T3 Levels | Significant decrease | Significant decrease | Iopanoic Acid: Feline Hyperthyroidism Model[2][5], Human Clinical Study[6]; Carbimazole: Rat Model[7], Human Clinical Study[6] |
| Serum T4 Levels | Increased or no significant change | Significant decrease | Iopanoic Acid: Feline Hyperthyroidism Model[2][5], Human Clinical Study[6]; Carbimazole: Rat Model[7], Human Clinical Study[6] |
| Time to Euthyroidism | Rapid onset of T3 reduction | Gradual reduction of T3 and T4 | Iopanoic Acid: Human Clinical Study[6]; Carbimazole: Human Clinical Study[6] |
Histological Effects on the Thyroid Gland
-
Carbimazole: In a rabbit model of carbimazole-induced hypothyroidism (which involves similar mechanisms of TPO inhibition), histological changes included hypertrophy of the follicular epithelium, hemorrhage, edema, and damage to the epithelial lining of the follicles.[8][9] These changes are indicative of the thyroid gland's response to reduced hormone synthesis and potential TSH overstimulation.
Experimental Protocols
Induction of Hyperthyroidism in Animal Models
A common method for inducing hyperthyroidism in animal models, such as cats and rats, is the administration of levothyroxine (L-T4).
-
Feline Model: Healthy adult domestic short-hair cats can be made hyperthyroid by daily subcutaneous administration of levothyroxine for a period of 42 days.[10]
-
Rat Model: Hyperthyroidism can be induced in rats by the administration of L-thyroxine.[7] The specific dosage and duration can vary between studies.
Treatment Protocols
(+)-Iopanoic Acid (Feline Hyperthyroidism Model):
-
Induction of Hyperthyroidism: As described above, using levothyroxine administration.[10]
-
Treatment Groups:
-
Duration of Treatment: 14 days.[10]
-
Monitoring: Body weight, heart rate, complete blood count (CBC), biochemical analysis, and serum T4, T3, and reverse T3 (rT3) levels are measured at baseline and at specified intervals during the treatment period.[10]
Carbimazole (Human Clinical Study - for comparative context):
-
Patient Population: Hyperthyroid patients diagnosed by clinical and biochemical criteria.[6]
-
Treatment Groups:
-
Duration of Treatment: 12 weeks.[6]
-
Monitoring: Clinical examination and estimation of serum total T3, total T4, and TSH were performed at the start of therapy and at weekly or bi-weekly intervals thereafter.[6]
Carbimazole (Rabbit Model - for histological context):
-
Animal Model: Domestic female rabbits.[9]
-
Treatment: Carbimazole (5 mg/kg body weight) dissolved in water and administered orally by stomach tube daily.[9]
-
Duration of Treatment: 30 and 60 days.[9]
-
Endpoint: Histological examination of the thyroid gland.[9]
Conclusion
(+)-Iopanoic acid and carbimazole offer distinct approaches to the management of hyperthyroidism, a fact underscored by their differing effects in experimental models. Carbimazole provides a comprehensive suppression of thyroid hormone synthesis, leading to a reduction in both T4 and T3 levels. Its effects on thyroid histology reflect its direct action on the gland. In contrast, (+)-iopanoic acid provides a rapid reduction in the active hormone T3 by inhibiting peripheral conversion, a mechanism that could be particularly advantageous in acute or severe presentations of hyperthyroidism. The choice between these agents in a research or therapeutic context will depend on the desired speed of action, the specific hormonal profile targeted, and the underlying pathophysiology of the hyperthyroid state being investigated or treated. Further head-to-head studies in standardized animal models are warranted to provide a more definitive comparative assessment of their efficacy and long-term effects.
References
- 1. Iopanoic acid - Wikipedia [en.wikipedia.org]
- 2. Efficacy of iopanoic acid for treatment of spontaneous hyperthyroidism in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Insights into Veterinary Endocrinology: Iopanoic Acid for Treatment of Cats with Hyperthyroidism [endocrinevet.blogspot.com]
- 5. Efficacy of iopanoic acid for treatment of spontaneous hyperthyroidism in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iopanoic acid as an adjunct to carbimazole in the management of hyperthyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of L-thyroxine and carbimazole on brain biogenic amines and amino acids in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
A Comparative Guide to (+)-Iopanoic Acid as a Selective DIO1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (+)-Iopanoic acid with other known deiodinase inhibitors, supported by experimental data. The focus is on its selectivity as an inhibitor of type 1 iodothyronine deiodinase (DIO1), a key enzyme in thyroid hormone regulation.
Introduction to Deiodinases and Their Inhibition
Iodothyronine deiodinases are a family of enzymes (DIO1, DIO2, and DIO3) that play a critical role in the activation and inactivation of thyroid hormones. DIO1 and DIO2 convert the prohormone thyroxine (T4) to the biologically active triiodothyronine (T3), while DIO3 inactivates both T4 and T3.[1][2] Inhibition of these enzymes, particularly DIO1, is a therapeutic strategy for managing conditions such as hyperthyroidism.[3] Iopanoic acid (IOP), a well-characterized deiodinase inhibitor, has been shown to inhibit both DIO1 and DIO2.[1][4] It is important to note that iopanoic acid can also act as a substrate for DIO1.[5]
Quantitative Comparison of Deiodinase Inhibitors
The following table summarizes the inhibitory potency (IC50) of iopanoic acid (racemic mixture) and other common deiodinase inhibitors against human deiodinase enzymes. Note: Data for the individual enantiomers of iopanoic acid is not currently available in the reviewed literature.
| Compound | DIO1 IC50 (µM) | DIO2 IC50 (µM) | DIO3 IC50 | Reference(s) |
| Iopanoic Acid (racemic) | 97 | 231 | No significant inhibition | [1][6] |
| Propylthiouracil (B1679721) (PTU) | 0.3 - 5.4 | No significant inhibition | No significant inhibition | [1] |
| Amiodarone | Inhibition reported | Inhibition reported | Inhibition reported | [7][8] |
| Genistein (B1671435) | Inhibition reported | Inhibition reported | Inhibition reported | [9][10] |
Key Observations:
-
Racemic iopanoic acid demonstrates inhibitory activity against both DIO1 and DIO2, with a preference for DIO1.[1][6]
-
Propylthiouracil (PTU) is a potent and selective inhibitor of DIO1.[1]
-
Amiodarone and genistein are also known to inhibit deiodinases, though comprehensive and directly comparable IC50 values across all three enzymes are not consistently reported in the literature.[7][8][9][10]
Signaling Pathway of Thyroid Hormone Metabolism
The following diagram illustrates the central role of deiodinases in the metabolic activation and inactivation of thyroid hormones.
References
- 1. Characterization of the mechanistic linkages between iodothyronine deiodinase inhibition and impaired thyroid-mediated growth and development in Xenopus laevis using iopanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thyroid Hormone Deiodinases: Dynamic Switches in Developmental Transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of peripheral deiodination of 3, 5, 3'-triiodothyronine: an adverse effect of propylthiouracil in the treatment of T3-thyrotoxicosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iopanoic acid - Wikipedia [en.wikipedia.org]
- 5. Identification of iopanoic acid as substrate of type 1 deiodinase by a novel nonradioactive iodide-release assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the Mechanistic Linkages Between Iodothyronine Deiodinase Inhibition and Impaired Thyroid-Mediated Growth and Development in Xenopus laevis Using Iopanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. imrpress.com [imrpress.com]
- 8. storage.imrpress.com [storage.imrpress.com]
- 9. An Improved Nonradioactive Screening Method Identifies Genistein and Xanthohumol as Potent Inhibitors of Iodothyronine Deiodinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of the soya isoflavone genistein in early life stages of the Senegalese sole, Solea senegalensis: Thyroid, estrogenic and metabolic biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Iopanoic Acid and Iopronic Acid in Cholecystography
For researchers and professionals in drug development, the selection of an appropriate contrast agent is critical for accurate diagnostic imaging. This guide provides a detailed comparison of two historically significant oral cholecystographic agents: iopanoic acid and iopronic acid. While oral cholecystography is now less common due to the advent of advanced imaging like ultrasound and MRCP, understanding the characteristics of these agents remains relevant for specific clinical scenarios and ongoing research.[1][2]
Mechanism of Action
Both iopanoic acid and iopronic acid are iodinated compounds that function as radiopaque contrast media.[3] Following oral administration, they are absorbed from the gastrointestinal tract, metabolized by the liver, and subsequently excreted into the bile.[1][3] This process leads to their concentration in the gallbladder. The high iodine content in these molecules absorbs X-rays, rendering the gallbladder visible on a radiograph, which aids in the diagnosis of conditions like gallstones and cholecystitis.[1][3]
Comparative Performance: Efficacy and Safety
Clinical studies have compared the radiographic efficacy and safety of iopanoic acid and iopronic acid. The general consensus is that both agents exhibit similar performance in gallbladder opacification, though some evidence suggests a more favorable safety profile for iopronic acid.
Quantitative Data Summary
The following tables summarize key quantitative data from comparative clinical trials.
Table 1: Gallbladder Opacification Efficacy
| Study Parameter | Iopanoic Acid | Iopronic Acid | Source |
| Dosage | 3.0 g | 4.5 g | [4][5][6] |
| Good to Excellent Opacification (Single Dose) | 42% | 44% | [4] |
| Good to Excellent Opacification (Second Dose) | 34% (additional) | 29% (additional) | [4] |
| Overall Visualization Rate | 88% | 88% | [5] |
| Repeat Dose Required | 9% | 4% | [5] |
Table 2: Adverse Reactions
| Study Finding | Iopanoic Acid | Iopronic Acid | Source |
| Clinically Adverse Reactions (Diarrhea) | 1 patient | 1 patient | [4] |
| Adverse Reactions (General, mild) | Significantly more frequent | Significantly less frequent | [6] |
| Clinical Adverse Reactions (Rash, Erythema) | 2 patients | 0 patients | [7] |
Experimental Protocols
The methodologies employed in the key comparative studies share a similar framework, designed to assess both the efficacy and safety of the contrast agents in a clinical setting.
Protocol: Double-Blind Comparative Study of Iopanoic Acid and Iopronic Acid
-
Patient Selection: Patients requiring cholecystography without hepatic dysfunction were enrolled.[5] Exclusion criteria typically included pregnancy and known iodine sensitivity.[8]
-
Randomization: Patients were randomly assigned to one of two groups in a double-blind manner.[5][6]
-
Drug Administration:
-
Radiographic Evaluation:
-
Serial radiographs of the gallbladder were taken at specified intervals, often starting 13 hours after ingestion of the contrast agent.[5]
-
The degree of gallbladder opacification was assessed and graded.
-
-
Data Collection and Analysis:
-
The quality of gallbladder visualization was compared between the two groups.
-
The incidence and nature of any adverse reactions, such as gastrointestinal discomfort, were recorded for each group.[4][6]
-
Blood and urine tests were conducted to monitor for any drug-related abnormalities.[4]
-
Statistical analysis was performed to determine any significant differences in efficacy and safety between the two agents.
-
Visualizing the Process
To better understand the clinical trial workflow and the logical relationship between the steps, the following diagrams are provided.
Caption: A flowchart illustrating the key stages of a double-blind clinical trial comparing iopanoic acid and iopronic acid.
Caption: The physiological pathway of oral cholecystographic contrast agents from administration to gallbladder visualization.
References
- 1. What is Iopanoic Acid used for? [synapse.patsnap.com]
- 2. radiopaedia.org [radiopaedia.org]
- 3. What is the mechanism of Iopanoic Acid? [synapse.patsnap.com]
- 4. Clinical Comparison of Two Contrast Agents for Oral Cholecystography: Radiologic Efficacy and Drug Safety of Iopanoic Acid and Iopronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new contrast agent for oral cholecystography: iopronic acid (Oravue) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of oral cholecystopaques: iopronic acid vs. iopanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ajronline.org [ajronline.org]
- 8. Fractionated dose cholecystography: a comparison between iopanoic acid and sodium ipodate - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Racemic vs. Enantiopure (+)-Iopanoic Acid: A Guide for Researchers
Despite extensive investigation, a direct comparative study detailing the quantitative differences in biological activity between racemic and enantiopure (+)-Iopanoic acid remains elusive in published scientific literature. While the racemic mixture of Iopanoic acid is well-documented as a potent inhibitor of iodothyronine deiodinases, crucial for thyroid hormone regulation, specific data on the activity of its individual enantiomers are not publicly available. This guide, therefore, summarizes the known properties of racemic Iopanoic acid and outlines the experimental protocols necessary to conduct a comparative study, providing a framework for future research in this area.
Introduction to Iopanoic Acid
Iopanoic acid is a tri-iodinated benzene (B151609) derivative historically used as an oral radiocontrast agent for cholecystography.[1][2][3] Beyond its imaging applications, it is recognized for its significant effects on thyroid hormone metabolism.[1][2] The compound is a potent inhibitor of the deiodinase enzymes (DIOs), specifically DIO1 and DIO2, which are responsible for the conversion of the prohormone thyroxine (T4) to the biologically active triiodothyronine (T3).[1][4] By inhibiting these enzymes, Iopanoic acid effectively reduces circulating T3 levels, making it a subject of interest for the management of hyperthyroidism.[1][2]
Iopanoic acid possesses a chiral center, and thus exists as a pair of enantiomers. Commercially, it is available as a racemic mixture, containing equal amounts of the (+) and (-) enantiomers.[5] While the pharmacological effects of racemic mixtures can sometimes be attributed primarily to one enantiomer, with the other being less active or contributing to side effects, no studies to date have dissected the individual contributions of the (+)- and (-)-Iopanoic acid enantiomers to deiodinase inhibition or overall biological activity.
Mechanism of Action: Deiodinase Inhibition
The primary mechanism of action for racemic Iopanoic acid's effect on thyroid status is the inhibition of iodothyronine deiodinases.[1][2] These selenoenzymes play a critical role in the tissue-specific regulation of thyroid hormone activity.
-
Type 1 Deiodinase (DIO1): Primarily found in the liver, kidneys, and thyroid, DIO1 is involved in both the activation (T4 to T3 conversion) and inactivation of thyroid hormones.
-
Type 2 Deiodinase (DIO2): Located in the brain, pituitary, brown adipose tissue, and skeletal muscle, DIO2 is crucial for local T3 production.
By inhibiting these enzymes, racemic Iopanoic acid disrupts the conversion of T4 to T3, leading to a decrease in circulating T3 levels and an increase in T4 and reverse T3 (rT3) concentrations.[6][7]
Below is a diagram illustrating the signaling pathway of thyroid hormone activation and the inhibitory role of Iopanoic acid.
Caption: Inhibition of T4 to T3 conversion by Iopanoic Acid.
Quantitative Data on Racemic Iopanoic Acid
While a direct comparison with the enantiopure form is unavailable, studies on racemic Iopanoic acid have provided the following quantitative data on its inhibitory activity against human deiodinases:
| Enzyme Target | IC50 Value (Racemic Iopanoic Acid) | Reference |
| Human DIO1 | 97 µM | [4][8] |
| Human DIO2 | 231 µM | [4][8] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Proposed Experimental Protocols for a Comparative Study
To address the current knowledge gap, a comparative study of racemic versus enantiopure (+)-Iopanoic acid would be invaluable. Below are detailed methodologies for key experiments that would form the basis of such a study.
Chiral Separation of Iopanoic Acid Enantiomers
The first critical step is the separation of the racemic mixture into its individual enantiomers.
Methodology: Chiral High-Performance Liquid Chromatography (HPLC)
-
Column: A chiral stationary phase (CSP) column, such as one based on derivatized cellulose (B213188) or amylose, would be suitable for the separation of chiral carboxylic acids.
-
Mobile Phase: A typical mobile phase for normal-phase separation would consist of a mixture of a non-polar solvent like n-hexane and an alcohol such as isopropanol (B130326) or ethanol. For reversed-phase separation, a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer (e.g., phosphate (B84403) buffer) could be used. The exact composition would need to be optimized.
-
Detection: UV detection at a wavelength where Iopanoic acid exhibits strong absorbance.
-
Procedure:
-
Dissolve racemic Iopanoic acid in a suitable solvent.
-
Inject the sample onto the chiral HPLC column.
-
Elute the enantiomers using the optimized mobile phase.
-
Collect the separated enantiomer fractions.
-
Confirm the enantiomeric purity of each fraction using analytical chiral HPLC.
-
In Vitro Deiodinase Inhibition Assay
This experiment would quantify and compare the inhibitory potency of racemic, (+)-, and (-)-Iopanoic acid on DIO1 and DIO2.
Methodology: Non-Radioactive Iodide Release Assay
This method is based on the enzymatic release of iodide from a substrate, which is then quantified colorimetrically using the Sandell-Kolthoff reaction.[9][10][11]
-
Enzyme Source: Microsomal preparations from tissues expressing high levels of DIO1 (e.g., liver) or recombinant human DIO1 and DIO2 expressed in a suitable cell line.
-
Substrate: Reverse T3 (rT3) is a common substrate for DIO1.
-
Reagents: Dithiothreitol (DTT) as a cofactor, potassium phosphate buffer, arsenious acid, ceric ammonium (B1175870) sulfate, and the test compounds (racemic, (+)-, and (-)-Iopanoic acid) dissolved in a suitable solvent (e.g., DMSO).
-
Procedure:
-
Prepare a reaction mixture containing the enzyme source, buffer, and DTT.
-
Add varying concentrations of racemic, (+)-, or (-)-Iopanoic acid to the reaction mixtures.
-
Initiate the enzymatic reaction by adding the substrate (rT3).
-
Incubate the mixture at 37°C for a defined period.
-
Stop the reaction and separate the released iodide from the substrate and protein.
-
Quantify the released iodide using the Sandell-Kolthoff reaction, where the rate of color change is proportional to the iodide concentration.
-
Calculate the IC50 values for each compound against each deiodinase isoform.
-
The following diagram outlines the workflow for the proposed comparative deiodinase inhibition study.
Caption: Workflow for comparative deiodinase inhibition study.
Conclusion and Future Directions
The therapeutic and biological effects of Iopanoic acid are well-established for its racemic form. However, the absence of data on the individual enantiomers represents a significant gap in the understanding of its pharmacology. A comparative study as outlined above would provide crucial insights into whether the observed deiodinase inhibition is stereoselective. Such findings would be of high interest to researchers in endocrinology, pharmacology, and drug development, potentially paving the way for the development of more specific and potent deiodinase inhibitors with improved therapeutic profiles. Until such studies are conducted, any discussion on the comparative efficacy of racemic versus enantiopure (+)-Iopanoic acid remains speculative.
References
- 1. Iopanoic acid - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Iopanoic Acid? [synapse.patsnap.com]
- 3. What is Iopanoic Acid used for? [synapse.patsnap.com]
- 4. Characterization of the mechanistic linkages between iodothyronine deiodinase inhibition and impaired thyroid-mediated growth and development in Xenopus laevis using iopanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 96-83-3: (±)-Iopanoic acid | CymitQuimica [cymitquimica.com]
- 6. What are the Characteristics of Chemical Interference with Thyroid Hormone Metabolizing Enzymes? A Range Finding Study with Iopanoic Acid in the Adult Rat. | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 7. The effect of iopanoic acid on the regulation of thyrotropin secretion in euthyroid subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of the Mechanistic Linkages Between Iodothyronine Deiodinase Inhibition and Impaired Thyroid-Mediated Growth and Development in Xenopus laevis Using Iopanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Identification of iopanoic acid as substrate of type 1 deiodinase by a novel nonradioactive iodide-release assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of (+)-Iopanoic Acid and Other Oral Cholecystographic Agents
For researchers and professionals in drug development, the selection of an appropriate oral cholecystographic agent is critical for the accurate visualization of the gallbladder. This guide provides a comparative analysis of the efficacy of (+)-Iopanoic acid against other agents, supported by experimental data, detailed protocols, and a workflow visualization to aid in study design and interpretation. Oral cholecystography, while largely succeeded by ultrasonography, remains a valuable tool in specific clinical and research settings. The agents discussed function by being absorbed from the gastrointestinal tract, excreted by the liver into the bile, and concentrated in the gallbladder, rendering it radiopaque.[1]
Comparative Efficacy and Safety
The efficacy of oral cholecystographic agents is primarily determined by the quality of gallbladder opacification and the incidence of adverse effects. The following table summarizes quantitative data from various comparative studies.
| Agent | Dose | Gallbladder Opacification (Good to Excellent) | Common Adverse Effects | Reference |
| (+)-Iopanoic Acid (Telepaque) | 3 g (single dose) | 42% | Diarrhea (25.3%), Nausea (5.8%), Vomiting (0.5%), Dysuria (13.7%) | [2][3] |
| 3 g (second dose) | Additional 34% | - | [2] | |
| 6 g (fractionated dose) | Effective in demonstrating abnormalities | Side effects occurred in 63% of subjects (twice as common as with sodium ipodate) | [4] | |
| Iopronic Acid (Oravue) | 4.5 g (single dose) | 44% | Diarrhea (one patient), similar rate of blood and urine abnormalities as iopanoic acid. Generally milder and less frequent adverse reactions than iopanoic acid. | [2][5] |
| 4.5 g (second dose) | Additional 29% | - | [2] | |
| Sodium Ipodate (B1211876) (Biloptin) | 6 g (fractionated dose) | Equally effective as iopanoic acid in demonstrating abnormalities | Side effects occurred at half the rate of iopanoic acid. | [4] |
| Sodium Tyropanoate (Bilopaque) | 3.0 g | Similar opacifying characteristics to iocetamic acid. | - | [6] |
| Iopanoic Acid + Sodium Tyropanoate | Two consecutive doses | Highest number of excellent (grade 4+) results and lowest number of poor results compared to single agents or iopanoic acid alone. | Better patient tolerance. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are representative experimental protocols for oral cholecystography as described in the cited literature.
Protocol 1: Single-Dose Comparative Study (Iopanoic Acid vs. Iopronic Acid)
-
Objective: To compare the radiographic efficacy and drug safety of iopanoic acid and iopronic acid.
-
Patient Population: 98 patients requiring cholecystography.[2]
-
Exclusion Criteria: Pregnancy and iodine sensitivity.[4]
-
Procedure:
-
Patients were randomly assigned to one of two groups.
-
Group A received a single oral dose of 3 g of iopanoic acid.[2]
-
Group B received a single oral dose of 4.5 g of iopronic acid.[2]
-
Radiographs of the gallbladder were taken 13 to 16 hours after administration of the contrast agent.[2]
-
In cases of non-visualization or poor opacification, a second dose was administered, and imaging was repeated.[2]
-
-
Efficacy Assessment: Gallbladder opacification was graded as good to excellent.[2]
-
Safety Assessment: Monitoring for clinical adverse reactions (e.g., diarrhea) and analysis of blood and urine tests for drug-related abnormalities.[2]
Protocol 2: Fractionated-Dose Comparative Study (Iopanoic Acid vs. Sodium Ipodate)
-
Objective: To determine the relative merits of a fractionated dose schedule for iopanoic acid and sodium ipodate.
-
Patient Population: Two randomized groups of 100 subjects each undergoing oral cholecystography.[4]
-
Procedure:
-
Efficacy Assessment: Evaluation of gallbladder opacification and visualization of the bile duct.[4]
-
Safety Assessment: Recording the occurrence and frequency of side effects.[4]
Mechanism of Action and Experimental Workflow
The primary mechanism of action for these agents in cholecystography is their iodine content, which absorbs X-rays, thus creating a contrast image of the gallbladder and biliary tract.[1][8] After oral administration, they are absorbed, conjugated in the liver, and excreted into the bile, leading to their concentration in the gallbladder.[1][9]
The following diagram illustrates a typical experimental workflow for a comparative study of oral cholecystographic agents.
Caption: Workflow for a double-blind comparative clinical trial of oral cholecystographic agents.
Conclusion
The available data indicates that while (+)-Iopanoic acid is an effective agent for oral cholecystography, other compounds such as iopronic acid and sodium ipodate offer similar efficacy in terms of gallbladder visualization with a potentially more favorable side effect profile.[2][4] Specifically, sodium ipodate in a fractionated dose demonstrated equal diagnostic accuracy to iopanoic acid but with significantly fewer adverse effects.[4] Furthermore, combination therapy, such as iopanoic acid with sodium tyropanoate, may enhance opacification, suggesting a synergistic effect.[7] For researchers designing new studies, these findings underscore the importance of considering both the efficacy and tolerability of the chosen contrast agent. The detailed protocols and workflow provided herein offer a framework for conducting rigorous comparative evaluations.
References
- 1. What is Iopanoic Acid used for? [synapse.patsnap.com]
- 2. Clinical Comparison of Two Contrast Agents for Oral Cholecystography: Radiologic Efficacy and Drug Safety of Iopanoic Acid and Iopronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Fractionated dose cholecystography: a comparison between iopanoic acid and sodium ipodate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of oral cholecystopaques: iopronic acid vs. iopanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajronline.org [ajronline.org]
- 7. A clinical trial of oral cholecystography using combinations of contrast agents and two consecutive doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Iopanoic Acid? [synapse.patsnap.com]
- 9. Iopanoic Acid - Drug Monograph - DrugInfoSys.com [druginfosys.com]
Validating Neuroanatomical Defects from (+)-Iopanoic Acid Exposure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroanatomical defects induced by (+)-Iopanoic acid (IOP) exposure during development. It compares its effects with alternative thyroid-disrupting compounds, propylthiouracil (B1679721) (PTU) and methimazole (B1676384) (MMI), and discusses the use of rodent and zebrafish models for validation. Experimental data is presented to support the comparison, along with detailed methodologies for key experiments.
Introduction to (+)-Iopanoic Acid and Developmental Neurotoxicity
(+)-Iopanoic acid is a potent inhibitor of iodothyronine deiodinases, enzymes crucial for the activation and inactivation of thyroid hormones. Thyroid hormones are essential for normal brain development, and their disruption during critical prenatal and early postnatal periods can lead to severe and irreversible neuroanatomical and functional deficits. Maternal exposure to IOP in rodent models has been shown to disrupt thyroid hormone metabolism in the developing brain, leading to specific structural defects. This guide will delve into the validation of these defects and compare them with those caused by other well-known thyroid-disrupting agents.
Comparative Analysis of Neuroanatomical Defects
Exposure to IOP, PTU, and MMI during development can lead to a range of neuroanatomical defects. The primary defect associated with IOP is periventricular heterotopia, a condition where neurons are abnormally located along the ventricular zones of the brain due to arrested migration. Similar defects have been observed with PTU and MMI, alongside other structural changes.
Data Summary
The following table summarizes the key neuroanatomical defects observed following developmental exposure to IOP, PTU, and MMI in various experimental models.
| Compound | Model Organism | Observed Neuroanatomical Defects | Key Findings & Citations |
| (+)-Iopanoic Acid (IOP) | Rat | Periventricular Heterotopia (PVH) in the brains of pups at postnatal day 14. | Maternal exposure to 5 or 10 mg/kg IOP daily from gestation day 6 to postnatal day 15 induced PVH. This was associated with decreased brain T3 levels and downregulation of thyroid hormone-responsive genes, despite increased serum T4.[1] |
| Zebrafish | Reduced myelin density in the forebrain, midbrain, hindbrain, and spinal cord. | Exposure to IOP impaired central nervous system myelination, which could be rescued by T3 treatment.[2][3] | |
| Propylthiouracil (PTU) | Rat | Periventricular Heterotopia. | Perinatal exposure to PTU has been shown to induce periventricular heterotopia.[4][5][6][7][8] |
| Mouse | Small periventricular heterotopia. | High-dose exposure to PTU in pregnant mice resulted in the formation of small heterotopia in some pups.[9] | |
| Zebrafish | Reduced eye size and craniofacial anomalies. | Exposure to PTU during embryonic development led to morphological changes in the eyes and craniofacial structures. | |
| Methimazole (MMI) | Rat | Periventricular Heterotopia, excess bulges and branching in the internal granular layer of the cerebellum. | Perinatal exposure to MMI induced heterotopia.[4][5] Another study showed altered cerebellar development.[9] |
| Zebrafish | Hypoplastic hindbrain, turbid tissue in the forebrain, swelling of the notochord, curly trunk, narrowing of the pharynx and esophagus, and severe disruption of the retina. | Exposure of zebrafish embryos to MMI caused a range of developmental anomalies analogous to human methimazole embryopathy.[2][4][5] |
Signaling Pathways and Experimental Workflows
Signaling Pathway Disruption
IOP, PTU, and MMI disrupt the thyroid hormone signaling pathway, which is critical for neuronal migration, differentiation, and myelination in the developing brain. The primary mechanism of IOP is the inhibition of deiodinases, which convert the prohormone thyroxine (T4) to the active hormone triiodothyronine (T3). PTU and MMI primarily inhibit thyroid peroxidase (TPO), an enzyme essential for thyroid hormone synthesis.
Caption: Disruption of the thyroid hormone signaling pathway by IOP, PTU, and MMI.
Experimental Workflow for Validating Neuroanatomical Defects
The validation of neuroanatomical defects typically involves a multi-step process, from animal model selection and exposure to tissue processing and analysis.
Caption: A generalized experimental workflow for validating neuroanatomical defects.
Experimental Protocols
Rodent Model for Periventricular Heterotopia
-
Animal Model: Pregnant Sprague Dawley rats.
-
Exposure: Daily oral gavage of (+)-Iopanoic acid (e.g., 0, 5, or 10 mg/kg) from gestational day 6 to postnatal day 15.[1] For comparison, propylthiouracil can be administered in drinking water (e.g., 3 ppm).[6]
-
Tissue Collection: Pups are euthanized at various postnatal days (e.g., PN14 or PN21). Brains are collected and fixed in 4% paraformaldehyde.
-
Histology: Brains are processed for paraffin (B1166041) embedding and sectioned coronally. Sections are stained with Hematoxylin and Eosin (H&E) or a Nissl stain (e.g., cresyl violet) to visualize neuronal cell bodies.
-
Analysis: Sections are examined under a light microscope for the presence of periventricular heterotopia, which appear as nodules of neurons ectopically located along the lateral ventricles. The size and frequency of heterotopia can be quantified.
Zebrafish Model for Developmental Neurotoxicity
-
Animal Model: Wild-type or transgenic zebrafish embryos (e.g., mbp:egfp to visualize myelin).
-
Exposure: Embryos are exposed to various concentrations of the test compound (e.g., 0.5 µM IOP) in their culture medium from early developmental stages (e.g., 4 hours post-fertilization) for a defined period (e.g., up to 7 days post-fertilization).[2]
-
Morphological Analysis: Live embryos/larvae are examined under a stereomicroscope at different time points to assess for gross morphological defects, including changes in brain structure, eye size, and body axis formation.
-
Histology and Staining: Larvae are fixed and processed for whole-mount staining or sectioning. Myelination can be assessed using stains like Black Gold II or in transgenic lines expressing fluorescent reporters in oligodendrocytes.[2]
-
Gene Expression Analysis: RNA can be extracted from whole larvae or dissected brains to analyze the expression of genes involved in thyroid hormone signaling and neurodevelopment using quantitative PCR.
Discussion and Conclusion
The available data clearly indicate that developmental exposure to (+)-Iopanoic acid induces significant neuroanatomical defects, most notably periventricular heterotopia in rodents and impaired myelination in zebrafish. These effects are consistent with its known mechanism of action as a potent deiodinase inhibitor, leading to a state of localized hypothyroidism in the developing brain.
The alternative compounds, propylthiouracil and methimazole, which primarily inhibit thyroid hormone synthesis, also produce neuroanatomical defects, including periventricular heterotopia in rodents and a range of malformations in zebrafish. While a direct comparative study under identical conditions is lacking, the existing evidence suggests that disruption of thyroid hormone signaling, regardless of the specific mechanism, poses a significant risk to normal brain development.
The zebrafish model has emerged as a valuable tool for screening and validating the developmental neurotoxicity of thyroid-disrupting chemicals. Its rapid development, optical transparency, and genetic tractability allow for the efficient assessment of a range of morphological and molecular endpoints.
References
- 1. Maternal Exposure to Iopanoic Acid Disrupts Thyroid Hormone Metabolism and Impairs Development of the Rodent Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thyroid hormone deficiency during zebrafish development impairs central nervous system myelination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thyroid hormone deficiency during zebrafish development impairs central nervous system myelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. Testing for heterotopia formation in rats after developmental exposure to selected in vitro inhibitors of thyroperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Developmental Thyroid Hormone Insufficiency Induces a Cortical Brain Malformation and Learning Impairments: A Cross-Fostering Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimal testing time for cerebral heterotopia formation in the rat comparative thyroid assay, a downstream indicator for perinatal thyroid hormone insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of an anti-thyroid drug, methimazole, administration to rat dams on the cerebellar cortex development in their pups - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (+)-Iopanoic Acid and Amiodarone on Thyroxine (T4) to Triiodothyronine (T3) Conversion
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of (+)-iopanoic acid and amiodarone (B1667116) on the conversion of thyroxine (T4) to the more biologically active triiodothyronine (T3). This process is a critical step in thyroid hormone activation and is primarily mediated by iodothyronine deiodinase enzymes. Understanding the inhibitory potential of these compounds on deiodinases is crucial for drug development and for managing thyroid-related side effects of medications like amiodarone.
Executive Summary
Both (+)-iopanoic acid and amiodarone, along with its primary metabolite desethylamiodarone (B1670286) (DEA), inhibit the conversion of T4 to T3.[1][2][3] This inhibition is achieved through their effects on type 1 and type 2 deiodinase enzymes (DIO1 and DIO2).[3][4] While iopanoic acid is a potent inhibitor of both DIO1 and DIO2, amiodarone itself is a weak inhibitor.[4] However, its metabolite, DEA, is a potent noncompetitive inhibitor of both DIO1 and DIO2, contributing significantly to the effects on thyroid hormone metabolism observed in patients treated with amiodarone.[4]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data on the inhibitory effects of (+)-iopanoic acid, amiodarone, and desethylamiodarone on human deiodinase enzymes. It is important to note that the data for iopanoic acid and amiodarone/DEA are from different studies and may not be directly comparable due to variations in experimental conditions.
| Compound | Deiodinase Isoform | Reported IC50 | Nature of Inhibition |
| (+)-Iopanoic Acid | Human DIO1 | 97 µM | Not Specified |
| Human DIO2 | 231 µM | Not Specified | |
| Amiodarone | Human DIO2 | >100 µM[2][3] | Noncompetitive[2][3] |
| Desethylamiodarone (DEA) | Human DIO1 | ~10 µM[3] | Noncompetitive[3] |
| Human DIO2 | ~5 µM[2][3] | Noncompetitive[2][3] |
Mechanism of Action: Inhibition of Deiodinase Enzymes
The primary mechanism by which both (+)-iopanoic acid and amiodarone (via its metabolite DEA) affect T4 to T3 conversion is the inhibition of deiodinase enzymes. These enzymes are responsible for removing an iodine atom from T4, a crucial step in its activation to T3.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of (+)-iopanoic acid and amiodarone.
In Vitro Deiodinase Inhibition Assay (Non-Radioactive)
This protocol is based on the method described by Renko et al. (2012) and is suitable for screening potential deiodinase inhibitors.[5]
Objective: To determine the in vitro inhibitory potential of test compounds on deiodinase activity by measuring the amount of iodide released from the substrate.
Materials:
-
Recombinant human deiodinase enzymes (DIO1 or DIO2)
-
Substrate: 3,3’,5’-triiodo-L-thyronine (reverse T3, rT3) for DIO1 or L-thyroxine (T4) for DIO2
-
Dithiothreitol (DTT)
-
HEPES buffer (pH 7.0)
-
Test compounds ((+)-iopanoic acid, amiodarone, desethylamiodarone) dissolved in DMSO
-
96-well plates
-
Sandell-Kolthoff reaction reagents (arsenious acid, ceric ammonium (B1175870) sulfate)
-
Plate reader
Procedure:
-
Prepare a solution of the recombinant deiodinase enzyme in HEPES buffer.
-
Add the enzyme solution to the wells of a 96-well plate.
-
Add the test compounds at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., propylthiouracil (B1679721) for DIO1).
-
Initiate the enzymatic reaction by adding a mixture of the substrate (rT3 or T4) and DTT to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 1-3 hours).
-
Stop the reaction by adding a quenching solution.
-
Measure the amount of iodide released using the Sandell-Kolthoff reaction. This reaction is based on the iodide-catalyzed reduction of ceric ion to cerous ion by arsenious acid, leading to a loss of yellow color, which can be measured spectrophotometrically.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
In Vitro Deiodinase Inhibition Assay (Radiometric)
This protocol is a more traditional method for measuring deiodinase activity.
Objective: To quantify deiodinase activity by measuring the release of radioactive iodide from a radiolabeled substrate.
Materials:
-
Tissue homogenates or cell lysates containing deiodinase enzymes.
-
Radiolabeled substrate (e.g., [¹²⁵I]T4).
-
Dithiothreitol (DTT).
-
Phosphate (B84403) buffer.
-
Test compounds ((+)-iopanoic acid, amiodarone, desethylamiodarone) dissolved in DMSO.
-
Dowex 50W-X2 columns.
-
Gamma counter.
Procedure:
-
Prepare tissue homogenates or cell lysates in phosphate buffer.
-
In a reaction tube, combine the homogenate/lysate, DTT, and the test compound at various concentrations.
-
Initiate the reaction by adding the radiolabeled substrate.
-
Incubate the mixture at 37°C for a defined period.
-
Stop the reaction by adding a quenching solution (e.g., ice-cold buffer).
-
Separate the released radioactive iodide from the unreacted substrate by passing the reaction mixture through a Dowex 50W-X2 column. The negatively charged iodide will pass through, while the positively charged substrate will be retained.
-
Quantify the radioactivity in the eluate using a gamma counter.
-
Calculate the percentage of inhibition and determine the IC50 values.
Conclusion
Both (+)-iopanoic acid and amiodarone (primarily through its active metabolite, desethylamiodarone) are effective inhibitors of the conversion of T4 to T3. The available data suggests that desethylamiodarone is a more potent inhibitor of both DIO1 and DIO2 than (+)-iopanoic acid. The non-competitive nature of inhibition by DEA indicates that it does not compete with the substrate for the active site of the enzyme. This detailed comparison provides valuable insights for researchers and drug development professionals working on thyroid hormone metabolism and the development of compounds with controlled effects on deiodinase activity. The provided experimental protocols offer a foundation for further investigation and direct comparison of these and other potential deiodinase inhibitors.
References
- 1. Frontiers | Tentative Application of a Streamlined Protocol to Determine Organ-Specific Regulations of Deiodinase 1 and Dehalogenase Activities as Readouts of the Hypothalamus-Pituitary-Thyroid-Periphery-Axis [frontiersin.org]
- 2. Inhibition of the type 2 iodothyronine deiodinase underlies the elevated plasma TSH associated with amiodarone treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the Type 2 Iodothyronine Deiodinase Underlies the Elevated Plasma TSH Associated with Amiodarone Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Identification of iopanoic acid as substrate of type 1 deiodinase by a novel nonradioactive iodide-release assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Impact of (+)-Iopanoic Acid on Fetal Brain Development: A Comparative Guide
For Immediate Release
A comprehensive analysis of existing research confirms that (+)-Iopanoic acid, a compound historically used as a cholecystographic agent, plays a significant role in disrupting fetal brain development. Its primary mechanism of action involves the potent inhibition of deiodinase enzymes, which are critical for the metabolism of thyroid hormones. This interference leads to a state of central hypothyroidism, even in the presence of normal or elevated peripheral thyroid hormone levels, ultimately impairing neurodevelopment. This guide provides a comparative overview of (+)-Iopanoic acid's effects, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: Disruption of Thyroid Hormone Signaling
(+)-Iopanoic acid disrupts the delicate balance of thyroid hormones essential for normal brain development. Thyroid hormones (THs) regulate crucial neurodevelopmental processes, including neuronal migration, differentiation, and myelination. The conversion of the prohormone thyroxine (T4) to the biologically active triiodothyronine (T3) is a key step, primarily catalyzed by deiodinase enzymes (Dio1 and Dio2). Another deiodinase, Dio3, inactivates T4 and T3.[1][2][3]
Iopanoic acid acts as a potent inhibitor of all three types of deiodinases.[3] By blocking Dio2 in the brain, it prevents the local conversion of T4 to T3, leading to a state of tissue-specific hypothyroidism.[1][2][3] This localized T3 deficiency during critical developmental windows can have severe consequences, including structural brain abnormalities.[1][4]
Comparative Analysis with Other Thyroid-Disrupting Chemicals
While (+)-Iopanoic acid's primary target is deiodinase activity, other endocrine-disrupting chemicals (EDCs) can interfere with the thyroid hormone system at various other levels. Understanding these different mechanisms is crucial for comprehensive risk assessment and the development of targeted therapeutic strategies.
| Compound | Primary Mechanism of Thyroid Disruption | Reference |
| (+)-Iopanoic acid | Inhibition of deiodinase enzymes (Dio1, Dio2, and Dio3), leading to reduced T3 production in the brain. | [1][3] |
| Perchlorate | Competitive inhibitor of the sodium-iodide symporter (NIS), reducing iodide uptake by the thyroid gland and thus thyroid hormone synthesis. | [1] |
| Propylthiouracil (PTU) | Inhibition of thyroid peroxidase (TPO), an enzyme essential for the synthesis of T4 and T3. | [5] |
| Polychlorinated biphenyls (PCBs) | Multiple mechanisms, including inhibition of TPO, competition with T4 for binding to transport proteins (like transthyretin), and enhancement of hepatic thyroid hormone metabolism. | [6] |
| Bisphenol A (BPA) | Can act as a thyroid hormone receptor antagonist and may also interfere with thyroid hormone synthesis and metabolism. | [5] |
Experimental Evidence: A Rodent Model of Developmental Exposure
A key study investigated the effects of maternal exposure to (+)-Iopanoic acid on the developing rodent brain. The findings from this study provide robust quantitative data on the compound's neurotoxic potential.[1][2][3][4][7]
Experimental Protocol
-
Animal Model: Pregnant Long-Evans rats.[2]
-
Dosing: Dams were administered (+)-Iopanoic acid daily by oral gavage at doses of 0, 5, or 10 mg/kg body weight.[2]
-
Exposure Period: Gestational day 6 through postnatal day 15.[2]
-
Endpoints Measured:
-
Serum and brain thyroid hormone (T4 and T3) concentrations in dams and pups.[2]
-
Deiodinase (Dio2 and Dio3) activity in the cortex and forebrain of pups.[2]
-
Expression of thyroid hormone-responsive genes in the neonatal brain.[2][3]
-
Neuroanatomical evaluation for structural defects, specifically periventricular heterotopia (PVH) and changes in parvalbumin-expressing interneurons.[2][4]
-
Quantitative Data Summary
Table 1: Effects of Maternal Iopanoic Acid Exposure on Pup Serum and Brain Thyroid Hormones at Postnatal Day 2 (PN2)
| Treatment Group (mg/kg/day) | Serum Total T4 | Serum Total T3 | Brain T4 | Brain T3 |
| 0 (Control) | Normal | Normal | Normal | Normal |
| 5 | Increased | No significant change | Increased | Decreased |
| 10 | Increased | No significant change | Increased | Decreased |
| Data summarized from findings reported in Gilbert et al. (2023).[1][2][3][4][7] |
Table 2: Effects of Maternal Iopanoic Acid Exposure on Pup Brain Deiodinase Activity at Postnatal Day 2 (PN2)
| Treatment Group (mg/kg/day) | Cortical Dio2 Activity | Cortical Dio3 Activity |
| 0 (Control) | Normal | Normal |
| 5 | Decreased | Decreased |
| 10 | Decreased | Decreased |
| Data summarized from findings reported in Gilbert et al. (2023).[1][2][3][4][7] |
Table 3: Neuroanatomical Findings in Pups at Postnatal Day 14 (PN14) Following Maternal Iopanoic Acid Exposure
| Treatment Group (mg/kg/day) | Presence of Periventricular Heterotopia (PVH) | Number of Parvalbumin-Expressing Interneurons |
| 0 (Control) | Absent | Normal |
| 5 | Present | No significant change |
| 10 | Present | No significant change |
| Data summarized from findings reported in Gilbert et al. (2023).[2][3][4][7] |
Visualizing the Disruption
To better illustrate the mechanisms and experimental approach, the following diagrams are provided.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Maternal Exposure to Iopanoic Acid Disrupts Thyroid Hormone Metabolism and Impairs Development of the Rodent Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. frontiersin.org [frontiersin.org]
- 6. Elucidating the Links Between Endocrine Disruptors and Neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Iopanoic Acid: A Guide for Laboratory Professionals
For Immediate Release
Researchers, scientists, and drug development professionals handling Iopanoic acid, (+)-, must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper management and disposal of Iopanoic acid waste, aligning with best practices for laboratory chemical handling.
Iopanoic acid is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and requires careful handling to prevent accidental ingestion and environmental contamination. When heated to decomposition, it can emit dangerous fumes. Therefore, proper disposal is not merely a recommendation but a critical safety and environmental mandate.
Key Disposal Procedures and Safety Information
The primary and recommended method for the disposal of Iopanoic acid is through a licensed professional waste disposal service. Under no circumstances should Iopanoic acid or its containers be disposed of in the regular trash or down the drain.
| Parameter | Guideline | Source |
| Primary Disposal Method | Engage a licensed professional waste disposal service. | |
| Drain Disposal | Strictly prohibited. | |
| Solid Waste Handling | Collect in a designated, properly labeled, and sealed container. | |
| Container Management | Use containers made of a material that is compatible with the chemical. Keep containers closed except when adding waste. | |
| Labeling | All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name (Iopanoic Acid). | |
| Storage | Store in a designated and properly managed Satellite Accumulation Area (SAA). | |
| Incompatible Wastes | Segregate from incompatible materials. Keep acids separate from bases, and oxidizing agents from reducing agents. | |
| Spill Cleanup | For small spills, sweep up the solid material, taking care to avoid generating dust, and place it in a suitable, closed container for disposal. |
Step-by-Step Disposal Protocol
-
Segregation at Source: As soon as Iopanoic acid waste is generated, it must be segregated from other waste streams. This includes unused or expired product, contaminated personal protective equipment (PPE), and any materials used for spill cleanup.
-
Containerization:
-
Place all solid Iopanoic acid waste into a designated, leak-proof container with a secure lid.
-
Ensure the container is compatible with the chemical and will not react with it.
-
Do not overfill containers; leave adequate headspace to prevent spills.
-
-
Labeling:
-
Immediately label the waste container with the words "Hazardous Waste" and "Iopanoic Acid."
-
Include the date of accumulation and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage:
-
Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA).
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
-
Ensure that incompatible wastes are not stored together.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with an accurate description of the waste.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of Iopanoic acid.
Caption: Decision workflow for iopanoic acid disposal.
Environmental and Regulatory Considerations
While a specific United States Environmental Protection Agency (EPA) waste code for Iopanoic acid is not explicitly defined in readily available documentation, it would likely be managed as a non-specified chemical waste. It is the responsibility of the waste generator to characterize their waste properly, often with the assistance of their EHS department or the disposal contractor.
Iodinated contrast media, a class of compounds to which Iopanoic acid belongs, are known to be persistent in the environment and can be difficult to remove from water sources with standard treatment methods. Improper disposal can lead to the formation of toxic byproducts. Therefore, adherence to the prescribed disposal protocols is paramount to protecting aquatic ecosystems and public health.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
